5-Vinylcytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDEFJIZQEXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of 5-Vinylcytidine (B12852386) in RNA Labeling
This guide provides a detailed overview of the mechanism of action, experimental protocols, and key data related to the use of this compound (5-VC) for the metabolic labeling of nascent RNA. This compound offers a powerful tool for studying RNA dynamics with minimal perturbation to cellular processes.
Core Mechanism of Action
The utility of this compound as a tool for RNA labeling lies in a two-step process: metabolic incorporation followed by a bioorthogonal chemical reaction. This approach allows for the specific tagging and subsequent analysis of newly synthesized RNA molecules within a complex cellular environment.
Step 1: Metabolic Incorporation
This compound is a cytidine (B196190) analog that can be introduced to cells in culture.[1] Once inside the cell, it is processed by the endogenous nucleotide salvage pathway. Cellular kinases phosphorylate 5-VC to its triphosphate form, this compound triphosphate (5-VCTP). This modified nucleotide is then recognized by cellular RNA polymerases and incorporated into elongating RNA transcripts in place of the natural cytidine triphosphate (CTP). This process effectively "tags" newly synthesized RNA with a vinyl functional group.
Step 2: Bioorthogonal "Click" Chemistry
The vinyl group introduced into the RNA serves as a bioorthogonal handle. This means it is a chemical moiety that does not interact with or interfere with biological processes within the cell.[2] The vinyl group can be specifically targeted in a subsequent chemical reaction, most commonly an inverse electron-demand Diels-Alder (IEDDA) reaction.[3] In this reaction, the vinyl-labeled RNA is incubated with a tetrazine-conjugated molecule. The tetrazine reacts specifically and efficiently with the vinyl group, forming a stable covalent bond.[3] This "click" reaction allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and enrichment.[3][4]
The primary advantage of vinyl nucleosides like 5-VC is their low cytotoxicity and minimal perturbation of gene expression compared to other commonly used analogs like 5-ethynyluridine (B57126) (5-EU).[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound-mediated RNA labeling.
Quantitative Data
While much of the detailed quantitative analysis has been performed on the closely related 5-vinyluridine (B14088465) (5-VU), the data provides strong comparative insights for 5-VC.
Table 1: Comparison of Cellular Toxicity and Gene Expression Perturbation
| Analog | Cell Proliferation Effect (48h incubation) | Number of Differentially Expressed Genes (>2-fold) |
| 5-Vinyluridine (5-VU) | No significant effect | 18 |
| 5-Ethynyluridine (5-EU) | ~50% decrease | ~200 |
Data derived from studies on HEK293T cells treated with 1 mM of the respective analog for 16 hours for gene expression analysis and up to 48 hours for proliferation assays.[3]
Experimental Protocols
The following are generalized protocols for the use of this compound in RNA labeling experiments. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
This protocol details the incorporation of 5-VC into the RNA of cultured cells.[1]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., in DMSO)
-
Total RNA isolation kit
-
DNase I (RNase-free)
Procedure:
-
Cell Culture: Plate cells at a suitable density to ensure they are in a logarithmic growth phase during labeling.
-
Metabolic Labeling: Add this compound to the cell culture medium to a final concentration typically ranging from 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental objective.[1] A common starting point is a 5-hour incubation.[3]
-
Incubation: Incubate the cells for the desired duration (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Cell Harvesting: Harvest the cells using standard methods such as trypsinization or cell scraping.
-
RNA Isolation: Isolate total RNA from the labeled cells using a commercial RNA isolation kit, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to eliminate any contaminating genomic DNA.[1]
-
RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) and assess its integrity using a Bioanalyzer or gel electrophoresis.[1]
Protocol 2: Fluorescence Imaging of Labeled RNA via IEDDA Click Chemistry
This protocol describes the visualization of 5-VC-labeled RNA in fixed cells.[3]
Materials:
-
Cells grown on coverslips, labeled with 5-VC as per Protocol 1
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 3.7% in PBS for fixation
-
Glycine (B1666218) solution (50 mM in PBS) for quenching
-
Triton X-100, 0.5% in PBS for permeabilization
-
Tetrazine-fluorophore conjugate (e.g., Tz-TAMRA)
-
Mounting medium with DAPI
Procedure:
-
Fixation: After the labeling incubation, wash the cells twice with PBS and then fix for 10 minutes at room temperature with 3.7% PFA.
-
Quenching: Quench the fixation reaction by incubating with 50 mM glycine in PBS for 5 minutes. Wash twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare a solution of the tetrazine-fluorophore (e.g., 5 µM Tz-TAMRA) in PBS. Incubate the cells with this solution for 3 hours at 37°C in the dark.[3]
-
Final Washes: Wash the cells multiple times with PBS to remove unbound fluorophore.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Image using an appropriate fluorescence microscope. A strong nucleolar staining pattern is often observed, corresponding to the high rate of rRNA biosynthesis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Vinylcytidine (B12852386), a modified nucleoside with applications in antiviral research and as a molecular probe. This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear and accessible format for researchers in drug development and chemical biology.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the iodination of cytidine (B196190) to produce the key intermediate, 5-Iodocytidine. This is followed by a palladium-catalyzed cross-coupling reaction, specifically the Heck reaction, to introduce the vinyl group at the C5 position of the pyrimidine (B1678525) ring.
Step 1: Synthesis of 5-Iodocytidine
The initial step is the electrophilic iodination of cytidine. This reaction introduces an iodine atom at the 5-position of the cytosine base, creating a reactive site for the subsequent vinylation.
Experimental Protocol:
A detailed protocol for the synthesis of the related compound, 5-iodo-2'-deoxycytidine, provides a strong foundational method. In a flame-dried round-bottom flask, 2'-deoxycytidine (B1670253) is dissolved in dimethylformamide (DMF). To this solution, iodine and meta-chloroperoxybenzoic acid (mCPBA) are added. The reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed by evaporation. The resulting crude product is then purified by column chromatography.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2'-Deoxycytidine | [1] |
| Reagents | Iodine, mCPBA, DMF | [1] |
| Reaction Time | 2 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 63% | [1] |
Step 2: Palladium-Catalyzed Vinylation (Heck Reaction)
Generalized Experimental Protocol (based on related syntheses):
To a solution of 5-Iodocytidine in an appropriate solvent (e.g., DMF or a mixture of acetonitrile (B52724) and water), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) are added. A base, typically triethylamine, is also included in the reaction mixture. The vinylating agent, such as vinyltributylstannane or an acrylate, is then introduced. The reaction is heated to facilitate the coupling. Upon completion, the reaction mixture is worked up to remove the catalyst and other reagents, followed by purification of the crude product.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Purification of this compound
Purification of the final product is critical to remove unreacted starting materials, catalyst residues, and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying modified nucleosides due to its high resolution.
HPLC Purification Protocol
Reverse-phase HPLC (RP-HPLC) is a common technique for the purification of nucleosides and their analogs. The separation is based on the hydrophobicity of the compounds.
Generalized Experimental Protocol:
The crude this compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent such as acetonitrile. The fractions containing the pure product are collected, and the solvent is removed to yield the purified this compound. The purity of the final product can be assessed by analytical HPLC.
Diagram of the Purification Workflow:
Caption: General workflow for the purification of this compound.
Characterization Data
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The following are predicted chemical shifts for this compound based on known data for similar structures.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 | ~8.0 | s |
| H-1' | ~5.8 | d |
| Vinyl-H (α) | ~6.5 | dd |
| Vinyl-H (β, cis) | ~5.8 | d |
| Vinyl-H (β, trans) | ~6.1 | d |
| H-2', H-3' | ~4.0-4.2 | m |
| H-4' | ~3.9 | m |
| H-5', 5'' | ~3.5-3.7 | m |
| NH₂ | ~7.2 | br s |
| 2'-OH, 3'-OH | ~5.0-5.5 | d |
| 5'-OH | ~4.8 | t |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~165 |
| C-5 | ~115 |
| C-6 | ~140 |
| C-1' | ~88 |
| C-2' | ~74 |
| C-3' | ~70 |
| C-4' | ~85 |
| C-5' | ~61 |
| Vinyl-C (α) | ~135 |
| Vinyl-C (β) | ~115 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅N₃O₅ |
| Molecular Weight | 269.26 g/mol |
| Exact Mass (M+H)⁺ | 270.1084 |
Conclusion
The synthesis and purification of this compound can be reliably achieved through a well-defined chemical pathway involving iodination and a palladium-catalyzed Heck reaction. Careful purification by HPLC is essential to obtain a high-purity product suitable for research and drug development applications. The characterization data provided in this guide will aid in the verification of the synthesized compound. This in-depth guide serves as a valuable resource for scientists and researchers working on the development of novel nucleoside analogs.
References
5-Vinylcytidine: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinylcytidine is a synthetic pyrimidine (B1678525) nucleoside analog with potential applications in antiviral and anticancer research. A thorough understanding of its chemical properties and stability is paramount for its effective use in drug discovery and development. This technical guide provides an in-depth overview of the known and predicted chemical properties of this compound, along with a detailed analysis of its potential stability challenges. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with computationally predicted values to offer a comprehensive profile. Detailed experimental protocols for characterization and stability assessment are also provided to facilitate further research.
Chemical Properties of this compound
The fundamental chemical properties of this compound are crucial for its handling, formulation, and interpretation in biological assays. While experimental data is scarce, a combination of reported information and in-silico predictions provides a solid foundation for its characterization.
General Properties
| Property | Value | Source |
| IUPAC Name | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-vinylpyrimidin-2(1H)-one | IUPAC Naming Convention |
| CAS Number | 1846584-62-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₅N₃O₅ | Reported in Supplier Databases |
| Molecular Weight | 269.25 g/mol | Reported in Supplier Databases |
| Appearance | White to off-white solid (Predicted) | General appearance of similar nucleosides |
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined values in publicly available literature, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 215-225 °C | Online Melting Point Prediction Tools |
| Boiling Point | Decomposes before boiling | General property of nucleosides |
| pKa (acidic) | ~9.5 (N3-H of cytosine ring) | Chemicalize, ACD/Percepta |
| pKa (basic) | ~4.2 (N3 of cytosine ring) | Chemicalize, ACD/Percepta |
| LogP | -1.5 to -1.0 | Chemicalize, ACD/Percepta |
Solubility Profile (Predicted)
The solubility of this compound is predicted based on its polar nature, attributed to the ribose moiety and the cytosine base.
| Solvent | Predicted Solubility | Rationale/Prediction Tool |
| Water | Soluble | High polarity, hydrogen bonding capability (Chemicalize) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, effective for many nucleosides |
| Methanol | Sparingly Soluble | Polar protic solvent |
| Ethanol | Sparingly Soluble | Polar protic solvent |
| Dichloromethane | Insoluble | Non-polar solvent |
| Hexane | Insoluble | Non-polar solvent |
Chemical Stability of this compound
Potential Degradation Pathways
Based on the chemical structure of this compound and the known stability of related nucleoside analogs, the following degradation pathways are proposed:
-
Polymerization: The vinyl group is susceptible to free-radical or acid/base-catalyzed polymerization. This has been observed in the related compound, 2'-deoxy-5-vinylcytidine, which is reported to polymerize readily.
-
Hydrolysis: The glycosidic bond between the ribose sugar and the cytosine base can be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of 5-vinylcytosine (B8196719) and ribose. The amino group of the cytosine ring can also undergo hydrolytic deamination to form 5-vinyluridine, especially at elevated temperatures and non-neutral pH.
-
Oxidation: The vinyl group is prone to oxidation, which can lead to the formation of various degradation products, including the corresponding epoxide, aldehyde, or carboxylic acid. The double bond can also be cleaved under strong oxidizing conditions.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, including dimerization of the pyrimidine ring or reactions involving the vinyl group.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols
To facilitate further research and verification of the predicted properties, the following experimental protocols are provided. These are general methods that can be adapted and optimized for this compound.
Characterization of this compound
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
Data Analysis: Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule to confirm the structure.
The following diagram outlines the general workflow for NMR analysis.
Caption: General workflow for NMR-based structural confirmation.
Objective: To determine the purity of a this compound sample.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Calculate the purity based on the peak area percentage.
Stability Indicating Method Development and Stability Testing
Objective: To develop a stability-indicating HPLC method and assess the stability of this compound under various stress conditions.
Methodology:
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm).
-
-
HPLC Method Development: Develop an HPLC method (as described in 3.1.2) that can separate the intact this compound from all its degradation products. The method is considered "stability-indicating" if all degradation peaks are resolved from the main peak and from each other.
-
Formal Stability Study:
-
Store samples of this compound under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).
-
Analyze the samples at specified time points using the validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products and the decrease in the concentration of this compound.
-
The following diagram illustrates the workflow for a stability study.
Caption: Workflow for conducting a stability study of this compound.
Conclusion
This compound is a promising nucleoside analog with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties and stability profile, combining the limited available data with computational predictions. The provided experimental protocols offer a starting point for researchers to further characterize this molecule and assess its stability under various conditions. A thorough understanding of these parameters is essential for advancing the development of this compound as a potential therapeutic agent. It is strongly recommended that the predicted properties be confirmed through experimental validation.
Disclaimer
The predicted values for melting point, pKa, and solubility are based on computational models and should be used as estimates. Experimental verification is required for accurate determination of these properties. The proposed degradation pathways are based on chemical principles and data from related compounds and have not been experimentally confirmed for this compound.
The Rise of Vinyl Nucleosides: A Technical Guide to Their Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl nucleosides, synthetic analogs of natural nucleosides featuring a vinyl moiety, have emerged as powerful tools in chemical biology and drug discovery. Their unique chemical reactivity and biocompatibility have enabled novel approaches for studying nucleic acid dynamics, structure, and function. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of vinyl nucleosides, with a focus on their utility in RNA metabolic labeling and nucleic acid cross-linking. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and biotechnology.
Discovery and Synthesis of Vinyl Nucleosides
The development of vinyl nucleosides has been driven by the need for bioorthogonal chemical reporters that can be metabolically incorporated into nucleic acids without significantly perturbing cellular processes. A key example is 5-vinyluridine (B14088465) (5-VU), which has been shown to be less toxic than other commonly used nucleoside analogs like 5-ethynyluridine (B57126) (5-EU).
The synthesis of vinyl nucleosides is typically achieved through palladium-catalyzed cross-coupling reactions. For instance, 5-vinyluridine can be synthesized from 5-iodouridine (B31010) via a Stille coupling reaction with vinyltributylstannane. The resulting vinyl nucleoside can then be chemically or enzymatically converted to its triphosphate form for incorporation into nascent RNA by cellular polymerases.
Applications of Vinyl Nucleosides
The vinyl group serves as a versatile chemical handle for a variety of bioorthogonal reactions, enabling the selective modification and analysis of nucleic acids.
RNA Metabolic Labeling and Visualization
Vinyl nucleosides, particularly 5-VU, can be fed to cells and are incorporated into newly synthesized RNA by the cellular machinery. The vinyl group then allows for the selective tagging of this nascent RNA using inverse-electron-demand Diels-Alder (IEDDA) chemistry. This reaction occurs between the electron-rich vinyl group (dienophile) and an electron-poor diene, typically a tetrazine derivative conjugated to a reporter molecule such as a fluorophore or biotin. The IEDDA reaction is highly efficient and can be performed under physiological conditions, making it ideal for live-cell imaging and the enrichment of nascent RNA for downstream analysis.
Nucleic Acid Cross-Linking
Vinyl-substituted nucleosides can also be designed to induce interstrand cross-links in nucleic acids. When incorporated into an oligonucleotide probe, the vinyl group can react with a nucleobase on a target strand, forming a covalent bond. This approach is valuable for studying the structure of nucleic acid duplexes and triplexes and for developing therapeutic oligonucleotides that can irreversibly bind to their target mRNA or viral RNA. For example, 4-vinyl-substituted pyrimidine (B1678525) nucleosides have been shown to form efficient and selective cross-links with RNA and duplex DNA.
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxicity and antiviral activity of selected vinyl nucleosides. It is important to note that comprehensive quantitative data for a broad range of vinyl nucleosides is not yet widely available in the public domain.
Table 1: Cytotoxicity of 5-Vinyluridine (5-VU) in HEK293T Cells
| Compound | Concentration | Incubation Time | Cell Viability (% of control) |
| 5-Vinyluridine (5-VU) | 1 mM | 12 h | ~100% |
| 24 h | ~100% | ||
| 48 h | ~100% | ||
| 5-Ethynyluridine (5-EU) | 1 mM | 12 h | ~80% |
| 24 h | ~60% | ||
| 48 h | ~40% |
Data adapted from studies on RNA metabolic labeling.
Table 2: Anti-Hepatitis B Virus (HBV) Activity of 5-Vinyl Pyrimidine Nucleosides
| Compound | IC50 (µM) |
| 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-vinyluracil | Potent inhibitor of DHBV |
| 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]-5-vinyluracil | Potent inhibitor of DHBV |
Data is from a study on novel N-1 alkyl substituted pyrimidines. DHBV (duck hepatitis B virus) is a model for human HBV.[1]
Experimental Protocols
Synthesis of 5-Vinyluridine (5-VU)
This protocol describes a general method for the synthesis of 5-vinyluridine from 5-iodouridine via a Stille cross-coupling reaction.
Materials:
-
5-Iodouridine
-
Vinyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Triphenylphosphine (PPh3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-iodouridine in anhydrous DMF.
-
Add vinyltributylstannane (typically 1.5-2 equivalents).
-
Add the palladium catalyst, Pd2(dba)3 (typically 0.05-0.1 equivalents), and the ligand, PPh3 (typically 0.2-0.4 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through celite and wash with an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure 5-vinyluridine.
Metabolic Labeling of RNA with 5-VU and Visualization via IEDDA
This protocol outlines the general steps for labeling nascent RNA in cultured cells with 5-VU and subsequent visualization using a tetrazine-fluorophore conjugate.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Cell culture medium and supplements
-
5-Vinyluridine (5-VU) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Add 5-VU to the cell culture medium to a final concentration of 1 mM. Incubate the cells for a desired period (e.g., 2-24 hours) to allow for the incorporation of 5-VU into newly synthesized RNA.
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.
-
IEDDA Reaction (Click Reaction): Wash the cells twice with PBS. Prepare a solution of the tetrazine-fluorophore conjugate in PBS (e.g., 5-10 µM). Incubate the cells with the tetrazine solution for 30-60 minutes at room temperature in the dark.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the labeled RNA by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore and DAPI.
Nucleic Acid Cross-Linking using a Vinyl-Modified Oligonucleotide
This protocol provides a general workflow for inducing an interstrand cross-link between a vinyl-modified oligonucleotide probe and a target RNA or DNA strand.
Materials:
-
Vinyl-modified oligonucleotide probe
-
Target RNA or DNA strand
-
Hybridization buffer (e.g., containing NaCl and a buffering agent like MES or Tris-HCl)
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Oligonucleotide Annealing: In a microcentrifuge tube, mix the vinyl-modified oligonucleotide probe and the target nucleic acid strand in the hybridization buffer.
-
Denaturation and Annealing: Heat the mixture to 95 °C for 2-5 minutes to denature the nucleic acids, then slowly cool to room temperature to allow for annealing.
-
Cross-Linking Reaction: Incubate the annealed duplex at a specific temperature (e.g., 37 °C) for a defined period to allow the cross-linking reaction to occur. The optimal time and temperature will depend on the specific vinyl nucleoside and the target sequence.
-
Reaction Quenching (optional): The reaction can be stopped by adding a quenching agent or by placing the sample on ice.
-
Analysis by Denaturing PAGE: Add denaturing gel loading buffer to the reaction mixture. Heat the samples at 95 °C for 5 minutes before loading onto a denaturing polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Gel Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The cross-linked product will migrate slower than the individual single strands.
Mandatory Visualizations
References
5-Vinylcytidine as a bioorthogonal chemical reporter
An In-depth Technical Guide: 5-Vinylcytidine (B12852386) as a Bioorthogonal Chemical Reporter
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Precise RNA Analysis
In the intricate landscape of cellular biology, understanding the dynamics of RNA synthesis, processing, and decay is paramount to unraveling gene regulation, cellular differentiation, and disease progression. Traditional methods often provide a static snapshot of the total RNA pool, obscuring the temporal dynamics of transcription. Bioorthogonal chemistry offers a powerful solution by enabling the tracking of biomolecules in their native environment without perturbing cellular processes.
A bioorthogonal chemical reporter is a non-native, non-perturbing chemical group that can be introduced into a biomolecule through cellular metabolism. This chemical "handle" can then be selectively modified with a probe for visualization or enrichment. This compound (5-VC) is a modified nucleoside that serves as an excellent bioorthogonal reporter for nascent RNA. It is readily taken up by cells and incorporated into newly synthesized RNA transcripts. A key advantage of vinyl-modified nucleosides is their low cytotoxicity compared to other widely used analogs, such as 5-ethynyluridine (B57126) (5-EU), making them ideal for studies in living cells and organisms.[1][2]
This guide provides a comprehensive overview of the core principles, applications, and detailed protocols for using this compound as a robust tool for RNA research.
Core Principle of this compound Labeling
The utility of 5-VC as an RNA reporter is a two-step process: first, its metabolic incorporation into nascent RNA, and second, its selective chemical ligation to a probe of interest.
Metabolic Incorporation into Nascent RNA
When introduced to cells, this compound enters the endogenous nucleoside salvage pathway.[2] Cellular kinases recognize 5-VC and phosphorylate it to its triphosphate form, this compound triphosphate (5-VCTP). This analog is then accepted as a substrate by cellular RNA polymerases and incorporated into elongating RNA chains in place of the natural cytidine (B196190) triphosphate (CTP). This process effectively "tags" newly transcribed RNA with a vinyl functional group. It is noteworthy that in some cellular contexts, cytidine analogs can be deaminated to their uridine (B1682114) counterparts; for instance, 5-ethynyl-2'-deoxycytidine (B116413) has been shown to convert to 5-ethynyl-2'-deoxyuridine (B1671113) within cells.[3] A similar conversion may occur with 5-VC, leading to the incorporation of 5-vinyluridine (B14088465) (5-VU), a closely related and equally effective bioorthogonal reporter.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic incorporation of 5-Vinylcytidine into RNA
An In-depth Technical Guide to the Enzymatic Incorporation of 5-Vinylcytidine into RNA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and dynamics. This compound (5-VC), a cytidine (B196190) analog featuring a reactive vinyl group at the 5-position, has emerged as a valuable substrate for enzymatic RNA synthesis. This vinyl moiety serves as a versatile chemical handle for post-transcriptional modifications via bioorthogonal chemistry, enabling the attachment of various probes for imaging, tracking, and interaction studies. This guide provides a comprehensive overview of the , detailing in vitro and in vivo methodologies, quantitative data, and downstream applications.
Introduction: The Utility of this compound in RNA Research
This compound (5-VC) is a modified nucleoside that can be enzymatically incorporated into RNA transcripts. Its key feature is the vinyl group (-CH=CH₂) at the C5 position of the pyrimidine (B1678525) ring. This functional group is relatively small, minimally perturbing to RNA structure, and serves as a reactive handle for highly specific chemical reactions.[1]
The primary advantage of incorporating 5-VC lies in its ability to participate in bioorthogonal "click" chemistry reactions. These reactions are rapid, high-yielding, and occur under biologically compatible conditions. The vinyl group is particularly useful for:
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: Reacting with tetrazine-conjugated probes (e.g., fluorophores, biotin) for efficient labeling of nascent RNA in vitro and in vivo.[2]
-
Palladium-Mediated Oxidative Heck Coupling: Allowing for the attachment of boronic acid substrates, expanding the repertoire of potential modifications.[1]
These labeling strategies are crucial for studying RNA localization, translation dynamics, RNA-protein interactions, and for the development of RNA-based therapeutics.[3] Compared to other analogs like 5-ethynyluridine (B57126) (5-EU), vinyl nucleosides such as 5-vinyluridine (B14088465) (a related analog) have shown reduced cytotoxicity, making them a safer option for in vivo applications and experiments requiring longer incubation times.[2]
Core Mechanism: Enzymatic Incorporation
The enzymatic synthesis of 5-VC-containing RNA is predominantly achieved through in vitro transcription, utilizing bacteriophage RNA polymerases.
2.1. The Enzyme: T7 RNA Polymerase T7 RNA polymerase is a DNA-dependent RNA polymerase that is highly specific for its promoter sequence.[4][5] It is the workhorse enzyme for in vitro RNA synthesis due to its high processivity and efficiency.[5][6] T7 RNA polymerase catalyzes the formation of RNA in a 5' to 3' direction using a double-stranded DNA template containing the T7 promoter.[4] Crucially for this application, the enzyme tolerates various modified nucleotides as substrates, including this compound triphosphate (5-VCTP).[7][8]
2.2. The Substrate: this compound Triphosphate (5-VCTP) For incorporation during in vitro transcription, this compound must be in its triphosphate form (5-VCTP). During the transcription reaction, T7 RNA polymerase incorporates 5-VCTP into the elongating RNA chain at positions specified by guanine (B1146940) (G) residues in the DNA template, following Watson-Crick base pairing rules.
Quantitative Data and Reaction Components
The efficiency of enzymatic incorporation can be influenced by reaction conditions. Below are typical component concentrations for achieving successful synthesis of 5-VC-labeled RNA.
Table 1: In Vitro Transcription Reaction Components for 5-VC Incorporation
This table outlines a standard setup for an in vitro transcription reaction to synthesize RNA containing this compound. Concentrations are based on typical protocols.[3][9]
| Component | Stock Concentration | Final Concentration | Purpose |
| Linearized DNA Template | 1 µg/µL | 0.5 - 1 µg per 20 µL rxn | Provides the sequence for transcription, downstream of a T7 promoter. |
| T7 RNA Polymerase | 40 U/µL | 2 - 2.5 U/µL | Catalyzes the synthesis of RNA from the DNA template.[6] |
| 5X Transcription Buffer | 5X | 1X | Maintains optimal pH and provides essential ions like Mg²⁺.[8] |
| ATP, GTP, UTP | 100 mM | 7.5 - 10 mM each | Standard ribonucleotide building blocks for RNA synthesis.[9] |
| This compound Triphosphate (5-VCTP) | 100 mM | 7.5 - 10 mM | The modified nucleotide to be incorporated. |
| RNase Inhibitor | 40 U/µL | 1 - 2 U/µL | Protects the newly synthesized RNA from degradation by RNases.[3] |
| DNase I (for template removal) | 1 U/µL | 0.1 U/µL (post-txn) | Degrades the DNA template after transcription is complete.[3] |
| Nuclease-Free Water | - | To final volume | Solvent for the reaction. |
Table 2: Metabolic Labeling of Cellular RNA with this compound
This table provides typical conditions for labeling nascent RNA within cultured cells by introducing the this compound nucleoside, which is then converted to its triphosphate form by cellular kinases.[3]
| Component / Parameter | Recommended Range/Value | Purpose |
| Cell Type | User-defined | Tested in cell lines like HEK293T.[2] |
| Cell Confluency | 70-80% | Ensures cells are in an active growth phase for robust transcription. |
| This compound (5-VC) | 10 - 100 µM | The modified nucleoside is taken up by cells for metabolic labeling.[3] |
| Incubation Time | 2 - 24 hours | Duration of labeling; depends on experimental goals and cell type.[3] |
| Culture Conditions | Standard (e.g., 37°C, 5% CO₂) | Maintained for cell viability during the labeling period. |
Experimental Protocols
Detailed methodologies for the two primary approaches of incorporating this compound into RNA are provided below.
Protocol 1: In Vitro Synthesis of this compound-Containing RNA
This protocol describes the synthesis of RNA containing 5-VC using T7 RNA polymerase.[3]
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl, 10 mM spermidine)[8]
-
Ribonucleotide solution mix (ATP, GTP, UTP, 5-VCTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., column-based or magnetic beads)
Procedure:
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL.
-
4 µL of 5X Transcription Buffer.
-
2 µL of linearized DNA template (1 µg).
-
2 µL of each 100 mM NTP (ATP, GTP, UTP, 5-VCTP).
-
1 µL of RNase Inhibitor.
-
2 µL of T7 RNA Polymerase.
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.[8]
-
DNA Template Removal: Add 2 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.[3]
-
RNA Purification: Purify the synthesized RNA using a suitable RNA cleanup kit according to the manufacturer's instructions. This step removes enzymes, unincorporated nucleotides, and DNA fragments.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the full-length transcript via denaturing polyacrylamide or agarose (B213101) gel electrophoresis.
Protocol 2: Metabolic Labeling of Cellular RNA with this compound
This protocol outlines the introduction of 5-VC into the RNA of cultured cells.[3]
Materials:
-
Cultured mammalian cells
-
Standard cell culture medium
-
This compound (5-VC) stock solution (e.g., in DMSO or PBS)
-
Total RNA isolation kit
-
DNase I (RNase-free)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a culture dish and grow under standard conditions until they reach the desired confluency (typically 70-80%).
-
Metabolic Labeling: Add this compound to the cell culture medium to a final concentration between 10 µM and 100 µM. The optimal concentration should be determined empirically for each cell line.[3]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2 to 24 hours) under their standard growth conditions.[3]
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them using standard methods such as trypsinization or cell scraping.
-
RNA Isolation: Isolate total RNA from the labeled cells using a commercial RNA isolation kit. It is crucial to include an on-column or in-solution DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Quantify the isolated RNA and store it at -80°C for downstream applications.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key processes involved in the use of this compound.
Caption: Workflow for the in vitro synthesis of this compound-labeled RNA.
Caption: Workflow for metabolic labeling of cellular RNA with this compound.
Caption: Logic of post-transcriptional modification using the vinyl handle.
References
- 1. Vinyluridine as a Versatile Chemoselective Handle for the Post-transcriptional Chemical Functionalization of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. T7 RNA polymerase - Wikipedia [en.wikipedia.org]
- 5. T7 RNA Polymerase [novoprotein.com]
- 6. uniprot.org [uniprot.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
The Structural Landscape of 5-Vinylcytidine Modified RNA: A Technical Guide for Researchers and Drug Developers
Introduction: The burgeoning field of epitranscriptomics has unveiled a complex world of RNA modifications that dynamically regulate gene expression and cellular function. Among the over 170 known modifications, those at the C5 position of pyrimidines play a crucial role in fine-tuning RNA structure and interactions. This technical guide focuses on a novel modification, 5-Vinylcytidine (5-vC), providing a comprehensive overview of its anticipated structural implications and the analytical methodologies required for its characterization. While direct experimental data on 5-vC is emerging, this document leverages the extensive knowledge of closely related C5-modified nucleosides to offer a robust framework for researchers and professionals in drug development. The analogue, 5-vinyluridine (B14088465) (5-VUrd), has demonstrated utility as a non-toxic tool for in-vivo RNA metabolic labeling and nascent RNA sequencing, suggesting significant potential for this compound in similar applications.[1]
Predicted Biophysical and Structural Impact of this compound
The introduction of a vinyl group at the C5 position of cytidine (B196190) is expected to influence the biophysical properties of RNA molecules. C5-substituted pyrimidines generally enhance the thermodynamic stability of nucleic acid duplexes.[2][3] This stabilization is attributed to increased base stacking interactions within the helix. The vinyl group, being a small, planar, and hydrophobic moiety, is predicted to contribute favorably to these stacking interactions.
Table 1: Predicted Thermodynamic Parameters of this compound Modified RNA Duplexes
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Predicted Change in Gibbs Free Energy (ΔΔG°₃₇) (kcal/mol) | Rationale |
| This compound (5-vC) | +1.5 to +2.5 (estimated) | -0.5 to -1.0 (estimated) | Based on the stabilizing effects of other C5-alkenyl and C5-alkynyl pyrimidine (B1678525) modifications which enhance duplex stability through improved base stacking. |
| 5-Propynyl-dC/dU | +2.5 / +1.7 | Not reported | A known stabilizing modification due to the rigid, extended π-system of the propynyl (B12738560) group enhancing stacking.[2] |
| 5-Methyl-C | +0.5 to +1.0 | Not reported | The methyl group provides a small hydrophobic contribution, slightly enhancing stacking interactions.[4][5] |
Synthesis of this compound for RNA Incorporation
The foundation of studying modified RNA lies in its synthesis. The incorporation of this compound into RNA oligonucleotides is achieved through solid-phase synthesis using a corresponding phosphoramidite (B1245037) building block. The general workflow for the synthesis of the this compound phosphoramidite is outlined below.
This phosphoramidite can then be used in standard automated solid-phase RNA synthesis.[6][][8]
Experimental Protocols for Structural Analysis
A multi-pronged approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry is essential for a thorough structural characterization of this compound modified RNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the solution-state structure and dynamics of RNA.[9]
Experimental Protocol:
-
Sample Preparation:
-
Synthesize the this compound modified RNA oligonucleotide using solid-phase synthesis.
-
Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by desalting.[10][11]
-
Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) to a final concentration of 0.5-1.0 mM.
-
For exchangeable proton experiments, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is dissolved in 99.9% D₂O.[11]
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).
-
1D ¹H NMR: To observe imino protons and assess the overall folding of the RNA.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose sugar ring.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC: For isotopically labeled samples, to observe the nitrogen-proton correlations in the nucleobases.
-
-
Data Analysis:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Assign the chemical shifts of the protons and carbons using software like NMRViewJ or CARA.
-
Calculate the 3D structure of the RNA using the distance and dihedral angle restraints derived from the NMR data with programs like XPLOR-NIH or CYANA.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the this compound modified RNA in the solid state.
Experimental Protocol:
-
Sample Preparation and Crystallization:
-
Prepare a highly pure and concentrated solution of the modified RNA (5-10 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[10][12]
-
Optimize the conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data to obtain reflection intensities and phases.
-
The phase problem can be solved using methods like molecular replacement (if a similar structure is available) or heavy-atom derivatization.[13]
-
Build an atomic model of the RNA into the resulting electron density map.
-
Refine the model against the diffraction data to obtain the final high-resolution structure.
-
Mass Spectrometry
Mass spectrometry is a powerful tool for verifying the mass of the modified RNA and for characterizing its fragmentation patterns.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified RNA in a volatile buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).
-
-
Data Acquisition:
-
Use either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase ions of the RNA.
-
Analyze the ions in a mass spectrometer to determine the mass-to-charge ratio (m/z).
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the RNA and analyze the masses of the fragments.[14][15]
-
-
Data Analysis:
-
Compare the measured mass of the intact RNA with its calculated theoretical mass to confirm the successful incorporation of the this compound modification.
-
Analyze the fragmentation pattern to gain insights into the sequence and the location of the modification. The vinyl group may lead to characteristic fragmentation pathways.[16][17][18][19][20]
-
Potential Impact on RNA-Protein Interactions and Cellular Processes
RNA modifications can significantly alter interactions with RNA-binding proteins (RBPs), thereby influencing various cellular processes such as splicing, translation, and RNA stability.[4][5][21] The vinyl group at the C5 position of cytidine is located in the major groove of an RNA duplex. This could either enhance or disrupt interactions with RBPs, depending on the specific protein and its binding mode. For example, the increased hydrophobicity in the major groove could facilitate interactions with hydrophobic pockets in an RBP.[4]
Conclusion and Future Directions
This compound represents a promising new tool for the chemical biology of RNA and for the development of novel RNA-based therapeutics. While its precise structural and functional roles are yet to be fully elucidated, the methodologies and predictive frameworks outlined in this guide provide a solid foundation for its investigation. Future research should focus on obtaining high-resolution structures of this compound-containing RNAs, quantifying their thermodynamic stability, and exploring their impact on a range of cellular processes. Such studies will be instrumental in harnessing the full potential of this novel RNA modification in both basic research and drug discovery.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rationalizing the effects of RNA modifications on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. doudnalab.org [doudnalab.org]
- 11. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doudnalab.org [doudnalab.org]
- 13. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide to Metabolic RNA Labeling: Principles, Protocols, and Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic RNA labeling is a powerful and widely adopted methodology for studying the dynamics of RNA transcription, processing, and decay. By introducing modified nucleosides into living cells, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. This allows for the precise measurement of RNA synthesis and degradation rates, providing critical insights into gene regulation in various biological contexts, from basic research to drug development. This in-depth technical guide provides a comprehensive overview of the core principles of metabolic RNA labeling, detailed experimental protocols for key techniques, and a summary of quantitative data to aid in experimental design and interpretation.
Core Principles of Metabolic RNA Labeling
The fundamental principle of metabolic RNA labeling involves the cellular uptake of exogenous, modified nucleosides and their incorporation into newly transcribed RNA by cellular RNA polymerases. These modified nucleosides act as a "tag" that allows for the subsequent identification and isolation of nascent RNA. The most commonly used nucleoside analogs are 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU).[1][2][3]
The general workflow for metabolic RNA labeling experiments consists of three main stages:
-
Labeling: Cells are incubated with a modified nucleoside for a defined period. This can be a short "pulse" to capture nascent transcripts or a longer incubation to reach a steady state.
-
Isolation and/or Modification: The total RNA is extracted, and the labeled RNA is either physically separated from the unlabeled RNA or chemically modified to introduce a unique signature.
-
Analysis: The labeled RNA is quantified and analyzed, typically using next-generation sequencing (NGS) or RT-qPCR.
Key Metabolic RNA Labeling Techniques
Several techniques have been developed based on the core principles of metabolic RNA labeling, each with its own advantages and applications.
4sU-Based Methods
4-thiouridine (4sU) is a naturally occurring uridine (B1682114) derivative that is readily incorporated into newly transcribed RNA.[4][5]
-
Traditional 4sU Labeling with Biotinylation and Purification: This classic approach involves the biotinylation of the thiol group on the incorporated 4sU, followed by affinity purification of the labeled RNA using streptavidin-coated beads.[4][6] This method effectively separates newly synthesized RNA from pre-existing RNA.
-
SLAM-seq (Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA): SLAM-seq is a high-throughput method that avoids the need for biochemical purification.[7][8] After 4sU labeling, the total RNA is treated with iodoacetamide (B48618), which alkylates the 4sU. During reverse transcription, this modification causes the reverse transcriptase to incorporate a guanine (B1146940) (G) opposite the modified 4sU instead of an adenine (B156593) (A). This results in T-to-C transitions in the sequencing data, allowing for the computational identification of nascent transcripts.[7][9]
-
TimeLapse-seq: Similar to SLAM-seq, TimeLapse-seq is a single-molecule approach that introduces U-to-C mutations to mark new transcripts.[10][11][12] It utilizes an oxidative-nucleophilic-aromatic substitution reaction to convert 4-thiouridine into a cytidine (B196190) analog.[10][11][12]
-
TUC-seq (Thiouridine to Cytidine Conversion Sequencing): TUC-seq is another method that relies on the chemical conversion of 4sU into a cytidine derivative, leading to T-to-C transitions during sequencing.[13][14]
-
TT-seq (Transient Transcriptome Sequencing): TT-seq is a variant of 4sU sequencing designed to capture very short-lived RNA molecules.[15][16] It combines a short 4sU labeling pulse with an RNA fragmentation step before the enrichment of labeled fragments.[16] A variation, TTchem-seq, uses a chemical approach for RNA fragmentation.[17][18]
EU-Based Methods
5-ethynyluridine (EU) is another uridine analog that can be used for metabolic labeling. The incorporated EU can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This allows for the attachment of a variety of molecules, including biotin (B1667282) for purification or fluorophores for imaging.
Quantitative Data Summary
The efficiency and potential cellular perturbation of metabolic RNA labeling are critical considerations for experimental design. The following tables summarize key quantitative data from the literature.
| Parameter | 4sU-tagging (General) | SLAM-seq | TimeLapse-seq | TUC-seq | EU-labeling | References |
| Typical Labeling Efficiency | >90% for SLAM-seq and TUC-seq protocols | High, especially with nucleotide conversion methods | Around 80% conversion reported | >90% conversion rates | High correlation with transcriptional activity (R² = 0.767) | [13] |
| Signal-to-Noise Ratio | High, especially with nucleotide conversion methods | Good | Good | High | Good | [13] |
| Cell Viability | Generally high, but s4U concentration needs to be optimized to maintain >90% viability | High, comparable to 4sU-tagging | High, comparable to 4sU-tagging | High, comparable to 4sU-tagging | Generally high, but requires optimization | [13] |
| Perturbation to RNA Function | Minimal interference with gene expression reported. Can induce resistance to nuclease digestion. | Minimal | Minimal | Minimal | Minimal | [13] |
| Typical Labeling Concentration | 100 µM - 500 µM | 100 µM | Not specified | Not specified | 100 µM - 1 mM | [19][20][21] |
| Typical Labeling Time | 5 min - 24 hr | 15 min - 24 hr | Not specified | Not specified | 30 min - 24 hr | [4][19][20][22] |
Experimental Protocols
General Metabolic Labeling with 4sU
This protocol is a generalized procedure for labeling mammalian cells with 4sU.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 50-80%).
-
Prepare fresh medium containing the desired concentration of 4sU (e.g., 100-200 µM). Protect the 4sU-containing medium from light.
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes for a short pulse).[20][21][23]
-
-
RNA Isolation:
-
After the labeling period, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.[6]
-
-
Quantification and Quality Control:
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or a Bioanalyzer.
-
Protocol for SLAM-seq
This protocol outlines the key steps for performing SLAM-seq after 4sU labeling.
-
4sU Labeling: Follow the general protocol for 4sU labeling described above.
-
Thiol-alkylation:
-
To 10 µg of total RNA in 10 µl of RNase-free water, add 10 µl of 100 mM iodoacetamide (IAA) in 100% DMSO and 80 µl of 500 mM sodium phosphate (B84403) buffer (pH 8.0).
-
Incubate at 50°C for 15 minutes in the dark.
-
Purify the RNA using an appropriate clean-up kit (e.g., Zymo RNA Clean & Concentrator-5).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the alkylated RNA using a suitable kit (e.g., QuantSeq 3' mRNA-Seq Library Prep Kit).[7] During reverse transcription, G will be incorporated opposite the alkylated 4sU.
-
Sequence the libraries on an Illumina platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify T-to-C conversions in the aligned reads to distinguish nascent transcripts. Specialized software like SLAMdunk can be used for this analysis.[7]
-
Protocol for a Pulse-Chase Experiment
Pulse-chase experiments are used to determine RNA decay rates.[1][24]
-
Pulse:
-
Label cells with 4sU for a defined period (the "pulse"), as described in the general protocol. The pulse duration should be long enough to achieve sufficient labeling of the RNAs of interest.
-
-
Chase:
-
After the pulse, remove the 4sU-containing medium.
-
Wash the cells twice with pre-warmed medium.
-
Add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the labeled nucleoside from the cellular pools.
-
-
Time Points:
-
Harvest cells at various time points after the start of the chase (e.g., 0, 30, 60, 120, 240 minutes).
-
-
RNA Isolation and Analysis:
-
Isolate total RNA from each time point.
-
Isolate the 4sU-labeled RNA using biotinylation and streptavidin purification.
-
Quantify the amount of the labeled RNA of interest at each time point using RT-qPCR or NGS. The decay rate can be calculated by fitting the data to an exponential decay curve.
-
Visualizing Workflows and Pathways
General Workflow of Metabolic RNA Labeling
Caption: Overview of the metabolic RNA labeling workflow.
SLAM-seq Chemical Conversion Pathway
Caption: Chemical conversion pathway in SLAM-seq.
Pulse-Chase Experimental Workflow
Caption: Workflow for a pulse-chase experiment.
Conclusion
Metabolic RNA labeling provides an unparalleled window into the dynamic life of RNA molecules. The choice of a specific technique depends on the biological question, the experimental system, and the available resources. For high-throughput studies of nascent transcription, methods like SLAM-seq and TimeLapse-seq offer powerful, purification-free workflows. For detailed studies of RNA decay, the classic pulse-chase experiment remains the gold standard. By carefully considering the principles and protocols outlined in this guide, researchers can effectively harness the power of metabolic RNA labeling to advance our understanding of gene regulation in health and disease.
References
- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 7. lubio.ch [lubio.ch]
- 8. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 9. youtube.com [youtube.com]
- 10. TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding | Springer Nature Experiments [experiments.springernature.com]
- 11. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 16. Transient Transcriptome Sequencing - CD Genomics [rna.cd-genomics.com]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. Using TTchem-seq for profiling nascent transcription and measuring transcript elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 21. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 22. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
5-Vinylcytidine: A Technical Guide for Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Vinylcytidine (B12852386) (5-VC) is a modified nucleoside with emerging applications in molecular biology, particularly in the study of RNA dynamics and as a potential therapeutic agent. This guide provides a comprehensive overview of the current understanding and methodologies related to the use of this compound. While research on this compound is less extensive than for its uridine (B1682114) counterpart, 5-Vinyluridine (B14088465) (5-VU), this document consolidates the available information on its synthesis, metabolic labeling of RNA, potential for bioorthogonal conjugation, and prospective roles in drug development. This guide also highlights the existing gaps in knowledge and provides detailed protocols for the application of vinyl-modified nucleosides, offering a valuable resource for researchers venturing into this innovative area of study.
Introduction to this compound
This compound is a synthetic analog of the natural nucleoside cytidine (B196190), characterized by the presence of a vinyl group (-CH=CH₂) at the C5 position of the pyrimidine (B1678525) ring. This modification introduces a reactive handle into the molecule, enabling its use in various bioorthogonal chemical reactions. These reactions allow for the specific detection and isolation of biomolecules, such as RNA, that have incorporated this analog.
The primary application of this compound in molecular biology is as a tool for metabolic labeling of newly synthesized RNA. Once introduced into cells, it can be metabolized into its triphosphate form and subsequently incorporated into nascent RNA transcripts by RNA polymerases. The incorporated vinyl group then serves as a target for "click chemistry" reactions, facilitating the attachment of probes for visualization, purification, and downstream analysis.
While the potential of this compound is significant, it is crucial to note that its incorporation into cellular RNA has been a subject of conflicting reports in the scientific literature. While some protocols suggest its utility for metabolic labeling, at least one study reported an inability to detect its incorporation in a specific cell line (HEK293T)[1]. This suggests that the efficiency of this compound incorporation may be cell-type specific or dependent on particular experimental conditions.
In contrast, the related compound 5-Vinyluridine (5-VU) has been more extensively studied and has shown successful incorporation into nascent RNA with minimal cytotoxicity, making it a valuable tool for imaging and sequencing newly transcribed RNA[1][2]. The methodologies and applications established for 5-VU often provide a foundational framework for investigating and optimizing the use of this compound.
Beyond its role in RNA labeling, this compound, as a cytidine analog, has been postulated to possess inhibitory activity against DNA methyltransferases (DNMTs). Cytidine analogs are known to interfere with the DNA methylation process, a key epigenetic modification, making them promising candidates for cancer therapy[3]. However, direct experimental evidence demonstrating the inhibition of DNMTs by this compound is currently limited.
This technical guide aims to provide a detailed overview of the known applications of this compound, present relevant experimental protocols, and discuss its potential in drug development, while also clearly delineating the areas where further research is required.
Metabolic Labeling of RNA with this compound
Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis and degradation. By introducing a modified nucleoside like this compound into cell culture, researchers can specifically tag and track newly transcribed RNA molecules.
Principle of Metabolic Labeling
The workflow for metabolic labeling of RNA with this compound involves several key steps:
-
Incubation: Cells are cultured in the presence of this compound, which is taken up by the cells.
-
Metabolic Conversion: Inside the cell, this compound is phosphorylated to its triphosphate form, this compound 5'-triphosphate (5-VCTP).
-
Incorporation: RNA polymerases incorporate 5-VCTP into newly synthesized RNA transcripts in place of the natural cytidine triphosphate (CTP).
-
Bioorthogonal Ligation: The vinyl group in the labeled RNA is then reacted with a probe molecule via a bioorthogonal "click chemistry" reaction, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. This allows for the attachment of biotin (B1667282) for affinity purification or a fluorophore for imaging.
Figure 1: Workflow of metabolic RNA labeling with this compound.
Experimental Protocol: Metabolic Labeling of Cellular RNA
This protocol provides a general guideline for labeling cellular RNA with this compound. Optimization of concentration and incubation time is recommended for each specific cell line and experimental goal.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
DNase I (RNase-free)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: Add this compound to the cell culture medium to a final concentration of 10-100 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a period of 2-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the RNA species of interest and their turnover rates.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them using a suitable method (e.g., trypsinization or cell scraping).
-
RNA Isolation: Isolate total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform a DNase I treatment either on-column during RNA purification or in-solution after elution.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Bioorthogonal Chemistry for this compound Detection
The vinyl group of incorporated this compound allows for highly specific chemical ligation to a probe of interest through bioorthogonal reactions. The most common reaction for vinyl-modified nucleosides is the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a powerful tool for bioorthogonal chemistry due to its fast reaction kinetics and the absence of a need for a cytotoxic copper catalyst[1]. In this reaction, the electron-rich vinyl group (dienophile) of this compound reacts with an electron-poor diene, typically a tetrazine derivative.
Figure 2: Schematic of the IEDDA reaction for labeling 5-VC in RNA.
The tetrazine probe can be conjugated to various molecules, such as:
-
Biotin: for affinity purification of labeled RNA using streptavidin-coated beads.
-
Fluorophores (e.g., TAMRA, Cy5): for visualization of newly synthesized RNA by fluorescence microscopy or flow cytometry.
Experimental Protocol: Bioorthogonal Ligation of 5-VC Labeled RNA
This protocol describes a general procedure for the IEDDA reaction on isolated RNA.
Materials:
-
This compound labeled RNA (from the metabolic labeling protocol)
-
Tetrazine-biotin or Tetrazine-fluorophore conjugate
-
Nuclease-free water
-
RNA purification kit or method (e.g., ethanol (B145695) precipitation)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, dissolve the 5-VC labeled RNA in nuclease-free water. Add the tetrazine-probe to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction is typically fast, but longer incubation times can be tested to optimize ligation efficiency.
-
RNA Purification: Remove the unreacted tetrazine-probe by purifying the RNA using an appropriate method, such as a spin column-based RNA cleanup kit or ethanol precipitation.
-
Downstream Application: The labeled RNA is now ready for downstream applications such as streptavidin pulldown (for biotin-labeled RNA) or fluorescence detection (for fluorophore-labeled RNA).
Applications in Nascent RNA Sequencing
The ability to specifically label and isolate newly synthesized RNA opens up possibilities for transcriptome-wide analysis of RNA dynamics using next-generation sequencing. While there are no established protocols specifically for this compound-based nascent RNA sequencing, the principles are based on methods developed for other modified nucleosides like 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU).
One such method is Time-Lapse-Seq , which allows for the temporal resolution of RNA synthesis and degradation[4][5]. This technique relies on the chemical conversion of an incorporated modified nucleoside into a different base, which is then read as a mutation during reverse transcription and sequencing. For example, in the original TimeLapse-Seq protocol, 4sU is converted to a cytidine analog, resulting in T-to-C transitions in the sequencing data that mark newly synthesized transcripts.
A similar mutational profiling approach has been developed for 5-vinyluridine (5-VU)[2]. In this method, the vinyl group of incorporated 5-VU reacts with a maleimide (B117702) derivative, and this adduct causes misincorporations during reverse transcription, allowing for the identification of nascent transcripts without the need for enrichment.
Although a specific mutational signature for this compound has not been reported, it is conceivable that a similar strategy could be developed. This would involve identifying a chemical modification of the vinyl group that leads to a consistent and detectable mutation during reverse transcription.
Figure 3: Hypothetical workflow for nascent RNA sequencing using 5-VC.
Potential in Drug Development: DNA Methyltransferase Inhibition
Cytidine analogs are a well-established class of drugs used in cancer therapy, primarily due to their ability to inhibit DNA methyltransferases (DNMTs)[3]. DNMTs are enzymes that catalyze the addition of a methyl group to DNA, a key epigenetic modification that often leads to gene silencing. In cancer, aberrant hypermethylation of tumor suppressor genes is a common event.
The mechanism of action of many cytidine analog-based DNMT inhibitors involves their incorporation into DNA during replication. The modified cytosine base then forms a covalent, irreversible bond with the DNMT enzyme, trapping it on the DNA and leading to its degradation. This results in a passive loss of DNA methylation during subsequent rounds of DNA replication, which can lead to the re-expression of silenced tumor suppressor genes and induce apoptosis in cancer cells.
Given its structure as a cytidine analog, it is plausible that this compound or its deoxy- form could act as a DNMT inhibitor. However, there is currently a lack of direct experimental evidence to support this hypothesis. Further studies are needed to investigate the potential of this compound and its derivatives as epigenetic drugs.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
Early Investigations into the Antiviral Potential of 2'-Deoxy-5-vinylcytidine
A Technical Overview for Drug Development Professionals
This guide delves into the foundational studies surrounding the antiviral activity of 2'-deoxy-5-vinylcytidine, a pyrimidine (B1678525) nucleoside analog. The initial research, primarily conducted in the early 1980s, identified this compound as a potent inhibitor of herpes virus replication. This document consolidates the early quantitative data, outlines the experimental methodologies employed, and provides visual representations of the synthetic and evaluative processes.
Quantitative Antiviral Activity
Early research quantified the inhibitory effects of 2'-deoxy-5-vinylcytidine against Herpes Simplex Virus (HSV) types 1 and 2. The key findings from these pioneering studies are summarized below.
| Compound | Virus | Assay | Parameter | Value | Selectivity Index | Reference |
| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | ID50 | 0.2 µg/mL | 225 | Rahim et al., 1982[1][2] |
| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | ID50 | 0.2 µg/mL | 225 | Rahim et al., 1982[1][2] |
ID50 (Inhibitory Dose 50%): The concentration of the compound that inhibits viral replication by 50%. Selectivity Index (SI): The ratio of the toxic dose to the effective dose, indicating the compound's therapeutic window. A higher SI is desirable.
Experimental Protocols
The foundational research on 2'-deoxy-5-vinylcytidine involved its chemical synthesis and subsequent evaluation of its biological activity. While detailed, step-by-step protocols from the earliest papers are not fully available in the provided abstracts, the general methodologies can be inferred and are outlined below.
Synthesis of 2'-Deoxy-5-vinylcytidine
The synthesis of 2'-deoxy-5-vinylcytidine was achieved from nucleoside precursors.[1][2] A likely synthetic route, common for such analogs, involves the introduction of the vinyl group at the 5-position of the pyrimidine ring of a deoxycytidine derivative.
Caption: A generalized workflow for the chemical synthesis of 2'-deoxy-5-vinylcytidine.
In Vitro Antiviral Activity Assay
The antiviral activity of 2'-deoxy-5-vinylcytidine was assessed using a plaque reduction assay in cell culture. This standard virological technique quantifies the ability of a compound to inhibit the cytopathic effect of a virus.
Caption: Experimental workflow for determining the antiviral activity via a plaque reduction assay.
Mechanism of Action: A Postulated Pathway
The precise mechanism of action for 2'-deoxy-5-vinylcytidine was not fully elucidated in the initial studies. However, as a nucleoside analog, its antiviral activity is predicated on its interaction with viral DNA synthesis. The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which then inhibits the viral DNA polymerase.
Caption: Postulated intracellular activation and mechanism of action for 2'-deoxy-5-vinylcytidine.
Concluding Remarks
The early investigations into 2'-deoxy-5-vinylcytidine established it as a promising antiviral agent with significant activity against herpes simplex viruses.[1][2] Its favorable selectivity index suggested a good safety profile in vitro. These initial findings laid the groundwork for further structure-activity relationship studies on 5-vinylpyrimidine nucleoside analogs.[3][4] While this compound itself may not have progressed to clinical use, the foundational research contributed to the broader understanding of nucleoside analogs as a critical class of antiviral therapeutics. Further research into its specific interactions with viral enzymes and potential for combination therapies could provide additional insights for the development of novel antiviral agents.
References
- 1. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity study on antiviral 5-vinylpyrimidine nucleoside analogs using Wiener's topological index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinylcytidine (B12852386), a synthetic nucleoside analog, presents a reactive vinyl moiety at the C5 position of the pyrimidine (B1678525) ring, rendering it a versatile precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this vinyl group, with a focus on its participation in Michael additions, cycloaddition reactions, and polymerizations. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to facilitate its application in drug discovery and development. The biological significance of this compound and its derivatives as potential antiviral and anti-cancer agents is also discussed, with a focus on their mechanism of action, including the inhibition of DNA methyltransferase and the induction of the DNA damage response pathway.
Introduction
The strategic modification of nucleosides has been a cornerstone of therapeutic development, leading to the discovery of numerous antiviral and anticancer agents. The introduction of a vinyl group at the 5-position of cytidine (B196190) creates a chemically reactive handle that can be exploited for the synthesis of a diverse array of derivatives with unique biological properties. The electron-withdrawing nature of the pyrimidine ring activates the vinyl group, making it susceptible to various addition and coupling reactions. This guide will delve into the key reactive pathways of this compound's vinyl group, providing researchers with the foundational knowledge to harness its synthetic potential.
Synthesis of this compound and its Analogs
The synthesis of this compound and its deoxy analog, 2'-deoxy-5-vinylcytidine, typically starts from the corresponding 5-halocytidine precursor. A common and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Heck or Stille coupling, with a vinylating agent.
Synthesis of 2'-Deoxy-5-vinylcytidine via Heck Coupling
A rapid and efficient synthesis for 2'-deoxy-5-vinylcytidine has been described starting from 2'-deoxy-5-iodocytidine.[1] The general approach involves the reaction of the protected or unprotected nucleoside with a vinylating agent in the presence of a palladium catalyst.
Experimental Protocol: Synthesis of 2'-Deoxy-5-vinylcytidine
-
Materials: 2'-deoxy-5-iodocytidine, Vinyltributyltin, Tetrakis(triphenylphosphine)palladium(0), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2'-deoxy-5-iodocytidine (1 equivalent) in anhydrous DMF, add vinyltributyltin (1.2 equivalents).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 2'-deoxy-5-vinylcytidine.
-
Note: This is a generalized protocol. Specific reaction conditions, including the choice of catalyst, solvent, base, and temperature, may need to be optimized for best results.
Reactivity of the Vinyl Group
The vinyl group of this compound is an activated alkene, making it susceptible to a range of chemical reactions.
Michael Addition
The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor for the 1,4-conjugate addition of various nucleophiles, particularly soft nucleophiles like thiols. This reaction is a powerful tool for introducing diverse functionalities at the β-carbon of the vinyl group.
Experimental Protocol: Thiol-Michael Addition to a Vinyl-Substituted Nucleoside
-
Materials: 5-Vinyl-2'-deoxycytidine (B1201900), Thiol (e.g., ethanethiol), a base catalyst (e.g., triethylamine), and a suitable solvent (e.g., Tetrahydrofuran - THF).
-
Procedure:
-
Dissolve 5-vinyl-2'-deoxycytidine (1 equivalent) and the thiol (1.2 equivalents) in THF.
-
Add a catalytic amount of triethylamine (B128534) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting thioether adduct by column chromatography.[2]
-
Cycloaddition Reactions
The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. This allows for the construction of complex cyclic structures fused to the pyrimidine ring.
The reaction of 5-vinyluridine (B14088465) and this compound with electron-deficient dienes, such as tetrazines, proceeds via an inverse electron-demand Diels-Alder (iEDDA) mechanism. This reaction is known for its rapid kinetics and bioorthogonal nature, making it suitable for applications in chemical biology.[3]
| Tetrazine (Tz) | Vinyl Nucleoside | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹)[3] |
| Tz-1 | 5-Vinyluridine (5-VU) | DMSO | 1.23 ± 0.21 x 10⁻² |
| Tz-1 | This compound (5-VC) | DMSO | Not Reported |
| Tz-2 | 5-Vinyluridine (5-VU) | DMSO | 3.67 ± 0.25 x 10⁻³ |
| Tz-2 | This compound (5-VC) | DMSO | Not Reported |
| Tz-1 | 5-Vinyluridine (5-VU) | 1:1 H₂O:DMSO | Faster than in DMSO |
| Tz-1 | 5-Vinyluridine (5-VU) | 1:5 AcOH:DMSO | Slower than in DMSO |
Table 1: Reaction kinetics of inverse electron-demand Diels-Alder reactions between tetrazines and 5-vinyluridine.[3]
Experimental Protocol: Diels-Alder Reaction of 5-Vinyluridine with Tetrazine
-
Materials: 5-Vinyluridine, Tetrazine derivative (e.g., Tz-1 or Tz-2), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Prepare stock solutions of 5-vinyluridine and the tetrazine derivative in DMSO.
-
Mix the solutions in a 96-well plate to achieve final concentrations of 10-20 mM for the vinyl nucleoside and 1 mM for the tetrazine.
-
Monitor the reaction kinetics by measuring the decrease in the tetrazine absorbance at its λmax (e.g., 530 nm) over time using a plate reader.
-
Calculate the second-order rate constants from the initial rates under pseudo-first-order conditions.[3]
-
Polymerization
2'-Deoxy-5-vinylcytidine has been observed to polymerize readily.[1] This polymerization likely proceeds via a free-radical mechanism, initiated by heat, light, or a radical initiator. The resulting polymer, poly(this compound), would feature a carbon-carbon backbone with cytidine moieties as side chains.
Experimental Protocol: Radical Polymerization of a Vinyl Monomer (General Procedure)
-
Materials: this compound (monomer), a radical initiator (e.g., Azobisisobutyronitrile - AIBN), and an appropriate solvent (e.g., DMF or water).
-
Procedure:
-
Dissolve the this compound monomer and a catalytic amount of AIBN in the chosen solvent in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature sufficient to initiate the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for a set period, monitoring the increase in viscosity.
-
Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., ether or methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Biological Activity and Mechanisms of Action
Derivatives of this compound have shown promise as both antiviral and anticancer agents.
Antiviral Activity
2'-Deoxy-5-vinylcytidine is active against herpes simplex virus (HSV) types 1 and 2.[1] The mechanism of action for most antiviral nucleoside analogs involves a three-step intracellular phosphorylation to the triphosphate form. This triphosphate analog then acts as a competitive inhibitor or a chain terminator for the viral DNA polymerase, thus halting viral replication.
Antiviral Activity Data
| Compound | Virus | ID₅₀ (µg/mL)[1] | Selectivity Index[1] |
| 2'-Deoxy-5-vinylcytidine | HSV-1 | 0.2 | 225 |
| 2'-Deoxy-5-vinylcytidine | HSV-2 | 0.2 | 225 |
Table 2: Antiviral activity of 2'-deoxy-5-vinylcytidine against Herpes Simplex Virus.
Anti-tumor Activity: DNA Methyltransferase Inhibition
This compound is a cytidine analog and is expected to exhibit anti-tumor activity through the inhibition of DNA methyltransferases (DNMTs).[4] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. Cytidine analogs that are incorporated into DNA can covalently trap DNMTs, leading to their degradation and subsequent passive demethylation of the genome. This can lead to the re-expression of tumor suppressor genes and the induction of a DNA damage response.
Visualizations
Signaling Pathway: DNA Methyltransferase Inhibition and DNA Damage Response
Caption: Mechanism of DNMT inhibition by this compound.
Experimental Workflow: Synthesis and Evaluation of this compound Derivatives
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile vinyl group reactivity. This guide has provided an overview of its synthesis, key reactions including Michael additions, Diels-Alder reactions, and polymerizations, along with generalized experimental protocols. The potent biological activities of its derivatives against viruses and cancer cells, coupled with an understanding of their mechanisms of action, underscore the importance of this compound as a scaffold in modern drug discovery. The provided data and workflows are intended to serve as a practical resource for researchers aiming to explore the chemical and biological potential of this promising nucleoside analog. Further investigation into the specific reaction conditions and the biological evaluation of the resulting novel derivatives is highly encouraged.
References
- 1. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Herpes Simplex Virus Type 1 DNA Polymerase Induces Hyperphosphorylation of Replication Protein A and Its Accumulation at S-Phase-Specific Sites of DNA Damage during Infection - PMC [pmc.ncbi.nlm.nih.gov]
5-Vinylcytidine: A Technical Overview of Cytotoxicity and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the characteristics of numerous cytidine (B196190) analogs. However, specific experimental data regarding the cytotoxicity and biocompatibility of 5-Vinylcytidine remains notably scarce. This guide, therefore, presents the most relevant available data from its closest structural analog, 2'-deoxy-5-vinylcytidine , to provide valuable insights for research and development. All data presented herein, unless otherwise specified, pertains to 2'-deoxy-5-vinylcytidine.
Executive Summary
This compound is a synthetic nucleoside analog of cytidine. While its direct biological activities are not extensively documented in publicly available research, its structural similarity to other cytidine analogs suggests potential as an antimetabolite, with possible applications in antiviral and anticancer therapies. The presumed mechanism of action for such analogs often involves the inhibition of DNA methyltransferases.
This document summarizes the limited, yet crucial, biological data on the closely related compound, 2'-deoxy-5-vinylcytidine, to infer the potential cytotoxic and biocompatibility profile of this compound. The available data indicates that 2'-deoxy-5-vinylcytidine exhibits low cytotoxicity in cell cultures and a favorable selectivity index in the context of antiviral activity, suggesting a promising biocompatibility profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings for 2'-deoxy-5-vinylcytidine as reported in the available literature.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of 2'-deoxy-5-vinylcytidine
| Parameter | Value | Cell Line / Virus | Source |
| Antiviral Activity (ID50) | 0.2 µg/mL | Herpes Simplex Virus (Type 1 and 2) | Rahim et al., 1982[1] |
| Cytotoxicity | Much less toxic than 2'-deoxy-5-vinyluridine | Not specified | Rahim et al., 1982[1] |
| Selectivity Index | 225 | Not specified | Rahim et al., 1982[1] |
ID50 (Inhibitory Dose 50%): The concentration of a drug that is required for 50% inhibition of the virus in vitro. Selectivity Index: The ratio of the dose of a drug that causes toxicity to the dose that elicits the desired therapeutic effect. A higher selectivity index indicates a more favorable safety profile.
Experimental Protocols
The methodologies described below are based on the study of 2'-deoxy-5-vinylcytidine by Rahim et al. (1982).
Antiviral Activity Assay
The antiviral activity of 2'-deoxy-5-vinylcytidine was determined against Herpes Simplex Virus (HSV) types 1 and 2. The assay was likely a plaque reduction assay, a standard method for determining the antiviral efficacy of a compound.
-
Cell Culture: A suitable host cell line for HSV replication (e.g., Vero cells) would be cultured in appropriate media and conditions to form a confluent monolayer in multi-well plates.
-
Virus Infection: The cell monolayers would be infected with a known titer of HSV-1 or HSV-2.
-
Compound Treatment: Following infection, the cells would be treated with various concentrations of 2'-deoxy-5-vinylcytidine.
-
Incubation: The plates would be incubated for a period sufficient for viral plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers would be fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.
-
ID50 Determination: The concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control would be determined as the ID50.
Cytotoxicity Assay
While the specific cytotoxicity assay was not detailed, it was stated that 2'-deoxy-5-vinylcytidine was "much less toxic to cell cultures than 2'-deoxy-5'vinyluridine"[1]. A common method for assessing cytotoxicity at the time would have been a cell viability assay.
-
Cell Culture: A selected cell line would be seeded in multi-well plates and allowed to attach and grow for a set period.
-
Compound Exposure: The cells would be exposed to a range of concentrations of 2'-deoxy-5-vinylcytidine and the comparator compound, 2'-deoxy-5-vinyluridine.
-
Incubation: The cells would be incubated with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability would be assessed using a method such as trypan blue exclusion (counting viable vs. non-viable cells) or a metabolic assay (e.g., MTT assay, which measures mitochondrial activity).
-
Data Analysis: The results would be used to compare the concentration-dependent effects of each compound on cell viability.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Cytidine Analogs
Cytidine analogs, including potentially this compound, are often investigated for their ability to inhibit DNA methyltransferases (DNMTs). This inhibition can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer cells.
References
A Technical Guide to the Enzyme Kinetics of 5-Vinylcytidine Incorporation by RNA Polymerase
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of nucleotide analogs into nascent RNA transcripts by RNA polymerase (RNAP) is a cornerstone of antiviral drug development and biochemical research. 5-Vinylcytidine, a cytidine (B196190) analog, presents a potential candidate for such applications. Understanding the kinetic parameters of its incorporation is critical for evaluating its efficacy and mechanism of action. This technical guide outlines the methodologies required to determine the enzyme kinetics of this compound triphosphate (5-V-CTP) incorporation by RNA polymerase. While specific kinetic data for this compound is not prevalent in publicly available literature, this document provides a comprehensive framework for researchers to conduct these experiments, including detailed protocols, data presentation templates, and workflow visualizations.
Introduction to Nucleotide Analog Incorporation
RNA polymerases, the enzymes responsible for transcribing DNA into RNA, are essential for all life. Viral RNA-dependent RNA polymerases (RdRps) are particularly attractive targets for antiviral therapies. Nucleoside analogs, which are intracellularly metabolized into their active triphosphate forms, can be incorporated by these polymerases into the growing viral RNA, leading to chain termination or lethal mutagenesis.[1] The efficiency and selectivity of this incorporation are determined by the enzyme's kinetic parameters: the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ serves as a measure of the enzyme's catalytic efficiency.
Quantitative Kinetic Data
As of this review, specific studies detailing the kinetic parameters (Kₘ, kcat) for the incorporation of this compound by a specific RNA polymerase are not widely reported. However, researchers aiming to characterize this analog would seek to populate a table similar to the hypothetical example below, comparing the analog's performance to the natural substrate, Cytidine Triphosphate (CTP).
Table 1: Hypothetical Kinetic Parameters for 5-V-CTP Incorporation
| Substrate | RNA Polymerase | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| CTP (Control) | T7 RNAP | 15 | 100 | 6.7 x 10⁶ | Values are illustrative. |
| 5-V-CTP | T7 RNAP | TBD | TBD | TBD | To be determined experimentally. |
| CTP (Control) | SARS-CoV-2 RdRp | 0.3 | 90 | 3.0 x 10⁸ | Values are illustrative.[1][2] |
| 5-V-CTP | SARS-CoV-2 RdRp | TBD | TBD | TBD | To be determined experimentally. |
TBD: To Be Determined
Experimental Protocol: Determining Kinetic Parameters
The following is a detailed methodology for a single-nucleotide incorporation assay using a rapid quench-flow technique, which is a standard method for measuring pre-steady-state kinetics of polymerases.[3][4]
3.1. Objective: To determine the Kₘ and kcat for the incorporation of this compound triphosphate (5-V-CTP) compared to natural CTP by a chosen RNA polymerase.
3.2. Materials:
-
Enzyme: Purified, high-concentration RNA polymerase (e.g., T7 RNAP, SARS-CoV-2 RdRp complex).
-
Nucleic Acids:
-
Synthetic DNA template strand.
-
Synthetic RNA primer strand (e.g., 9-mer), 5'-radiolabeled with ³²P.
-
Non-template DNA strand (for forming a transcription bubble).
-
-
Substrates:
-
High-purity CTP solution.
-
High-purity 5-V-CTP solution.
-
-
Buffers & Reagents:
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT).[3]
-
Quench Solution (e.g., 0.5 M EDTA).
-
Gel Loading Buffer (e.g., 95% formamide, 20 mM EDTA, dyes).
-
-
Equipment:
-
KinTek Rapid Quench-Flow apparatus.
-
Heating blocks/thermal cycler.
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Phosphorimager and cassettes.
-
Scintillation counter.
-
3.3. Procedure:
-
Formation of the Elongation Complex (EC):
-
Anneal the 5'-³²P-labeled RNA primer to the DNA template strand by heating to 75°C for 3 minutes and slowly cooling to room temperature.
-
Incubate the RNA/DNA hybrid with a molar excess of the RNA polymerase in Transcription Buffer for 20 minutes at the desired reaction temperature (e.g., 25°C or 37°C) to form a stable binary complex.
-
Add the non-template DNA strand to complete the formation of the stalled elongation complex.
-
-
Rapid Quench-Flow Experiment:
-
Load the stalled EC into one syringe of the quench-flow instrument.
-
Load the substrate solution (containing a specific concentration of 5-V-CTP or CTP and MgCl₂) into the second syringe.
-
Program the instrument to rapidly mix the contents of the two syringes at time zero and allow the reaction to proceed for a series of short time points (e.g., 5 ms (B15284909) to 5 s).
-
At each time point, the reaction is automatically terminated by mixing with the Quench Solution.
-
-
Product Analysis:
-
Add Gel Loading Buffer to the quenched reaction samples.
-
Separate the reaction products (unextended 9-mer primer and extended 10-mer product) on a high-resolution denaturing polyacrylamide gel.
-
Expose the gel to a phosphorimager screen.
-
-
Data Acquisition and Analysis:
-
Quantify the band intensities for the unextended primer and the extended product for each time point using phosphorimager software.
-
Calculate the fraction of product formed at each time point.
-
Plot the product concentration versus time. The data for each substrate concentration should fit a single exponential equation: Product(t) = A * (1 - exp(-k_obs * t)) where A is the amplitude and k_obs is the observed rate constant.
-
Repeat the entire experiment for a range of 5-V-CTP or CTP concentrations.
-
-
Determination of Kₘ and kcat:
-
Plot the observed rate constants (k_obs) against the substrate concentration [S].
-
Fit the resulting data to the Michaelis-Menten equation (hyperbolic fit): k_obs = (kcat * [S]) / (Kₘ + [S])
-
The fitted parameters will yield the values for kcat (the maximum observed rate) and Kₘ (the substrate concentration at half-maximal rate).
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the kinetic analysis of nucleotide analog incorporation.
4.2. Michaelis-Menten Kinetics
This diagram illustrates the fundamental relationship between the enzyme, substrate, and the kinetic parameters being measured.
References
- 1. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Off-Target Effects of 5-Vinylcytidine Incorporation
This technical guide provides a comprehensive overview of the potential off-target effects associated with the incorporation of this compound (5-VC) into nucleic acids. This compound is a cytidine (B196190) nucleoside analog with potential applications in various research and therapeutic areas, including as an antimetabolite and for its antitumor activities.[1] Understanding its mechanism of action and potential unintended consequences is crucial for its effective and safe utilization.
Due to the limited direct research on this compound, this guide also incorporates data from closely related cytidine analogs, such as 2'-deoxy-5-vinylcytidine, 5-Vinyluridine (B14088465) (5-VUrd), and 5-azacytidine (B1684299) (5-azaC), to provide a broader perspective on potential off-target effects.
Mechanism of Action and Expected On-Target Effects
Cytidine analogs often exert their effects through incorporation into DNA and RNA, leading to the disruption of normal cellular processes. The primary proposed mechanism for many cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).[1] This inhibition leads to a reduction in DNA methylation, which can reactivate silenced tumor suppressor genes and induce cellular differentiation.[2]
Potential Off-Target Effects
The incorporation of this compound and its analogs into cellular machinery can lead to a range of off-target effects, extending beyond the intended DNMT inhibition.
Cytotoxicity
While beneficial in the context of cancer therapy, cytotoxicity can be a significant off-target effect in other applications. The toxicity of cytidine analogs is not solely due to DNA demethylation. A primary mechanism of toxicity for analogs like 5-aza-2'-deoxycytidine is the covalent trapping of DNA methyltransferase enzymes to DNA, which is a more direct cause of cell death than the subsequent demethylation.[2]
For the closely related analog, 2'-deoxy-5-vinylcytidine, it has been shown to be much less toxic to cell cultures than its uridine (B1682114) counterpart, 2'-deoxy-5-vinyluridine.[3] However, it still exhibits potent antiviral activity against herpes virus, indicating a level of biological activity that could translate to off-target effects in other contexts.[3]
Incorporation into RNA and Disruption of RNA Metabolism
A significant portion of cytidine analogs like 5-azacytidine (approximately 80-90%) is incorporated into RNA.[4] This incorporation can disrupt nucleic acid and protein metabolism, leading to apoptosis.[4] The vinyl group in this compound could potentially alter RNA structure and stability. Modifications to RNA can influence its processing, translation efficiency, and degradation rate.[5][6] For instance, the incorporation of 5-vinyluracil (B15639) into the DNA of Escherichia coli has been documented, suggesting that vinyl-substituted nucleosides can be recognized and utilized by cellular machinery.[3]
Alterations in Gene and Protein Expression
The incorporation of cytidine analogs can lead to widespread changes in gene and protein expression, not all of which are directly related to DNA methylation.
-
Changes in Protein Profiles: Treatment of porcine bone marrow mesenchymal stem cells with 5-azacytidine resulted in the up-regulation of 11 protein spots and the down-regulation of 26 others.[7]
-
Impact on Specific Pathways: In leukemia cells, 5-aza-2'-deoxycytidine treatment led to a significant alteration in the expression of 188 proteins, notably reducing the expression of enzymes involved in cholesterol biosynthesis, such as farnesyl diphosphate (B83284) synthase (FDPS) and farnesyl diphosphate farnesyltransferase (FDFT1).[8][9]
-
Modulation of Apoptotic and Cell Cycle Genes: Analogs like 5'-Fluoro-2'-Deoxycytidine have been shown to up-regulate pro-apoptotic genes (BAX, BAK, APAF1) and cell cycle inhibitors (p21, p27), while down-regulating anti-apoptotic genes (Bcl-2, Bcl-xL).[10]
Mutagenesis
The introduction of a modified base into DNA or RNA carries the risk of mutagenesis. During DNA replication or transcription, the vinyl group could be misread by polymerases, leading to incorrect base pairing and subsequent mutations. A study on 5-vinyluridine (5-VUrd) developed a mutational profiling approach to detect its incorporation into RNA, where the modified base led to specific T->A mutations during reverse transcription.[11] This highlights the potential for this compound to induce C->T or other mutations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Cytotoxicity and Antiviral Activity of 2'-deoxy-5-vinylcytidine
| Compound | Metric | Value | Cell/Virus Type | Reference |
| 2'-deoxy-5-vinylcytidine | ID50 | 0.2 µg/mL | Herpes virus (type 1 and 2) | [3] |
| 2'-deoxy-5-vinylcytidine | Selectivity Index | 225 | - | [3] |
Table 2: Effects of Cytidine Analogs on Protein Expression
| Analog | Cell Type | Number of Proteins Up-regulated | Number of Proteins Down-regulated | Reference |
| 5-azacytidine | Porcine bone marrow MSCs | 11 | 26 | [7] |
| 5-aza-2'-deoxycytidine | Jurkat-T cells | - | 188 (significantly altered) | [8][9] |
Experimental Protocols
Metabolic Labeling with this compound
This protocol is adapted from methods used for other vinyl nucleosides and provides a general framework for incorporating 5-VC into cellular RNA.[12]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight under standard cell culture conditions.
-
Labeling: Add this compound to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours).
-
Cell Harvesting: Harvest the cells using standard methods such as trypsinization or scraping.
-
RNA Isolation: Isolate total RNA from the labeled cells using a standard RNA extraction kit or protocol.
Detection of this compound Incorporation via Dot-Blot Assay
This protocol is based on a method for detecting 5-vinyluridine and can be adapted for this compound.[11] It relies on the reaction of the vinyl group with a maleimide-biotin conjugate.
-
RNA Spotting: Spot the isolated RNA (from the metabolic labeling protocol) onto a nylon membrane.
-
Maleimide-Biotin Conjugation: Incubate the membrane with a solution containing maleimide-biotin to allow for a Diels-Alder cycloaddition reaction with the vinyl group of the incorporated 5-VC.
-
Blocking: Block the membrane to prevent non-specific binding of subsequent reagents.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP), which will bind to the biotin.
-
Chemiluminescence Detection: Add a chemiluminescent HRP substrate (e.g., luminol) and visualize the signal to confirm the presence of biotin, and thus the incorporation of this compound.[11]
Visualizations of Pathways and Workflows
Proposed Mechanism of Action and Off-Target Effects
Caption: Proposed metabolic pathway and downstream effects of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying off-target effects of this compound.
Conclusion and Future Directions
This compound is a promising molecule, but its use requires a thorough understanding of its potential off-target effects. Based on data from its analogs, the incorporation of 5-VC into RNA and DNA can lead to cytotoxicity, altered gene and protein expression, and mutagenesis. The primary off-target concerns are not limited to the intended effects on DNA methylation but extend to broader disruptions of cellular processes.
Future research should focus on:
-
Directly quantifying the incorporation rate of this compound into RNA and DNA in various cell types.
-
Performing unbiased, genome-wide analyses (transcriptomics, proteomics, and genomics) to identify the specific off-target effects of this compound.
-
Conducting detailed structure-activity relationship studies to understand how the vinyl group influences the biological activity and off-target profile compared to other C5-substituted cytidines.
By carefully characterizing these potential off-target effects, the scientific community can better harness the therapeutic and research potential of this compound while minimizing unintended consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of 5-azacytidine on the protein expression of porcine bone marrow mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aza-2′-deoxycytidine Induced Growth Inhibition of Leukemia Cells through Modulating Endogenous Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aza-2'-deoxycytidine induced growth inhibition of leukemia cells through modulating endogenous cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 5-Vinylcytidine RNA Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the metabolic labeling of nascent RNA in mammalian cells using 5-Vinylcytidine (5-VC). This method allows for the selective tagging and subsequent visualization or enrichment of newly synthesized RNA, providing valuable insights into RNA dynamics in various cellular processes. The protocol leverages the cellular nucleoside salvage pathway to incorporate 5-VC into RNA, followed by a highly specific bioorthogonal reaction for detection.
Introduction
Understanding the dynamics of RNA synthesis and degradation is crucial for elucidating gene expression regulation in normal physiological and disease states. Metabolic labeling of RNA with nucleoside analogs that carry bioorthogonal chemical reporters has become a powerful tool for studying nascent RNA. This compound (5-VC) is a cytidine (B196190) analog that is incorporated into newly transcribed RNA by cellular machinery.[1] The vinyl group serves as a versatile handle for subsequent chemical ligation via an inverse electron-demand Diels-Alder (IEDDA) "click chemistry" reaction with a tetrazine-conjugated probe, enabling the detection and analysis of newly synthesized RNA.[1] This method offers a non-radioactive and minimally perturbative approach to study RNA metabolism.
Principle of the Method
The 5-VC RNA labeling workflow consists of two main stages:
-
Metabolic Labeling: Mammalian cells are cultured in the presence of this compound. The cells' endogenous enzymes, such as uridine-cytidine kinase, incorporate 5-VC into the cellular ribonucleotide pool, leading to its inclusion in newly synthesized RNA transcripts.[1]
-
Bioorthogonal Detection: The vinyl group introduced into the RNA is then specifically reacted with a tetrazine-conjugated molecule. This molecule can be a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification and subsequent downstream analysis like sequencing.[1] The IEDDA reaction is highly selective and proceeds efficiently under biocompatible conditions.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cell RNA with this compound
This protocol describes the introduction of 5-VC into the RNA of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)[1]
-
This compound (5-VC)
-
DMSO[1]
-
Cell harvesting reagents (e.g., trypsin-EDTA or cell scrapers)
-
Phosphate-buffered saline (PBS)
-
Total RNA isolation kit
-
RNase-free DNase I
Procedure:
-
Cell Culture: Plate mammalian cells at an appropriate density in a suitable culture vessel (e.g., 6-well plate with coverslips for imaging) and allow them to adhere or reach the desired confluency (e.g., ~50% for imaging).[1]
-
Preparation of 5-VC Stock Solution: Prepare a stock solution of 5-VC in DMSO. For example, a 200 mM stock solution can be prepared and stored at -20°C.
-
Metabolic Labeling: Add the 5-VC stock solution to the cell culture medium to achieve the desired final concentration. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal, but a starting point of 10-100 µM for 2-24 hours is recommended.[2] For imaging nascent transcription in HEK293T cells, a concentration of 1 mM for 5 hours has been used.[1] Ensure the final DMSO concentration in the culture medium is low (e.g., <1%) to avoid toxicity.[1]
-
Incubation: Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2) for the chosen duration.[1]
-
Cell Harvesting:
-
For total RNA isolation, wash the cells with PBS and then harvest them using either trypsinization or cell scraping.
-
For imaging, proceed directly to the fixation and permeabilization steps after washing with PBS.
-
-
RNA Isolation (Optional): If total RNA is the desired endpoint, isolate it from the labeled cells using a commercial RNA isolation kit according to the manufacturer's instructions. Include an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
Protocol 2: Detection of 5-VC Labeled RNA via IEDDA Click Chemistry for Fluorescence Imaging
This protocol outlines the procedure for visualizing 5-VC labeled RNA in fixed cells using a tetrazine-conjugated fluorophore.
Materials:
-
Cells on coverslips labeled with 5-VC (from Protocol 1)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)[1]
-
3.7% Paraformaldehyde (PFA) in DPBS[1]
-
50 mM Glycine (B1666218) in DPBS (Quenching solution)[1]
-
0.5% Triton X-100 in DPBS (Permeabilization solution)[1]
-
Tetrazine-conjugated fluorophore (e.g., Tz-TAMRA)[1]
-
Mounting medium with DAPI
Procedure:
-
Fixation: After the labeling incubation, wash the cells twice with DPBS. Fix the cells by incubating with 3.7% PFA for 10 minutes at room temperature.[1]
-
Quenching: Quench the fixation reaction by washing the cells with 50 mM glycine in DPBS for 5 minutes at room temperature.[1]
-
Washing: Wash the cells twice more with DPBS.[1]
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with DPBS.[1]
-
Click Reaction: Prepare a solution of the tetrazine-conjugated fluorophore (e.g., 5 µM Tz-TAMRA) in DPBS.[1] Incubate the permeabilized cells with the tetrazine-fluorophore solution for 3 hours at 37°C in the dark.[1]
-
Final Washes: Wash the cells multiple times with DPBS to remove unbound fluorophore.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. Robust RNA labeling is often observed in the nucleolus, the site of rRNA biosynthesis.[1]
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound RNA labeling.
| Parameter | Cell Line | 5-VC Concentration | Labeling Time | Application | Reference |
| Metabolic Labeling | General Mammalian Cells | 10-100 µM | 2-24 hours | Total RNA Labeling | [2] |
| Fluorescence Imaging | HEK293T | 1 mM | 5 hours | Nascent RNA Visualization | [1] |
Visualizations
Caption: Workflow for 5-VC labeling and imaging.
Caption: Pathway of 5-VC incorporation and detection.
References
Application Notes and Protocols: Click Chemistry Ligation of 5-Vinylcytidine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the click chemistry-based ligation of RNA molecules labeled with 5-Vinylcytidine (5-VC). This powerful and versatile technique enables the precise and efficient conjugation of RNA with a wide range of molecules, including fluorophores, biotin, and therapeutic agents, opening up new avenues for research in RNA biology, diagnostics, and drug development.
Introduction
The targeted modification and labeling of RNA is a critical tool for elucidating its diverse cellular functions and for the development of novel RNA-based therapeutics.[1] Click chemistry, a set of biocompatible, highly efficient, and specific reactions, has emerged as a leading method for the covalent functionalization of biomolecules, including RNA.[2] This document focuses on the use of this compound (5-VC), a modified nucleoside, as a handle for click chemistry ligation. Once incorporated into an RNA molecule, the vinyl group of 5-VC can readily participate in various click reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] These methods offer distinct advantages in terms of reaction kinetics, biocompatibility, and experimental setup, providing researchers with a flexible toolkit for RNA modification.
Overview of Click Chemistry Ligation Strategies
Three primary click chemistry reactions are suitable for the ligation of this compound labeled RNA. The choice of method depends on the specific application, the sensitivity of the biological system, and the desired reaction kinetics.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that involves the copper-catalyzed reaction between an alkyne and an azide (B81097) to form a stable triazole linkage.[2] While robust, the use of a copper catalyst can lead to RNA degradation and cellular toxicity, necessitating careful optimization of reaction conditions and the use of stabilizing ligands.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free click reaction utilizes a strained cyclooctyne (B158145) to react with an azide.[4] The absence of a cytotoxic copper catalyst makes SPAAC highly biocompatible and ideal for applications in living cells. The reaction kinetics of SPAAC are generally slower than CuAAC.[5]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is an extremely fast and bioorthogonal reaction between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as the vinyl group of 5-VC).[3] The IEDDA reaction is catalyst-free and proceeds with exceptional kinetics, making it suitable for rapid labeling and in vivo applications.[6]
Data Presentation: Comparison of Ligation Methods
The selection of the optimal click chemistry method is crucial for successful RNA ligation. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and IEDDA reactions for the modification of vinyl-labeled RNA.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Principle | Copper-catalyzed reaction between an alkyne and an azide. | Catalyst-free reaction between a strained cyclooctyne and an azide. | Catalyst-free reaction between a tetrazine and a vinyl group. |
| Typical Ligation Efficiency | >90% (with optimization)[7] | Near-quantitative (>95%)[8] | Near-quantitative (>95%)[3] |
| Reaction Rate (k) | ~1-100 M⁻¹s⁻¹[5] | ~0.1-1 M⁻¹s⁻¹[6] | Up to 10³ M⁻¹s⁻¹[3] |
| Biocompatibility | Moderate (Copper toxicity is a concern)[2][3] | High (Catalyst-free)[4] | High (Catalyst-free and bioorthogonal)[3] |
| RNA Integrity | Potential for degradation due to copper ions.[3] | Minimal impact on RNA integrity.[9] | Minimal impact on RNA integrity.[3] |
| Key Advantages | High efficiency, well-established protocols. | High biocompatibility, suitable for live-cell imaging. | Extremely fast kinetics, excellent for in vivo applications. |
| Key Limitations | Potential for RNA degradation and cellular toxicity.[2][3] | Slower reaction rates compared to CuAAC and IEDDA.[5] | Tetrazine stability can be a concern under certain conditions.[3] |
Experimental Protocols
This section provides detailed protocols for the key steps involved in the click chemistry ligation of this compound labeled RNA.
Synthesis of this compound-5'-Triphosphate (5-VCTP)
For researchers wishing to synthesize their own modified nucleotide, the following enzymatic approach can be employed, starting from this compound.
Materials:
-
This compound (5-VC)
-
Nucleoside kinase (e.g., Uridine-Cytidine Kinase)
-
Nucleoside monophosphate kinase (e.g., UMP/CMP Kinase)
-
Nucleoside diphosphate (B83284) kinase (NDPK)
-
ATP (as a phosphate (B84403) donor)
-
ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system for purification
Protocol:
-
Enzymatic Phosphorylation Cascade:
-
Dissolve this compound in the reaction buffer.
-
Add ATP, the ATP regeneration system, and the three kinases (nucleoside kinase, nucleoside monophosphate kinase, and NDPK) to the reaction mixture.
-
Incubate the reaction at 37°C. The reaction progress can be monitored by HPLC.
-
The reaction typically proceeds to high conversion within 24-48 hours.
-
-
Purification of 5-VCTP:
-
Purify the 5-VCTP from the reaction mixture using anion-exchange HPLC.
-
Collect the fractions containing 5-VCTP and lyophilize to obtain the purified product.
-
Enzymatic Incorporation of 5-VCTP into RNA
This protocol describes the incorporation of 5-VCTP into an RNA transcript using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM DTT, 10 mM spermidine)
-
Ribonucleotide solution (ATP, GTP, UTP)
-
This compound-5'-Triphosphate (5-VCTP)
-
RNase Inhibitor
-
Nuclease-free water
Protocol:
-
Assemble the Transcription Reaction:
-
In a nuclease-free tube, combine the following components at room temperature in the order listed:
-
Nuclease-free water
-
5X Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
Ribonucleotide solution (ATP, GTP, UTP at a final concentration of 2 mM each)
-
A mixture of CTP and 5-VCTP. The ratio of 5-VCTP to CTP should be optimized for the desired labeling density (e.g., a 1:3 ratio of 5-VCTP:CTP for a final concentration of 0.5 mM 5-VCTP and 1.5 mM CTP).
-
Linearized DNA template (0.5-1 µg)
-
T7 RNA Polymerase (2 µL, 50 U/µL)
-
-
-
Incubation:
-
Mix the components gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
-
Purification of 5-VC Labeled RNA:
-
Purify the 5-VC labeled RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
This protocol outlines the ligation of 5-VC labeled RNA with a tetrazine-functionalized molecule (e.g., a fluorophore).
Materials:
-
Purified 5-VC labeled RNA
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
DMSO (for dissolving the tetrazine conjugate)
Protocol:
-
Prepare the Reaction Mixture:
-
Dissolve the 5-VC labeled RNA in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO (e.g., 10 mM).
-
Add the tetrazine-fluorophore stock solution to the RNA solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the RNA).
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-2 hours. The reaction progress can be monitored by gel electrophoresis or HPLC.
-
-
Purification of the Ligated RNA:
-
Remove the excess unreacted tetrazine-fluorophore conjugate by ethanol precipitation, size-exclusion chromatography, or using an RNA purification kit.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The click chemistry ligation of this compound labeled RNA offers a robust and versatile platform for the site-specific modification of RNA molecules. The choice between CuAAC, SPAAC, and IEDDA allows researchers to tailor their experimental approach based on the specific requirements of their study, from high-throughput screening to live-cell imaging and in vivo applications. The detailed protocols and comparative data presented in these application notes provide a comprehensive resource for scientists and drug development professionals to successfully implement this powerful technology in their research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Covalent Labeling of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal chemistry tool that enables the rapid and specific covalent labeling of biomolecules in complex biological systems.[1][2][3] This reaction typically involves the cycloaddition of an electron-deficient diene, most commonly a tetrazine, with an electron-rich dienophile.[1][2] 5-Vinylcytidine, a modified nucleoside, serves as an excellent dienophile in IEDDA reactions, allowing for the targeted labeling and investigation of DNA and RNA.[4] Its compact vinyl group is well-tolerated by cellular machinery, enabling metabolic incorporation into nucleic acids.[3] The subsequent reaction with a tetrazine-functionalized probe (e.g., a fluorophore or a purification tag) proceeds with high efficiency and specificity, providing a robust method for applications in chemical biology, diagnostics, and drug development.[1][3]
Applications
The IEDDA reaction with this compound offers a versatile platform for a range of applications, including:
-
Metabolic Labeling and Imaging of Nucleic Acids: this compound can be introduced to cells and incorporated into newly synthesized DNA and RNA.[3] Subsequent labeling with a fluorescent tetrazine probe enables the visualization of nucleic acid dynamics, such as DNA replication and transcription, in fixed or living cells.[3] This method is orthogonal to other bioorthogonal reactions, like the copper-catalyzed or strain-promoted alkyne-azide cycloadditions, allowing for multi-color imaging experiments.[3]
-
Pull-down and Enrichment of Newly Synthesized Nucleic Acids: By using a tetrazine conjugated to an affinity tag, such as biotin, nucleic acids containing this compound can be specifically captured and enriched from complex biological samples. This allows for the identification and characterization of newly synthesized DNA or RNA molecules.
-
Drug Delivery and Activation: The IEDDA reaction can be employed as a "click-to-release" strategy. A therapeutic agent can be linked to a tetrazine, which is then targeted to cells or tissues containing this compound-labeled nucleic acids. The IEDDA reaction triggers the release of the drug at the desired location, offering a targeted therapeutic approach.
-
Diagnostics: The high specificity and efficiency of the IEDDA reaction make it suitable for the development of diagnostic assays. For instance, it can be used to detect the presence of specific nucleic acid sequences containing the vinyl modification.
Quantitative Data
The kinetics of the IEDDA reaction are a key advantage, with second-order rate constants varying depending on the specific tetrazine and dienophile used. For the analogous 5-vinyl-2'-deoxyuridine (B1214878) (VdU), the reaction with a standard tetrazine exhibits a rate constant that is suitable for many bioorthogonal applications.
| Dienophile | Diene | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| 5-Vinyl-2'-deoxyuridine (VdU) | Standard Tetrazine | ~0.02[3] | The vinyl group is a simple yet effective dienophile for IEDDA reactions.[5] |
| 5-Vinyl-2'-deoxyuridine (VdU) | Tetrazine-modified dye | 0.0015 - 0.077[5] | Reaction rates can be influenced by the specific tetrazine derivative used.[5] |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000[2] | For comparison, strained alkenes like TCO exhibit significantly faster kinetics.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Vinyl-2'-deoxycytidine
A rapid and efficient synthesis of 2'-deoxy-5-vinylcytidine can be achieved starting from 2'-deoxycytidine (B1670253) precursors. A detailed, peer-reviewed synthesis protocol can be found in the publication by Rahim et al. (1982), Nucleic Acids Research, 10(17), 5285-5295.[4] It is important to note that 2'-deoxy-5-vinylcytidine has a tendency to polymerize, so appropriate handling and storage conditions are necessary.[4]
Protocol 2: Metabolic Labeling of Cellular DNA with this compound
This protocol describes the incorporation of this compound into the DNA of proliferating cells.
Materials:
-
5-Vinyl-2'-deoxycytidine (synthesized as per Protocol 1 or commercially available)
-
Cell culture medium appropriate for the cell line of interest
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and enter the logarithmic growth phase.
-
Metabolic Labeling: Add 5-Vinyl-2'-deoxycytidine to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the modified nucleoside into newly synthesized DNA.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated this compound.
-
Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
The cells are now ready for the IEDDA ligation with a tetrazine probe.
Protocol 3: IEDDA Ligation of this compound-labeled DNA with a Tetrazine-Fluorophore
This protocol details the "click" reaction between the incorporated this compound and a tetrazine-conjugated fluorescent dye for visualization.
Materials:
-
Fixed and permeabilized cells containing this compound-labeled DNA (from Protocol 2)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Tetrazine Solution: Prepare a working solution of the tetrazine-fluorophore in the reaction buffer at a final concentration of 10-50 µM. The optimal concentration may vary depending on the specific probe and cell type.
-
IEDDA Reaction: Add the tetrazine-fluorophore solution to the fixed and permeabilized cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove the unreacted tetrazine-fluorophore.
-
Counterstaining (Optional): If desired, counterstain the cell nuclei with a DNA stain like DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize the fluorescently labeled DNA using a fluorescence microscope with the appropriate filter sets.
Protocol 4: Labeling of this compound-Modified Oligonucleotides
This protocol is for the direct labeling of synthetic oligonucleotides containing a this compound modification.
Materials:
-
This compound-modified oligonucleotide
-
Tetrazine-functionalized molecule (e.g., tetrazine-biotin, tetrazine-dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, PAGE)
Procedure:
-
Dissolve Reactants: Dissolve the this compound-modified oligonucleotide and the tetrazine-functionalized molecule in the reaction buffer. A typical starting point is a 1:1.5 to 1:5 molar ratio of oligonucleotide to tetrazine.
-
Reaction: Mix the solutions and allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the labeled oligonucleotide from the unreacted tetrazine and unlabeled oligonucleotide using an appropriate method.[2]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is effective for separating the more hydrophobic labeled oligonucleotide from the unlabeled starting material.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to purify oligonucleotides based on size and can be particularly useful for removing excess small-molecule reagents.[2]
-
-
Desalting: After purification, desalt the labeled oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove any remaining salts.[2]
-
Quantification and Storage: Quantify the concentration of the purified labeled oligonucleotide using UV-Vis spectroscopy and store it at -20°C or below.
Visualizations
Caption: IEDDA reaction mechanism between a tetrazine and this compound.
Caption: Workflow for metabolic labeling and detection using this compound.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Alkene-tetrazine ligation for imaging cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcluster.com [labcluster.com]
Optimizing 5-Vinylcytidine Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinylcytidine is a synthetic cytidine (B196190) analog with potential applications in cancer research and virology. As a nucleoside analog, it is anticipated to influence key cellular processes such as DNA and RNA synthesis, and epigenetic modifications, including DNA and RNA methylation. Its structural similarity to cytidine suggests that it may act as a competitive inhibitor for enzymes that utilize cytidine, such as DNA and RNA methyltransferases.[1] Preliminary research on analogous compounds, such as 2'-deoxy-5-vinylcytidine, has indicated lower cytotoxicity compared to other vinylated nucleosides, alongside significant antiviral activity.[2][3]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cell culture-based assays. The following protocols are designed to assess its impact on cell viability, proliferation, and to elucidate its potential mechanism of action through the analysis of cell cycle progression and RNA methylation.
Data Presentation
Table 1: Initial Dose-Response Screening of this compound on Cell Viability
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range (µM) | Incubation Time (hours) | Assay | Endpoint |
| HeLa (Cervical Cancer) | 5,000 | 0.1, 0.5, 1, 5, 10, 25, 50, 100 | 24, 48, 72 | MTT Assay | % Cell Viability |
| A549 (Lung Cancer) | 5,000 | 0.1, 0.5, 1, 5, 10, 25, 50, 100 | 24, 48, 72 | MTT Assay | % Cell Viability |
| MCF-7 (Breast Cancer) | 8,000 | 0.1, 0.5, 1, 5, 10, 25, 50, 100 | 24, 48, 72 | MTT Assay | % Cell Viability |
| HEK293T (Human Embryonic Kidney) | 10,000 | 0.1, 0.5, 1, 5, 10, 25, 50, 100 | 24, 48, 72 | MTT Assay | % Cell Viability |
Table 2: Determination of IC50 Values for this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HeLa | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| A549 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| MCF-7 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| HEK293T | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HeLa | Control (Vehicle) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| A549 | Control (Vehicle) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for subsequent cytotoxicity and proliferation assays, ensuring logarithmic growth throughout the experiment.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7, HEK293T)
-
Complete culture medium (specific to the cell line)
-
96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Method:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization procedures.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Prepare a serial dilution of the cell suspension to achieve densities from 1,000 to 20,000 cells per 100 µL.
-
Seed 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.
-
At each time point, perform an MTT assay to assess cell proliferation.
-
Plot the absorbance values against the number of cells seeded for each time point to determine the linear range of the assay and the optimal seeding density that allows for logarithmic growth over 72 hours.
Protocol 2: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of selected cell lines.
Materials:
-
Cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Method:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of each incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value for each time point.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Method:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
References
- 1. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Downstream Analysis of 5-Vinylcytidine Labeled RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of nascent RNA transcripts is crucial for understanding the dynamics of gene expression in response to various stimuli. Metabolic labeling of RNA with nucleoside analogs provides a powerful tool for distinguishing newly synthesized RNA from the pre-existing RNA pool. 5-Vinylcytidine (5-VC) is a cytidine (B196190) analog that can be metabolically incorporated into newly transcribed RNA by cellular machinery.[1] The vinyl group serves as a versatile and bioorthogonal handle, allowing for specific chemical ligation to probes for purification, visualization, and analysis.
The primary advantage of using 5-VC lies in its reaction with tetrazine derivatives via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click chemistry" reaction is fast, highly specific, and occurs under biocompatible conditions, making it ideal for studying RNA in complex biological systems.[1][3] This approach avoids the use of copper catalysts, which can be cytotoxic, and has been shown to be less perturbative to cellular processes compared to other analogs like 5-ethynyluridine (B57126) (5-EU).[1][4]
These application notes provide a detailed overview of the experimental workflow and protocols for the downstream analysis of 5-VC labeled RNA, including RNA enrichment, identification of interacting proteins, and transcript-specific quantification.
Core Experimental Workflow
The overall workflow for the analysis of 5-VC labeled RNA involves several key stages, from the initial labeling of cellular RNA to the final downstream analysis. The process is modular, allowing for different types of analyses depending on the research question.
Caption: General workflow for 5-VC labeling and downstream analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
This protocol describes the incorporation of 5-VC into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Total RNA isolation kit
-
RNase-free water, tubes, and tips
Procedure:
-
Cell Culture: Plate cells at a suitable density in a culture dish and grow under standard conditions until they reach the desired confluency (typically 70-80%).
-
Metabolic Labeling: Add 5-VC to the culture medium to a final concentration of 0.5-1.0 mM.[1] The optimal concentration and labeling time (typically 4-24 hours) should be empirically determined for each cell type and experimental goal.[5]
-
Incubation: Incubate the cells for the desired duration under their normal growth conditions.
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, aspirate the medium and wash the cells once with cold PBS, then harvest by scraping or trypsinization.
-
-
RNA Isolation: Proceed immediately to total RNA isolation using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions. It is critical to minimize RNA degradation by using RNase-free techniques.
-
Quality Control: Assess the integrity and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).
Protocol 2: Biotinylation of 5-VC Labeled RNA via IEDDA Click Chemistry
This protocol details the attachment of a biotin (B1667282) handle to 5-VC-containing RNA for subsequent enrichment.
Materials:
-
5-VC labeled total RNA (from Protocol 1)
-
Biotin-Tetrazine probe (e.g., Tz-Biotin)
-
RNase-free reaction buffer (e.g., PBS or Tris-based buffer)
-
RNase inhibitor
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:
-
10-50 µg of 5-VC labeled total RNA
-
Biotin-Tetrazine to a final concentration of 100-500 µM.
-
RNase inhibitor (e.g., 20 units)
-
Adjust the final volume to 50-100 µL with RNase-free reaction buffer.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The IEDDA reaction is typically rapid.[1]
-
RNA Purification: Remove unreacted Biotin-Tetrazine probe by purifying the RNA. This can be done using an RNA clean-up kit or by ethanol precipitation.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol.[6] Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed (>12,000 x g) for 20-30 minutes at 4°C. Carefully discard the supernatant, wash the pellet with 70% ethanol, and resuspend the air-dried pellet in RNase-free water.
-
-
Verification (Optional): The success of biotinylation can be confirmed with a dot-blot assay using streptavidin-HRP.[1]
Protocol 3: Pull-down of Biotinylated RNA and Associated Proteins
This protocol is for the enrichment of 5-VC labeled RNA and the co-purification of interacting RNA-binding proteins (RBPs).
Materials:
-
Biotinylated RNA (from Protocol 2) or cell lysate from 5-VC labeled cells
-
Streptavidin-coated magnetic beads
-
Lysis buffer (for RBP pull-down, e.g., RIPA buffer with protease inhibitors)
-
Wash buffers (varying stringency may be required)
-
Elution buffer (e.g., SDS-PAGE loading buffer for proteins, or a biotin competition buffer for RNA)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them 2-3 times with the appropriate wash buffer according to the manufacturer's protocol.[7]
-
Binding:
-
For RNA Enrichment: Incubate the purified biotinylated RNA with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
-
For RBP Pull-down: Incubate a lysate from 5-VC labeled cells (after the click reaction) with the beads. This captures the RNA-protein complexes.[8]
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binders.[8] The stringency of the washes can be adjusted (e.g., by varying salt concentration).
-
Elution:
-
Proteins for Mass Spectrometry: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[8] The supernatant can then be run on an SDS-PAGE gel for analysis.
-
RNA for Sequencing/RT-qPCR: Elute the captured RNA using a specialized elution buffer or by treating the beads with RNase-free DNase I followed by proteinase K treatment and subsequent RNA purification.
-
Downstream Analysis Pathways
The enriched material from the pull-down can be analyzed in several ways to answer different biological questions.
Caption: Downstream analysis options for enriched 5-VC labeled RNA.
Identification of RNA-Binding Proteins by Mass Spectrometry
After eluting proteins from the streptavidin beads, they can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Process: The eluted protein mixture is typically run briefly on an SDS-PAGE gel, excised, and subjected to in-gel digestion (e.g., with trypsin). The resulting peptides are then analyzed by LC-MS/MS.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. A successful experiment will identify proteins known to bind RNA, as well as potentially novel or condition-specific RBPs.
Profiling Nascent RNA Transcripts by RNA-Seq
The RNA eluted from the beads represents the population of transcripts that were actively being synthesized during the 5-VC labeling period.
-
Process: The enriched RNA is used to prepare a library for next-generation sequencing (NGS). This involves reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify and quantify the nascent transcripts. This allows for a global view of the cellular transcriptional response to a stimulus.
Visualization of Nascent RNA by Fluorescence Microscopy
If a fluorescently-tagged tetrazine is used instead of a biotinylated one, the location of newly synthesized RNA can be visualized within fixed cells.[1]
-
Process: Cells are labeled with 5-VC, fixed, and permeabilized.[1] A click reaction is then performed using a tetrazine conjugated to a fluorophore (e.g., TAMRA).
-
Analysis: The cells are imaged using fluorescence microscopy to determine the subcellular localization of nascent RNA.[1]
Data Presentation
Quantitative data from these experiments should be presented clearly to allow for interpretation and comparison.
Table 1: Representative RT-qPCR Data for Enriched RNA
This table shows the enrichment of a specific transcript (Gene X) and a control transcript (Housekeeping Gene) after 5-VC labeling and biotin pull-down, relative to the input RNA.
| Target Gene | Sample Type | Cq Value (Mean ± SD) | Fold Enrichment Over Input |
| Gene X | Input | 22.5 ± 0.2 | 1.0 |
| Pull-down | 20.1 ± 0.3 | ~5.3 | |
| No-VC Control | >35 (Not Detected) | N/A | |
| Housekeeping Gene | Input | 19.8 ± 0.1 | 1.0 |
| Pull-down | 24.5 ± 0.4 | ~0.04 | |
| No-VC Control | >35 (Not Detected) | N/A |
Table 2: Example Protein Hits from a Mass Spectrometry Pull-down
This table lists potential RNA-binding proteins identified by LC-MS/MS from a 5-VC RNA pull-down experiment compared to a negative control.
| Protein ID | Gene Name | Description | Peptide Count (5-VC) | Peptide Count (Control) |
| P09651 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 45 | 2 |
| Q15233 | FUS | RNA-binding protein FUS | 31 | 1 |
| P35637 | ILF2 | Interleukin enhancer-binding factor 2 | 28 | 0 |
| P19338 | PABPC1 | Polyadenylate-binding protein 1 | 25 | 1 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3 | 4 |
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique [en.bio-protocol.org]
- 8. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Pull Down Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for 5-Vinylcytidine (5-VC) RNA-Seq Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly synthesized RNA provides a powerful lens through which to understand the dynamics of gene expression. Metabolic labeling of RNA with nucleoside analogs, followed by next-generation sequencing, allows for the specific capture and quantification of transcripts produced within a defined time window. 5-Vinylcytidine (5-VC) is a cytidine (B196190) analog that can be metabolically incorporated into nascent RNA transcripts. This application note provides a detailed workflow for the preparation of RNA-seq libraries from 5-VC-labeled RNA, enabling the study of transcriptomics with high temporal resolution. This method is particularly valuable for understanding dynamic cellular processes such as drug response, developmental changes, and cellular signaling.
The workflow is based on the metabolic incorporation of 5-VC into cellular RNA, followed by a selective chemical modification of the vinyl group, enabling the enrichment of newly synthesized transcripts. Subsequent steps involve standard RNA-seq library preparation, including RNA fragmentation, reverse transcription, adapter ligation, and amplification.
Core Applications
-
Pulse-chase experiments: Determine RNA synthesis and degradation rates.
-
Nascent transcript analysis: Identify newly transcribed RNAs, including unstable species and processing intermediates.
-
Dynamic cellular processes: Study transcriptional responses to stimuli such as drug treatment, signaling pathway activation, or environmental stress.
-
Drug discovery and development: Assess the on-target and off-target effects of compounds on transcription.
Experimental Workflow Overview
The this compound RNA-seq library preparation workflow involves several key stages: metabolic labeling of cellular RNA with 5-VC, purification of total RNA, selective biotinylation of 5-VC-containing RNA, enrichment of biotinylated RNA, and finally, the construction of a sequencing-ready library.
Application Notes: Biotinylation and Enrichment of 5-Vinylcytidine Containing RNA
Introduction
The study of nascent RNA transcripts provides a dynamic snapshot of cellular gene expression, offering insights into the immediate responses to various stimuli. Metabolic labeling of RNA with nucleoside analogs is a powerful technique for distinguishing newly synthesized RNA from the pre-existing RNA pool. 5-Vinylcytidine (5vC) is a cytidine (B196190) analog that can be metabolically incorporated into nascent RNA transcripts by cellular machinery.[1] The vinyl group serves as a bioorthogonal handle, allowing for specific chemical modification without interfering with biological processes.
This method utilizes the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, a type of click chemistry, to covalently attach a biotin (B1667282) molecule to the vinyl-functionalized RNA.[1][2] This reaction is highly efficient, specific, and can be performed under biocompatible conditions. Following biotinylation, the labeled RNA can be efficiently enriched from total RNA or complex cell lysates using streptavidin-coated magnetic beads, leveraging the high-affinity interaction between biotin and streptavidin.[3][4] This enrichment enables downstream applications such as RNA sequencing (RNA-seq), quantitative PCR (qPCR), and the identification of RNA-binding proteins. Compared to other analogs like 5-ethynyluridine (B57126) (5-EU), vinyl nucleosides have been shown to be less toxic and less perturbative to global gene expression, making them a superior choice for in vivo studies.[1]
Principle of the Method
The workflow for biotinylation and enrichment of 5vC-containing RNA involves three main stages:
-
Metabolic Labeling: Cultured cells are incubated with this compound. The cells' natural salvage pathways incorporate 5vC into newly transcribed RNA in place of cytidine.[1][5]
-
Biotinylation via IEDDA Click Chemistry: Total RNA is isolated from the labeled cells. The vinyl group on the incorporated 5vC is then reacted with a tetrazine-biotin (B11829199) conjugate. This highly specific and rapid IEDDA reaction forms a stable covalent bond, attaching a biotin tag to the nascent RNA.[1][6]
-
Streptavidin-Based Enrichment: The biotinylated RNA is selectively captured from the total RNA pool using streptavidin-coated magnetic beads.[4][7] After stringent washing steps to remove non-specifically bound RNA, the enriched, newly synthesized RNA is eluted and ready for downstream analysis.
Quantitative Data
The efficiency of metabolic labeling and subsequent enrichment is critical for the success of this technique. The following tables summarize key quantitative data for vinyl nucleoside analogs.
Table 1: Metabolic Incorporation Efficiency of Vinyl Nucleosides
| Nucleoside Analog | Cell Line | Incubation Time (h) | Concentration (mM) | % Incorporation (LC-MS/MS) | Reference |
| 5-Vinyluridine (5-VU) | HEK293T | 16 | 1.0 | 0.86% | [1] |
| 2-Vinyladenosine (2-VA) | HEK293T | 16 | 1.0 | 2.3% | [1] |
| 7-Deazavinyladenosine (7-dVA) | HEK293T | 16 | 1.0 | 0.50% | [1] |
Note: Data for this compound (5vC) is not explicitly detailed in the provided search results, but 5-Vinyluridine (5-VU) serves as a close structural and functional analog for pyrimidines.[1]
Table 2: Comparison of Cytotoxicity with 5-Ethynyluridine (5-EU)
| Nucleoside Analog | Cell Line | Concentration (mM) | Incubation Time (h) | Effect on Cell Proliferation | Reference |
| 5-Vinyluridine (5-VU) | HEK293T | 1.0 | 12, 24, 48 | No significant effect | [1] |
| 5-Ethynyluridine (5-EU) | HEK293T | 1.0 | 12 | Modest effect | [1] |
| 5-Ethynyluridine (5-EU) | HEK293T | 1.0 | 48 | ~50% decrease | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound (5vC)
This protocol describes the incorporation of 5vC into the nascent RNA of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (5vC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Total RNA isolation kit
-
DNase I (RNase-free)
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere and grow overnight.
-
Metabolic Labeling: Thaw the 5vC stock solution. Add 5vC to the cell culture medium to a final concentration of 10-100 µM.[5] The optimal concentration should be determined empirically for each cell type. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for a desired period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[5] The incubation time can be adjusted to study RNA synthesis over different time windows.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash the cells once with ice-cold PBS, and then harvest by scraping or trypsinization.
-
For suspension cells, pellet the cells by centrifugation.
-
-
RNA Isolation: Immediately proceed to total RNA isolation using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to eliminate any contaminating genomic DNA. This step is crucial for downstream applications like RNA-seq.[5]
-
RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Assess RNA integrity using a Bioanalyzer or similar instrument. The RNA is now ready for biotinylation.
Protocol 2: Biotinylation of 5vC-RNA via IEDDA Click Chemistry
This protocol details the attachment of a biotin tag to 5vC-labeled RNA using an Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
Materials:
-
5vC-labeled total RNA (from Protocol 1)
-
Tetrazine-Biotin conjugate (e.g., Biotin-PEG4-Tetrazine)
-
Nuclease-free water
-
Reaction Buffer (e.g., PBS pH 7.4, or a slightly acidic buffer like pH 5.0 for improved tetrazine stability)[1]
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Prepare RNA: In a nuclease-free tube, dilute 1-10 µg of 5vC-labeled total RNA in the chosen reaction buffer.
-
Prepare Tetrazine-Biotin: Prepare a stock solution of the Tetrazine-Biotin conjugate (e.g., 10 mM in DMSO).
-
Set up Reaction: Add the Tetrazine-Biotin conjugate to the RNA solution to a final concentration of 100-500 µM. The optimal concentration may vary depending on the specific tetrazine reagent and the expected level of 5vC incorporation.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light if the tetrazine conjugate is light-sensitive.
-
Purify RNA: Remove unreacted Tetrazine-Biotin by purifying the RNA. This can be done using a commercial RNA cleanup kit or by standard ethanol/isopropanol precipitation.
-
Resuspend RNA: Resuspend the purified, biotinylated RNA pellet in nuclease-free water. The RNA is now ready for enrichment.
Protocol 3: Enrichment of Biotinylated RNA
This protocol describes the capture of biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA (from Protocol 2)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)[4]
-
Magnetic stand
-
Binding/Washing Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)[8]
-
Low Salt Wash Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)[8]
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, or a buffer containing free biotin for competitive elution)[8]
-
Nuclease-free tubes
Procedure:
-
Prepare Beads: Resuspend the streptavidin magnetic beads in their storage buffer. For 1-10 µg of total RNA, use approximately 25-50 µL of bead slurry. Transfer the desired volume of beads to a new nuclease-free tube.
-
Wash Beads: Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Add Binding/Washing Buffer, resuspend the beads, place back on the magnet, and discard the supernatant. Repeat this wash step twice.[8]
-
Bind RNA: After the final wash, resuspend the beads in Binding/Washing Buffer. Add the biotinylated RNA sample. Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.[4]
-
Wash Away Non-Bound RNA: Place the tube on the magnetic stand and discard the supernatant (which contains unbound RNA).
-
Perform Washes:
-
Elute RNA:
-
Resuspend the beads in Elution Buffer.
-
Incubate at room temperature for 2-5 minutes (or at 65°C for 5 minutes for more stringent elution, though this may affect RNA integrity).
-
Place the tube on the magnetic stand and carefully transfer the supernatant, which contains the enriched RNA, to a fresh nuclease-free tube.[8]
-
A second elution can be performed to maximize yield.
-
-
Final Steps: The enriched RNA can be used directly for applications like RT-qPCR or can be precipitated and resuspended for applications like library preparation for RNA sequencing.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Capture of Biotinylated Targets with Streptavidin-Biotin Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Vinyl-uridine (5-VU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
Application Notes and Protocols for 5-Vinylcytidine in Nascent RNA Capture and Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically isolate and analyze newly transcribed (nascent) RNA is crucial for understanding the dynamics of gene expression in response to various stimuli, including therapeutic interventions. Metabolic labeling of RNA with nucleoside analogs offers a powerful tool for capturing these transient transcripts. 5-Vinylcytidine (5-VC) is a modified cytidine (B196190) analog that holds promise for this application. This document provides a detailed overview of the application of vinyl-modified nucleosides, with a focus on this compound, for nascent RNA capture and subsequent sequencing.
While the conceptual framework for using 5-VC is robust, it is important to note that successful incorporation and application in nascent RNA sequencing have been more extensively demonstrated with its close analog, 5-Vinyluridine (5-VU). Therefore, the quantitative data and detailed protocols provided herein are largely based on studies involving 5-VU, offering a strong predictive model for the application of 5-VC. One study synthesized 5-VC as a possible substrate for RNA metabolic labeling but did not report its successful incorporation into cellular RNA, highlighting a potential challenge in its application.[1]
Principle of the Method
The workflow for nascent RNA capture using this compound involves three key steps:
-
Metabolic Labeling: Cells are incubated with 5-VC, which is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases.
-
Biorthogonal Ligation: The vinyl group on the incorporated 5-VC serves as a bioorthogonal handle. A reporter molecule, such as biotin (B1667282), functionalized with a tetrazine derivative can be covalently attached to the vinyl group via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reaction is highly specific and occurs efficiently under biological conditions without the need for a toxic copper catalyst.[2][3][4][5]
-
Affinity Purification and Sequencing: The biotinylated nascent RNA can then be selectively captured using streptavidin-coated magnetic beads. The enriched nascent RNA is subsequently used to prepare libraries for next-generation sequencing (NGS), allowing for a transcriptome-wide analysis of newly synthesized transcripts.
Advantages of Vinyl Nucleoside Labeling
Vinyl-modified nucleosides like 5-VU (and by extension, potentially 5-VC) offer several advantages over other commonly used analogs such as 5-ethynyluridine (B57126) (5-EU) and 4-thiouridine (B1664626) (4sU):
-
Lower Toxicity: Studies have shown that 5-VU exhibits significantly lower cytotoxicity compared to 5-EU, which can cause a nearly 50% decrease in cell proliferation after 48 hours of incubation.[1] This is a critical advantage for in vivo studies and experiments requiring longer labeling times.
-
Minimal Perturbation of Gene Expression: Metabolic labeling with 5-VU has been demonstrated to cause significantly fewer changes in global gene expression compared to 5-EU. This ensures that the observed transcriptional changes are a result of the experimental conditions rather than the labeling agent itself.[1]
-
Bioorthogonal Reactivity: The IEDDA reaction used for labeling vinyl nucleosides is catalyst-free and proceeds with fast kinetics, offering a clean and efficient method for RNA modification.[2][3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using the vinyl nucleoside analog, 5-Vinyluridine (5-VU), providing a benchmark for the expected performance of this compound.
Table 1: Comparison of Cytotoxicity of Metabolic Labeling Reagents
| Nucleoside Analog (at 1 mM) | Cell Proliferation after 12h | Cell Proliferation after 24h | Cell Proliferation after 48h |
| 5-Vinyluridine (5-VU) | No significant effect | No significant effect | No significant effect |
| 5-Ethynyluridine (5-EU) | Modest effect | Significant inhibition | ~50% decrease |
| DMSO (Control) | No effect | No effect | No effect |
Data adapted from MTT assays performed on HEK293T cells.[1]
Table 2: Impact of Metabolic Labeling on Global Gene Expression
| Labeling Reagent (16h incubation) | Number of Differentially Expressed Genes (>2-fold change) |
| 5-Vinyluridine (5-VU) | 18 |
| 5-Ethynyluridine (5-EU) | Nearly 200 |
| DMSO (Control) | 0 |
Data from RNA sequencing analysis of HEK293T cells.[1]
Experimental Protocols
The following protocols provide a detailed methodology for nascent RNA capture and sequencing using a vinyl-modified nucleoside. These steps are based on successful experiments with 5-Vinyluridine and can be adapted for this compound, with the caveat that optimization of labeling conditions may be required.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Culture cells of interest to approximately 80% confluency in the appropriate growth medium.
-
Preparation of 5-VC Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, nuclease-free DMSO.
-
Labeling: Add the 5-VC stock solution to the cell culture medium to a final concentration of 0.5-1 mM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. A typical incubation time is 4-16 hours.
-
Cell Harvesting: Following incubation, aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells by scraping or trypsinization.
-
Cell Lysis and RNA Isolation: Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent) and isolate total RNA according to the manufacturer's protocol. It is crucial to use RNase-free reagents and techniques throughout the procedure to maintain RNA integrity.
Protocol 2: Biotinylation of 5-VC-labeled RNA via IEDDA Reaction
-
Preparation of Tetrazine-Biotin (B11829199) Stock: Prepare a 10 mM stock solution of a tetrazine-biotin conjugate (e.g., 3-(p-Benzylamino)-1,2,4,5-tetrazine-biotin) in DMSO.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:
-
5-10 µg of 5-VC-labeled total RNA
-
Nuclease-free water to a final volume of 50 µL
-
Tetrazine-biotin stock solution to a final concentration of 1 mM
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA. Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet and resuspend the biotinylated RNA in nuclease-free water.
Protocol 3: Capture of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer. Wash the beads twice with the binding buffer according to the manufacturer's instructions.
-
RNA Binding: Add the resuspended biotinylated RNA to the washed streptavidin beads. Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on a magnetic stand to capture the beads. Remove the supernatant and wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution (Optional): If desired, the captured RNA can be eluted from the beads using a biotin competition buffer or by enzymatic release. However, for many downstream applications, including library preparation, the RNA can remain bound to the beads.
Protocol 4: RNA Sequencing Library Preparation and Data Analysis
-
On-Bead Library Preparation: Perform RNA sequencing library preparation directly on the captured nascent RNA bound to the streptavidin beads. Use a commercial kit suitable for low-input RNA, following the manufacturer's instructions for steps such as fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Identify genes that are differentially expressed between experimental conditions using packages like DESeq2 or edgeR.
-
Visualizations
Experimental Workflow for Nascent RNA Capture
Caption: Workflow for this compound-mediated nascent RNA capture and sequencing.
Signaling Pathway: Metabolic Incorporation of this compound
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Application Notes and Protocols for RNA Stability Analysis Using 5-Vinyluridine (5-VU) Pulse-Chase Experiments
Introduction
The study of RNA stability is crucial for understanding gene expression regulation. Pulse-chase experiments are a powerful tool to measure RNA half-lives by tracking the fate of a labeled cohort of RNA molecules over time. While various nucleoside analogs are used for metabolic labeling of RNA, vinyl-modified nucleosides have emerged as a valuable alternative.
Initially, 5-Vinylcytidine (5-VC) was considered as a potential candidate for such studies. However, research has shown that 5-VC is unstable in the cellular environment and susceptible to degradation, making it unsuitable for tracking RNA synthesis and decay[1]. In contrast, 5-Vinyluridine (B14088465) (5-VU) has been successfully incorporated into nascent RNA, demonstrating lower toxicity and less perturbation of gene expression compared to the commonly used 5-Ethynyluridine (5-EU)[1][2].
These application notes provide a detailed protocol for conducting pulse-chase experiments using 5-VU to determine RNA stability. The methodology leverages the metabolic incorporation of 5-VU into newly synthesized RNA, followed by a chase with an excess of unlabeled uridine (B1682114). The labeled RNA can then be detected and quantified at various time points to calculate its decay rate. The subsequent detection of vinyl-functionalized RNA is achieved through a bioorthogonal reaction, the Inverse-Electron Demand Diels-Alder (IEDDA) reaction, with a tetrazine-conjugated probe[3].
Principle of the Method
The 5-VU pulse-chase experiment follows these key steps:
-
Pulse: Cells are incubated with 5-Vinyluridine (5-VU), which is taken up by the cells and incorporated into newly transcribed RNA molecules by the cellular machinery.
-
Chase: The 5-VU containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This prevents further incorporation of 5-VU into new RNA, effectively marking the end of the labeled RNA cohort.
-
Time-Course Collection: Cells are harvested at different time points after the start of the chase.
-
RNA Isolation and Detection: Total RNA is isolated from the harvested cells. The 5-VU labeled RNA is then detected and quantified using a click chemistry reaction, specifically the IEDDA reaction with a tetrazine-functionalized probe (e.g., a fluorophore or biotin)[3].
-
Data Analysis: The amount of labeled RNA at each time point is determined, and the RNA half-life is calculated by fitting the data to an exponential decay curve.
Diagram of the 5-VU Pulse-Chase Experimental Workflow
Caption: Workflow of a 5-Vinyluridine (5-VU) pulse-chase experiment for RNA stability analysis.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 5-Vinyluridine (5-VU) | (Example) Jena Bioscience | CLK-N005 |
| Uridine | (Example) Sigma-Aldrich | U3750 |
| Cell Culture Medium (appropriate for cell line) | (Example) Thermo Fisher Scientific | Varies |
| Fetal Bovine Serum (FBS) | (Example) Thermo Fisher Scientific | Varies |
| Penicillin-Streptomycin | (Example) Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | (Example) Thermo Fisher Scientific | 10010023 |
| TRIzol™ Reagent | (Example) Thermo Fisher Scientific | 15596026 |
| Tetrazine-Fluorophore Conjugate | (Example) Jena Bioscience | CLK-023 |
| RNA Purification Kit | (Example) Qiagen | 74104 |
| Reverse Transcriptase | (Example) Thermo Fisher Scientific | 18080093 |
| qPCR Master Mix | (Example) Bio-Rad | 1725271 |
| DNase I, RNase-free | (Example) Thermo Fisher Scientific | EN0521 |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency on the day of the experiment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.
2. Pulse with 5-Vinyluridine (5-VU)
-
Prepare the pulse medium by adding 5-VU to the pre-warmed complete cell culture medium. The final concentration of 5-VU may need to be optimized, but a starting concentration of 1 mM can be used[1].
-
Aspirate the old medium from the cells and wash once with pre-warmed sterile PBS.
-
Add the 5-VU containing pulse medium to the cells.
-
The duration of the pulse will depend on the turnover rate of the RNA of interest. A typical pulse duration is 1 to 4 hours.
3. Chase with Uridine
-
Prepare the chase medium by adding a high concentration of unlabeled uridine to pre-warmed complete cell culture medium. A 10-fold or higher molar excess of uridine to 5-VU is recommended (e.g., 10 mM Uridine).
-
At the end of the pulse period, aspirate the pulse medium.
-
Wash the cells twice with pre-warmed sterile PBS to completely remove the 5-VU.
-
Add the chase medium to the cells. This marks the beginning of the chase (Time = 0).
4. Time-Course Sample Collection
-
Harvest cells at various time points during the chase (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the RNA of interest.
-
To harvest, aspirate the chase medium, wash the cells with ice-cold PBS, and then lyse the cells directly in the well by adding TRIzol™ reagent (or another appropriate lysis buffer).
-
Store the cell lysates at -80°C until RNA isolation.
5. RNA Isolation and Purification
-
Isolate total RNA from the cell lysates according to the manufacturer's protocol for the chosen RNA isolation kit (e.g., TRIzol™ followed by a column-based purification).
-
Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
6. IEDDA Click Reaction
-
The IEDDA reaction is used to conjugate a detection molecule (e.g., biotin (B1667282) or a fluorophore) to the vinyl group of the incorporated 5-VU.
-
In a typical reaction, mix the 5-VU labeled RNA with a tetrazine-conjugated probe in a suitable buffer.
-
Incubate the reaction mixture under conditions recommended by the probe manufacturer. This reaction is generally fast and can be performed at room temperature.
7. Quantification of Labeled RNA
The method for quantification will depend on the probe used in the click reaction.
-
If a fluorescent probe was used: The labeled RNA can be quantified using a fluorescence-based assay or visualized in situ.
-
If a biotin probe was used: The biotinylated RNA can be enriched using streptavidin-coated magnetic beads. The enriched RNA can then be quantified by reverse transcription quantitative PCR (RT-qPCR) for specific transcripts or by next-generation sequencing for transcriptome-wide analysis.
8. Data Analysis and Half-Life Calculation
-
For RT-qPCR data, normalize the amount of the target RNA at each time point to a stable internal control RNA that was also labeled with 5-VU.
-
Plot the normalized amount of the target RNA remaining at each time point versus the chase time.
-
Fit the data to a one-phase exponential decay curve using a non-linear regression analysis. The equation for the decay is: Y = Y0 * exp(-k*t) where Y is the amount of RNA at time t, Y0 is the initial amount of RNA at the start of the chase, and k is the decay rate constant.
-
The half-life (t₁/₂) can be calculated from the decay rate constant using the following formula: t₁/₂ = ln(2) / k
Quantitative Data Summary
While specific RNA half-life data from 5-VU pulse-chase experiments is not extensively detailed in the provided search results, the following table summarizes relevant quantitative information regarding 5-VU and its comparison to 5-EU.
| Parameter | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | Reference |
| Effect on Cell Viability | No significant effect on cell proliferation after 12h incubation at 1 mM. | Produces significant growth inhibition at 1 mM for 12, 24, and 48h. | [1] |
| Perturbation of Gene Expression | Significantly less perturbative to RNA expression. | May alter gene expression, similar to the more toxic analog 4-thiouridine. | [1] |
| Metabolic Incorporation | Successfully incorporated into cellular RNA. | Well-established for metabolic labeling of RNA. | [1] |
Signaling Pathway and Logical Relationships
The metabolic incorporation of 5-VU into RNA follows the nucleoside salvage pathway.
Caption: Metabolic incorporation of 5-Vinyluridine (5-VU) into nascent RNA via the nucleoside salvage pathway.
Conclusion
Pulse-chase analysis using 5-Vinyluridine provides a robust and less toxic method for studying RNA stability compared to other analogs like 5-EU. The successful incorporation of 5-VU into nascent RNA and its compatibility with bioorthogonal click chemistry make it a powerful tool for researchers in molecular biology and drug development to investigate the dynamics of RNA metabolism. The protocols and information provided herein offer a comprehensive guide to implementing this technique in the laboratory.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Visualizing Nascent RNA in Eukaryotic Cells: Application Notes and Protocols for 5-Vinylcytidine (5-VC) Labeling and Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized RNA within cells is crucial for understanding the dynamics of gene expression and its regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal click chemistry, offers a powerful and versatile tool for fluorescently tagging and imaging RNA in fixed or living cells. 5-Vinylcytidine (5-VC) is a cytidine (B196190) analog that can be readily incorporated into newly transcribed RNA by the cellular machinery. The vinyl group serves as a bioorthogonal handle for a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-conjugated fluorophore. This method provides high sensitivity and specificity for imaging nascent RNA, with minimal perturbation to the biological system.
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of cellular RNA with this compound and its subsequent visualization using fluorescence microscopy.
Principle of the Method
The workflow for this compound labeling and imaging of RNA involves two main steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form by the pyrimidine (B1678525) salvage pathway. RNA polymerases then incorporate this compound triphosphate (5-VCTP) into newly synthesized RNA transcripts in place of the natural cytidine triphosphate (CTP).
-
Fluorescence Detection: The vinyl-functionalized RNA is then detected via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction. A tetrazine-conjugated fluorescent dye is introduced to the fixed and permeabilized cells, where it specifically reacts with the vinyl group on the incorporated 5-VC, resulting in covalently labeled and fluorescently visible RNA.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for analogous vinyl nucleosides and related compounds to offer a baseline for experimental expectations. Researchers are encouraged to perform their own optimization and quantification for their specific cell type and experimental conditions.
Table 1: Metabolic Labeling Efficiency of Vinyl Nucleosides in HEK293T Cells
| Nucleoside Analog | Concentration (mM) | Incubation Time (h) | Percent Incorporation of Analog into Total RNA (%)* |
| 5-Vinyluridine (5-VU) | 1 | 5 | 0.86[1] |
| 2-Vinyladenosine (2-VA) | 1 | 5 | 2.3[1] |
| 7-Deaza-vinyladenosine (7-dVA) | 1 | 5 | 0.50[1] |
| This compound (5-VC) | 1 | 5 | Data not available; expected to be in a similar range |
*As determined by LC-MS/MS analysis of total RNA digests.[1]
Table 2: Comparative Cytotoxicity of RNA Labeling Reagents
| Compound | Cell Line | Concentration (mM) | Incubation Time (h) | Effect on Cell Proliferation |
| 5-Vinyluridine (5-VU) | HEK293T | 1 | up to 48 | No significant effect[1] |
| 5-Ethynyluridine (5-EU) | HEK293T | 1 | 48 | ~50% decrease in cell proliferation[1] |
| This compound (5-VC) | HEK293T / HeLa | 1 | up to 48 | Data not available; expected to have low toxicity similar to 5-VU |
Table 3: Recommended Reagents and Fluorophores for IEDDA Reaction
| Reagent Type | Example | Excitation (nm) | Emission (nm) | Key Feature |
| Tetrazine-Fluorophore | Tetrazine-TAMRA | ~555 | ~580 | Bright and photostable fluorophore. |
| Tetrazine-Fluorophore | Tetrazine-Cy5 | ~650 | ~670 | Far-red fluorophore, minimizes cellular autofluorescence. |
| Tetrazine-Fluorophore | Tetrazine-Biotin | N/A | N/A | For subsequent detection with streptavidin-conjugates. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Cultured Cells
This protocol describes the metabolic incorporation of 5-VC into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Plate cells at an appropriate density on sterile coverslips in a multi-well plate to achieve approximately 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare the 5-VC labeling medium by diluting the 5-VC stock solution into pre-warmed complete cell culture medium. The final concentration of 5-VC should be optimized, but a starting concentration of 1 mM can be used.[1][2] Ensure the final DMSO concentration does not exceed 1%.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the 5-VC labeling medium.
-
Incubation: Incubate the cells for a desired period to label the nascent RNA. A typical incubation time is 2-5 hours.[1][2] The optimal labeling time may vary depending on the cell type and the specific RNA species of interest.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with warm PBS to remove any unincorporated 5-VC.
-
Proceed to Fixation and Permeabilization: The cells are now ready for fixation and subsequent fluorescent detection as described in Protocol 2.
Protocol 2: Fluorescence Imaging of this compound Labeled RNA via IEDDA Click Chemistry
This protocol details the fixation, permeabilization, and fluorescent labeling of 5-VC incorporated RNA in cells.
Materials:
-
5-VC labeled cells on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
3.7% Paraformaldehyde (PFA) in PBS
-
50 mM Glycine (B1666218) in PBS (Quenching solution)
-
0.5% Triton X-100 in PBS (Permeabilization solution)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-TAMRA, 5 µM in DPBS with 6% DMSO:AcOH, pH 5.0)[1]
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the 5-VC labeled cells by incubating with 3.7% PFA in PBS for 10 minutes at room temperature.[1]
-
Quenching: Remove the PFA solution and quench the fixation by adding 50 mM glycine in PBS for 5 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.
-
IEDDA Click Reaction: Prepare the click reaction solution containing the tetrazine-conjugated fluorophore. A recommended solution is 5 µM Tetrazine-TAMRA in DPBS with a 6% DMSO:Acetic Acid (pH 5.0) co-solvent to enhance tetrazine stability.[1] Add the click reaction solution to the cells and incubate for 3 hours at 37°C in the dark.[1]
-
Washing: Remove the click reaction solution and wash the cells three times with PBS.
-
Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions to visualize the cell nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI. Robust RNA labeling is often observed in the nucleolus, the site of rRNA biosynthesis.[1]
Visualizations
Metabolic Pathway for this compound Incorporation into RNA
Caption: Metabolic activation of this compound for RNA incorporation.
Experimental Workflow for Fluorescence Microscopy of 5-VC Labeled RNA
Caption: Step-by-step workflow for 5-VC RNA labeling and imaging.
Logical Relationship of IEDDA Click Chemistry
Caption: The IEDDA reaction for fluorescently labeling RNA.
References
Application Notes and Protocols for the Study of Viral RNA Synthesis Using 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral RNA synthesis is fundamental to understanding viral replication, pathogenesis, and for the development of novel antiviral therapeutics. Nucleoside analogs are powerful tools in this endeavor, acting as probes to track nascent RNA or as inhibitors of the viral replication machinery. This document provides detailed application notes and protocols for the use of 5-Vinylcytidine, a modified cytidine (B196190) analog, in the study of viral RNA synthesis.
While direct literature on this compound for virological applications is emerging, its structural similarity to other vinyl-substituted nucleosides and 5-substituted cytidines suggests two primary applications:
-
Metabolic Labeling of Nascent Viral RNA: this compound can be metabolically incorporated into newly synthesized viral RNA. The vinyl group then serves as a bioorthogonal handle for covalent modification with probes for visualization, purification, and downstream analysis.
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As a nucleoside analog, this compound triphosphate may act as a competitive inhibitor or a chain-terminating substrate for viral RdRps, thereby inhibiting viral replication.
These notes provide the theoretical basis and practical protocols for researchers to explore these applications of this compound.
Application 1: Metabolic Labeling of Nascent Viral RNA
The vinyl group on this compound allows for bioorthogonal ligation reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine probes. This enables the specific tagging of newly synthesized viral RNA for various downstream applications.
Mechanism of Metabolic Labeling and Detection
The process involves the cellular uptake of this compound, its phosphorylation to the triphosphate form by cellular kinases, and subsequent incorporation into elongating viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp). The incorporated vinyl groups can then be detected using a tetrazine-conjugated reporter molecule (e.g., a fluorophore or biotin).
Protocol 1: Metabolic Labeling and Visualization of Viral RNA in Infected Cells
This protocol describes the labeling of nascent viral RNA in infected cells with this compound and its subsequent visualization by fluorescence microscopy.
Materials:
-
This compound (5-VC)
-
Virus stock of interest
-
Appropriate host cell line and culture medium
-
Actinomycin D (optional, to inhibit cellular transcription)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)
-
PBS
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed host cells on coverslips in a multi-well plate to achieve 70-80% confluency on the day of infection.
-
Viral Infection: Infect cells with the virus at a desired multiplicity of infection (MOI).
-
Metabolic Labeling:
-
At the desired time post-infection, add this compound to the culture medium to a final concentration of 0.1-1 mM.
-
(Optional) To specifically label viral RNA, pre-treat cells with a cellular transcription inhibitor like Actinomycin D (1-5 µg/mL) for 30-60 minutes before adding 5-VC.
-
Incubate for 1-4 hours at the optimal temperature for viral replication.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing 5-10 µM of the tetrazine-fluorophore in PBS.
-
Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the labeled viral RNA using a fluorescence microscope with the appropriate filter sets.
Application 2: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
This compound, after conversion to its triphosphate form (5-VC-TP), can be evaluated as an inhibitor of viral RdRp. This can be assessed through in vitro enzymatic assays and cell-based viral replication assays.
Mechanism of RdRp Inhibition
Nucleoside analogs typically inhibit viral polymerases through two main mechanisms: as a competitive inhibitor that binds to the active site but is not incorporated, or as a chain terminator that gets incorporated into the growing RNA strand but prevents further elongation.
Protocol 2: In Vitro RdRp Primer Extension Assay
This assay directly measures the ability of 5-VC-TP to inhibit the activity of a purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
This compound triphosphate (5-VC-TP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
RNA primer-template duplex (with a 5'-labeled primer, e.g., with 32P or a fluorophore)
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., formamide-based loading dye with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, RNA primer-template, and purified RdRp.
-
Prepare a series of reactions with varying concentrations of 5-VC-TP. Include a no-inhibitor control and a no-enzyme control.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a mixture of the four natural NTPs.
-
Incubate at the optimal temperature for the RdRp for a defined period (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Analysis of Products:
-
Denature the samples by heating.
-
Separate the reaction products by denaturing PAGE.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Quantify the intensity of the full-length product and any shorter, terminated products.
-
Determine the concentration of 5-VC-TP that inhibits the polymerase activity by 50% (IC50).
-
Protocol 3: Plaque Reduction Assay for Antiviral Efficacy
This cell-based assay determines the concentration of this compound required to inhibit viral replication in a host cell culture.[1][2]
Materials:
-
This compound
-
Virus stock with a known titer (PFU/mL)
-
Confluent monolayer of a susceptible host cell line in multi-well plates
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in 6- or 12-well plates.[1]
-
Compound Dilution: Prepare serial dilutions of this compound in the infection medium.
-
Infection:
-
Aspirate the growth medium from the cells.
-
Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[2]
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a no-drug virus control and a cell-only control.
-
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the control wells.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cell monolayer with crystal violet solution and then wash gently with water.[1]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide examples based on data for analogous compounds.
Table 1: Representative Antiviral Activity and Cytotoxicity of Nucleoside Analogs against RNA Viruses
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | Influenza A Virus | MDCK | Plaque Reduction | TBD | TBD | TBD |
| This compound (Hypothetical) | Zika Virus | Vero | RT-qPCR | TBD | TBD | TBD |
| Remdesivir[3] | SARS-CoV-2 | NHBE | Antiviral Assay | 0.037 | >50 | >1351 |
| Favipiravir | Influenza A Virus | MDCK | Plaque Reduction | 0.45 | >1000 | >2222 |
| Sofosbuvir[4] | Hepatitis C Virus | Huh-7 | Replicon Assay | 0.04 | >100 | >2500 |
TBD: To be determined experimentally.
Table 2: Representative In Vitro Inhibition of Viral RdRps by Nucleoside Triphosphate Analogs
| Compound (Triphosphate form) | Viral RdRp | Assay Type | IC50 (µM) |
| 5-VC-TP (Hypothetical) | Influenza A Virus Polymerase | Primer Extension | TBD |
| 5-VC-TP (Hypothetical) | Zika Virus NS5 Polymerase | Primer Extension | TBD |
| Remdesivir-TP[3] | SARS-CoV-2 RdRp | Filter Binding | 1.0 |
| Sofosbuvir-TP[4] | HCV NS5B Polymerase | Primer Extension | 0.2 |
| 4'-azido-CTP[4] | HCV NS5B Polymerase | Primer Extension | 0.15 |
TBD: To be determined experimentally.
Conclusion
This compound presents a promising, versatile tool for the study of viral RNA synthesis. The protocols and application notes provided herein offer a framework for its use in both metabolic labeling to elucidate the spatio-temporal dynamics of viral RNA and in inhibition studies to assess its potential as an antiviral agent. As with any novel compound, optimization of concentrations, incubation times, and assay conditions will be necessary for specific viruses and cell systems.
References
Application Notes and Protocols for Metabolic Labeling of RNA in Primary Neurons with 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA synthesis and its subsequent fate is fundamental to understanding gene expression dynamics in complex biological systems, particularly in the context of neuronal function and dysfunction. Metabolic labeling of RNA with modified nucleosides has emerged as a powerful tool for visualizing and isolating newly transcribed RNA. 5-Vinylcytidine (5VC) is a cytidine (B196190) analog that is incorporated into newly synthesized RNA by cellular polymerases. The vinyl group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of probes through an Inverse Electron-Demand Diels-Alder (IEDDA) "click" reaction. This approach offers a significant advantage over traditional methods, such as those using 5-Ethynyluridine (5EU), by exhibiting lower cytotoxicity, which is critical for the health and viability of sensitive primary neuron cultures.[1] This document provides detailed protocols for the metabolic labeling of RNA in primary neurons using 5VC, subsequent visualization via IEDDA click chemistry, and a comparative overview of its properties.
Data Presentation: Quantitative Comparison of RNA Labeling Nucleosides
The selection of a metabolic label is a critical step in experimental design. The following table summarizes key quantitative parameters for this compound (5VC) in comparison to the more commonly used 5-Ethynyluridine (5EU). Data for 5VC is extrapolated from studies on similar vinyl-substituted nucleosides and should be considered as a guideline, with optimization recommended for specific primary neuron cultures.
| Parameter | This compound (5VC) | 5-Ethynyluridine (5EU) | References |
| Click Chemistry | Inverse Electron-Demand Diels-Alder (IEDDA) | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | [2][3] |
| Cytotoxicity in HEK293T cells (relative to control) | No significant effect on cell proliferation after 12h | Modest effect at 12h, ~50% decrease in proliferation after 48h | [1] |
| Recommended Concentration for Labeling | 10-100 µM (optimization required for primary neurons) | 0.1-1 mM in various cell types, including neurons | [4][5] |
| Incubation Time | 2-24 hours (cell type and experiment dependent) | <1 hour to 72 hours | [4][5] |
| Labeling Efficiency | Comparable incorporation rate to other uridine (B1682114) analogs | High correlation with transcriptional activity | [1] |
Experimental Protocols
Protocol 1: Culture of Primary Cortical Neurons
This protocol describes the basic steps for establishing a primary cortical neuron culture from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse cortices
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels (e.g., glass-bottom dishes for imaging)
-
DNase I
Procedure:
-
Dissect cortices from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and transfer it to a digestion solution containing papain or trypsin.
-
Incubate at 37°C for the recommended time to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in the presence of DNase I to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density and viability using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a partial media change every 2-3 days.
Protocol 2: Metabolic Labeling of RNA with this compound
This protocol outlines the procedure for incorporating 5VC into the nascent RNA of primary neurons.
Materials:
-
Primary neuron culture (e.g., from Protocol 1)
-
This compound (5VC) stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed culture medium
Procedure:
-
Allow primary neurons to mature in culture for at least 7 days in vitro (DIV).
-
Prepare the desired final concentration of 5VC in pre-warmed culture medium. A starting concentration of 50 µM is recommended, with optimization between 10-100 µM.
-
Remove the existing medium from the neuron culture and replace it with the 5VC-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time will depend on the experimental goals and the rate of RNA synthesis in the neurons.
-
After incubation, proceed immediately to cell fixation for imaging or RNA extraction for downstream analysis.
Protocol 3: Visualization of 5VC-labeled RNA via IEDDA Click Chemistry
This protocol describes the detection of 5VC-labeled RNA in fixed primary neurons using a fluorescently-tagged tetrazine probe.
Materials:
-
5VC-labeled primary neurons on coverslips or in imaging dishes
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (PBS)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Alexa Fluor 594)
-
Click reaction buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the 5VC-labeled neurons once with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction: Prepare the click reaction solution by diluting the tetrazine-fluorophore conjugate in PBS to the desired final concentration (e.g., 5-10 µM).
-
Incubate the cells with the click reaction solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess probe.
-
Counterstaining: Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and visualization of nascent RNA in primary neurons using this compound.
Caption: Schematic of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction for labeling 5VC-containing RNA.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
5-Vinylcytidine in Single-Cell RNA Sequencing: A Novel Tool for Probing Nascent Transcriptomes
Application Note
The study of cellular heterogeneity and dynamic transcriptional responses at the single-cell level is a cornerstone of modern biological research. Metabolic labeling of nascent RNA with nucleoside analogs offers a powerful method to capture transient changes in gene expression that are often missed by conventional single-cell RNA sequencing (scRNA-seq) which profiles total RNA. While 5-Vinylcytidine (5-VC) is a potential candidate for such studies, the current body of scientific literature predominantly focuses on its counterpart, 5-Vinyluridine (5-VU). 5-VU has been demonstrated as a robust tool for metabolic labeling, exhibiting lower toxicity and perturbation of gene expression compared to other widely used analogs like 5-ethynyluridine (B57126) (5-EU). This document provides detailed application notes and protocols for the use of vinyl nucleosides in scRNA-seq, with a primary focus on the principles and methods established for 5-VU, which are expected to be largely applicable to 5-VC.
Principle of Vinyl Nucleoside-Based Metabolic Labeling for scRNA-seq
Metabolic labeling with vinyl nucleosides allows for the temporal resolution of gene expression by specifically tagging newly transcribed RNA. The workflow involves the introduction of a vinyl-modified nucleoside, such as this compound, into cell culture. This analog is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. Following labeling, the vinyl group serves as a bioorthogonal handle for subsequent chemical reactions, enabling the enrichment of nascent RNA or the introduction of mutations for sequencing-based detection.
One prominent application is mutational profiling. After incorporation into RNA, the vinyl group can be chemically modified to induce misincorporations during reverse transcription. This process effectively "barcodes" the nascent transcripts with specific mutations (e.g., T-to-A mutations for 5-VU) that can be identified through next-generation sequencing. This approach, akin to SLAM-seq or TUC-seq which use 4-thiouridine, allows for the identification of newly synthesized transcripts without the need for biochemical enrichment, which can be technically challenging with the low RNA input from single cells.
Key Advantages of Vinyl Nucleosides in scRNA-seq:
-
Low Cellular Perturbation: Studies have shown that 5-VU causes minimal disruption to global gene expression profiles compared to other analogs, ensuring that the observed transcriptional changes are a true reflection of the biological processes under investigation.
-
Reduced Cytotoxicity: Vinyl nucleosides exhibit lower toxicity, making them suitable for longer labeling periods and for use in sensitive primary cell types often studied in scRNA-seq experiments.
-
Versatile Chemistry: The vinyl group can participate in various bioorthogonal reactions, including inverse-electron-demand Diels-Alder (IEDDA) reactions, offering flexibility for different downstream applications.
Applications in Single-Cell Transcriptomics:
-
Tracking Dynamic Gene Expression: Elucidate the immediate transcriptional responses of individual cells to various stimuli, such as drug treatment, developmental cues, or environmental stress.
-
Resolving Cellular Trajectories: By distinguishing between pre-existing and newly synthesized RNA, vinyl nucleoside labeling can provide insights into the direction and velocity of cellular differentiation and state transitions.
-
Identifying Transient and Rare Cell States: Capture fleeting transcriptional states that are often obscured in steady-state scRNA-seq data.
Quantitative Data Summary
The following table summarizes key quantitative parameters for metabolic labeling with vinyl nucleosides, primarily derived from studies using 5-Vinyluridine. These values should serve as a starting point for optimizing experiments with this compound.
| Parameter | Value | Cell Type/System | Notes |
| Labeling Concentration | 10-100 µM | Cultured Cells | Optimal concentration should be determined empirically for each cell line and experimental goal. |
| Incubation Time | 2-24 hours | Cultured Cells | Duration depends on the biological question and the turnover rate of the transcripts of interest. |
| RNA Incorporation Rate | ~0.86% (for 5-VU) | HEK293T cells | This is comparable to other metabolic labeling reagents like 5-ethynyluridine. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the introduction of this compound into the RNA of cultured cells for subsequent single-cell analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling.
-
Metabolic Labeling: Add this compound to the cell culture medium to a final concentration of 10-100 µM. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
For adherent cells, wash once with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
For suspension cells, pellet the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Cell Counting and Viability Assessment: Resuspend the cells in a suitable buffer and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Proceed to Single-Cell RNA Sequencing: The labeled single-cell suspension is now ready for use in your chosen scRNA-seq platform (e.g., 10x Genomics, Drop-seq).
Protocol 2: Preparation of Labeled Single-Cell Suspension for scRNA-seq
This protocol outlines the critical steps for preparing a high-quality single-cell suspension from labeled cells, which is crucial for successful scRNA-seq.
Materials:
-
5-VC labeled cells (from Protocol 1)
-
Ice-cold PBS with 0.04% Bovine Serum Albumin (BSA)
-
Cell strainers (e.g., 40 µm)
Procedure:
-
Resuspension: After washing, resuspend the cell pellet in ice-cold PBS with 0.04% BSA.
-
Filtering: Pass the cell suspension through a cell strainer to remove any cell clumps or aggregates. This step is critical to prevent clogging of the microfluidic device.
-
Final Cell Count: Perform a final, accurate cell count to determine the volume needed for the desired cell input into the scRNA-seq system.
-
Dilution: Dilute the cell suspension to the optimal concentration recommended by the manufacturer of your scRNA-seq platform. Keep the cells on ice until ready to load.
Protocol 3: Mutational Profiling of this compound-labeled RNA during scRNA-seq Library Preparation (Conceptual)
This protocol is a conceptual adaptation for mutational profiling based on methods developed for other nucleoside analogs. The specific chemical modification step for 5-VC would need to be empirically determined.
Materials:
-
Single-cell barcoded cDNA (generated from 5-VC labeled cells)
-
Chemical modification reagent (e.g., a maleimide-based compound for vinyl groups)
-
Reagents for cDNA amplification and library construction
Procedure:
-
Single-Cell Capture and Lysis: Perform single-cell capture, lysis, and barcoding according to your chosen scRNA-seq protocol.
-
Reverse Transcription: Synthesize barcoded cDNA from the captured RNA.
-
Chemical Modification (Conceptual):
-
Following reverse transcription and before cDNA amplification, treat the barcoded cDNA with a chemical reagent that reacts with the vinyl group on the incorporated cytidines. This adduct should be designed to cause a specific misincorporation by the DNA polymerase during the subsequent amplification step.
-
-
cDNA Amplification: Amplify the barcoded cDNA using PCR. During this step, the polymerase will encounter the modified vinylcytidine (B1246801) sites and introduce a specific mutation (e.g., C-to-T transition).
-
Library Construction and Sequencing: Proceed with the standard library preparation protocol for your scRNA-seq platform and sequence the libraries on a compatible sequencer.
-
Data Analysis: During the bioinformatic analysis, identify reads containing the specific mutations at cytosine positions. These reads correspond to nascent RNA transcripts synthesized during the labeling period.
Visualizations
Caption: Experimental workflow for this compound-based scRNA-seq.
Caption: Logic of mutational profiling for vinyl nucleosides.
Application Notes and Protocols for 5-Vinylcytidine (5-VC) Labeling of Nascent RNA In Vivo
Introduction
Metabolic labeling of newly synthesized RNA is a powerful technique for studying RNA transcription, turnover, and localization in vivo. 5-Vinylcytidine (5-VC) is a modified nucleoside that can be incorporated into nascent RNA transcripts by cellular RNA polymerases. As a non-toxic alternative to other labeling reagents, 5-VC offers a robust method for tracking RNA dynamics within a living organism.[1][2] The vinyl group serves as a bioorthogonal handle, allowing for specific and efficient detection through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-conjugated probe.[1] These application notes provide a detailed protocol for the in vivo labeling of RNA using this compound and subsequent detection.
Core Principles
The in vivo 5-VC labeling workflow encompasses several key stages:
-
Administration of 5-VC: The nucleoside analog is introduced into the model organism, where it is taken up by cells.
-
Metabolic Incorporation: Cellular salvage pathways convert 5-VC into its triphosphate form, which is then incorporated into newly transcribed RNA.
-
Tissue Collection and Processing: Tissues of interest are harvested and processed to isolate the labeled RNA.
-
Bioorthogonal Ligation: The vinyl-modified RNA is detected by a "click chemistry" reaction with a tetrazine-conjugated reporter molecule, such as a fluorophore or biotin.
-
Analysis: The labeled RNA can be visualized via microscopy or enriched for downstream applications like RNA sequencing.
Advantages of this compound Labeling
Compared to other metabolic labeling reagents, 5-VC and other vinyl nucleosides present several advantages:
-
Low Toxicity: Vinyl nucleosides, including 5-VC, exhibit minimal effects on cell proliferation, unlike analogs such as 5-ethynyluridine (B57126) (5-EU) which can reduce cell proliferation by nearly 50% after 48 hours of incubation.[1]
-
High Specificity: The IEDDA reaction is highly specific and occurs under biocompatible conditions, ensuring minimal off-target labeling.
-
Versatility: Labeled RNA can be used for a variety of downstream applications, including imaging and sequencing.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
This protocol describes the administration of 5-VC to a mouse model for the labeling of nascent RNA in various tissues.
Materials:
-
This compound (5-VC)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal handling equipment
-
Syringes and needles for injection
Procedure:
-
Preparation of 5-VC Solution: Dissolve 5-VC in sterile PBS to the desired concentration. A starting concentration of 1 mg/ml can be used, with further optimization based on the specific experimental goals.[3]
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Administration: Administer the 5-VC solution to the mice via intraperitoneal (IP) injection. The volume of injection will depend on the weight of the mouse and the desired dosage. For a pulse-labeling experiment, a single injection may be sufficient.[3] For long-term labeling, multiple injections may be required.[4]
-
Labeling Period: Allow the 5-VC to be incorporated into nascent RNA for the desired period. This can range from a few hours to several days, depending on the RNA species of interest and their turnover rates.
-
Tissue Harvest: At the end of the labeling period, humanely euthanize the animal and harvest the tissues of interest. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C or immediately processed for RNA extraction or histological analysis.
Protocol 2: Detection of 5-VC Labeled RNA in Tissue Sections via IEDDA Click Chemistry
This protocol details the detection of 5-VC incorporated RNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a tetrazine-conjugated fluorophore.
Materials:
-
FFPE tissue sections containing 5-VC labeled RNA
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.[5]
-
-
Permeabilization: If required for antibody co-staining, permeabilize the tissue sections with a suitable buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking: Incubate the slides in 3% BSA in PBS to block non-specific binding sites.
-
IEDDA Reaction:
-
Prepare the IEDDA reaction cocktail containing the tetrazine-conjugated fluorophore in PBS. The optimal concentration of the tetrazine probe should be determined empirically.
-
Incubate the tissue sections with the reaction cocktail for 30-60 minutes at room temperature, protected from light.[5]
-
-
Washing: Wash the slides three times with PBS to remove excess fluorophore.
-
Counterstaining: Incubate the slides with a nuclear counterstain, such as Hoechst 33342, to visualize the cell nuclei.
-
Mounting and Imaging: Mount the slides with an antifade mounting medium and visualize the fluorescent signal using a fluorescence microscope.
Data Presentation
Table 1: Comparison of In Vivo RNA Labeling Reagents
| Feature | This compound (5-VC) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
| Detection Chemistry | Inverse Electron-Demand Diels-Alder (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antibody-based detection |
| Cell Permeability | High | High | Low (requires permeabilization for triphosphate form)[6] |
| In Vivo Toxicity | Low[1] | Moderate, can affect cell proliferation[1] | Can be toxic at high concentrations |
| Detection Method | Fluorophore- or biotin-conjugated tetrazine | Fluorophore- or biotin-conjugated azide[6] | Anti-BrdU antibody |
| DNA Denaturation Required | No | No | Yes |
Visualizations
Caption: Experimental workflow for in vivo 5-VC labeling.
Caption: Cellular pathway for 5-VC incorporation into RNA.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 5-Vinylcytidine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study RNA synthesis, turnover, and localization. 5-Vinylcytidine (5-VC) is a cytidine (B196190) analog that can be metabolically incorporated into newly transcribed RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical derivatization, enabling the enrichment and analysis of nascent RNA. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 5-VC labeled RNA, a critical tool for understanding the dynamics of gene expression in various biological contexts, including drug development.
While 5-VC offers a unique chemical handle, it is important to note its inherent instability, particularly its susceptibility to Michael addition in the presence of certain reagents like TRIzol.[1] This necessitates careful consideration of the experimental workflow to ensure the integrity of the labeled RNA.
Applications in Research and Drug Development
The analysis of 5-VC labeled RNA provides a snapshot of the actively transcribed genome, offering valuable insights into:
-
Nascent Transcriptome Profiling: Quantifying the rate of synthesis of individual transcripts in response to stimuli, such as drug treatment or disease progression.[2]
-
RNA Stability and Decay: Pulse-chase experiments with 5-VC can be used to determine the degradation rates of specific RNAs.
-
Mechanism of Action Studies: Understanding how therapeutic compounds affect global transcription and the expression of specific genes of interest.
-
Biomarker Discovery: Identifying changes in RNA synthesis that correlate with disease states or drug efficacy.
Experimental Workflow Overview
The overall workflow for the mass spectrometry analysis of 5-VC labeled RNA involves several key steps: metabolic labeling of cells, isolation of total RNA using a compatible method, enzymatic digestion of RNA into individual nucleosides, and finally, quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic labeling of adherent mammalian cells with 5-VC.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the 5-VC labeling medium by diluting the 5-VC stock solution into pre-warmed complete cell culture medium to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the 5-VC labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The labeling time will depend on the experimental goals.
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation using a TRIzol-Alternative Method (Column-Based)
Given the instability of 5-VC in phenol-based reagents, a column-based RNA isolation method is recommended.
Materials:
-
Commercially available column-based RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or similar)
-
Lysis buffer (provided in the kit)
-
Wash buffers (provided in the kit)
-
RNase-free water
-
β-mercaptoethanol (optional, as an RNase inhibitor)
-
70% Ethanol (B145695) in RNase-free water
Procedure:
-
Harvest the 5-VC labeled cells by trypsinization or scraping.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in the lysis buffer provided with the RNA isolation kit. Ensure complete lysis by vortexing or passing the lysate through a fine-gauge needle.
-
Add 70% ethanol to the lysate as per the manufacturer's instructions to precipitate the RNA.
-
Transfer the mixture to the spin column provided in the kit and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Wash the membrane with the provided wash buffers to remove contaminants.
-
Perform an optional on-column DNase digestion to remove any contaminating genomic DNA, following the kit's protocol.
-
Perform a final wash step to remove the DNase and any remaining salts.
-
Elute the purified RNA from the column using RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the purified RNA at -80°C until further use.
Protocol 3: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides for LC-MS/MS analysis.[3]
Materials:
-
Purified 5-VC labeled RNA (0.5-1 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the following:
-
Up to 2.5 µg of 5-VC labeled RNA
-
2 µL Nuclease P1 solution (0.5 U/µL)
-
0.5 µL Bacterial Alkaline Phosphatase (BAP)
-
2.5 µL of 200 mM HEPES (pH 7.0)
-
RNase-free water to a final volume of 25 µL
-
-
Incubate the reaction mixture at 37°C for 3 hours. For complete digestion, especially of structured RNAs, the incubation time can be extended up to 24 hours.
-
After digestion, the sample is ready for immediate LC-MS/MS analysis. If not analyzed immediately, store the digested sample at -20°C.
Protocol 4: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of 5-VC and other nucleosides. Method optimization is recommended for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0-30% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for 5-VC is its protonated form [M+H]⁺. The fragment ion typically corresponds to the protonated nucleobase after the loss of the ribose sugar.
Calculating m/z for this compound:
-
Molecular Formula of this compound: C₁₁H₁₅N₃O₅
-
Monoisotopic Mass: 269.1012 Da
-
Precursor Ion [M+H]⁺: 270.1085 m/z
-
Fragment Ion (protonated 5-vinylcytosine): C₆H₇N₃O + H⁺ = 138.0662 m/z
Data Analysis:
-
Create a standard curve using known concentrations of a 5-VC standard.
-
Integrate the peak areas for the MRM transitions of 5-VC and the canonical nucleosides (A, C, G, U) in the experimental samples.
-
Quantify the amount of 5-VC and canonical nucleosides in each sample using the standard curve.
-
Calculate the percentage of 5-VC incorporation as: (moles of 5-VC) / (moles of 5-VC + moles of Cytidine) * 100%.
Quantitative Data Presentation
Due to the inherent instability of this compound and the resulting challenges in obtaining robust and reproducible quantitative data, published datasets on its incorporation into cellular RNA are scarce. For comparative purposes, the following table presents typical incorporation levels for other, more stable vinyl nucleosides in HEK293T cells after 12 hours of labeling with a 1 mM final concentration of the analog.[1] Researchers attempting to quantify 5-VC should be aware of its potential degradation and should include appropriate controls.
| Nucleoside Analog | Incorporation (% of corresponding canonical nucleoside) | Reference |
| This compound (5-VC) | Data not readily available due to instability | [1] |
| 5-Vinyluridine (5-VU) | 0.86% | [1] |
| 2-Vinyladenosine (2-VA) | 2.3% | [1] |
| 7-Deaza-7-vinyladenosine (7-dVA) | 0.50% | [1] |
Signaling Pathway and Application Diagram
The analysis of nascent RNA is a powerful tool in drug development to understand the immediate transcriptional effects of a compound. The following diagram illustrates a conceptual workflow where 5-VC labeling and mass spectrometry are used to assess the impact of a drug on gene expression.
Troubleshooting and Considerations
-
5-VC Instability: As previously mentioned, avoid TRIzol and other phenol-based reagents for RNA isolation. Process samples promptly after harvesting.
-
Low Incorporation: Optimize labeling time and 5-VC concentration. Ensure cells are healthy and actively dividing.
-
LC-MS/MS Sensitivity: If sensitivity is an issue, consider using a more sensitive mass spectrometer or optimizing the sample cleanup and enrichment procedures.
-
Data Interpretation: The incorporation of 5-VC can be influenced by the cellular pool of cytidine. It is important to compare the labeled samples to appropriate controls.
By following these detailed protocols and considering the unique properties of this compound, researchers can successfully employ this powerful tool to investigate the dynamic world of the nascent transcriptome.
References
Troubleshooting & Optimization
Technical Support Center: 5-Vinylcytidine Labeled RNA Synthesis
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low yield of 5-Vinylcytidine (5-VC) labeled RNA during in vitro transcription (IVT).
Troubleshooting Guide
Low yield of 5-VC labeled RNA can arise from several factors, from the quality of the DNA template to the specific reaction conditions. This section addresses common problems, their potential causes, and recommended solutions.
Problem: Very low or no RNA yield after in vitro transcription.
| Potential Cause | Recommended Solution |
| Poor Quality DNA Template | Ensure the DNA template is high-purity and free of contaminants like ethanol (B145695) or salts, which can inhibit RNA polymerase.[1] Phenol-chloroform extraction followed by ethanol precipitation or using a reliable column purification kit is recommended.[2] Verify template integrity and concentration using gel electrophoresis and spectrophotometry. |
| RNase Contamination | Use certified RNase-free water, reagents, and labware.[] Clean work surfaces and pipettes with an RNase decontamination solution. Wear gloves and change them frequently.[4] |
| Inactive T7 RNA Polymerase | Ensure the T7 RNA polymerase has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, test the enzyme with a control template and an unmodified NTP mix. |
| Incorrectly Linearized Plasmid DNA | Confirm complete linearization of the plasmid template by running an aliquot on an agarose (B213101) gel. Incomplete linearization can lead to longer, heterogeneous transcripts and reduced yield of the desired product.[1] |
| Degraded this compound Triphosphate (5-VCTP) | Nucleoside triphosphates can degrade with improper storage or multiple freeze-thaw cycles. Aliquot 5-VCTP upon receipt and store at -80°C. The stability of NTPs is also pH-dependent, with a pH between 8 and 10 being optimal for storage.[5] |
Problem: RNA yield is significantly lower than with unmodified CTP.
| Potential Cause | Recommended Solution |
| Suboptimal 5-VCTP:CTP Ratio | T7 RNA polymerase may incorporate modified nucleotides less efficiently than their natural counterparts. Systematically vary the ratio of 5-VCTP to CTP to find the optimal balance between labeling efficiency and overall yield. Start with a 1:3 or 1:1 ratio of 5-VCTP to CTP and adjust as needed. |
| Inhibition of T7 RNA Polymerase by 5-VCTP | High concentrations of modified nucleotides can sometimes inhibit T7 RNA polymerase.[] Try decreasing the total concentration of CTP and 5-VCTP while maintaining the optimized ratio. |
| Suboptimal Magnesium (Mg²⁺) Concentration | Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its optimal concentration can be affected by the total NTP concentration.[6][7] If you have adjusted the NTP concentrations, you may need to re-optimize the Mg²⁺ concentration. Perform a titration from 6 mM to 75 mM to find the optimal concentration for your specific reaction.[6] |
| Premature Termination of Transcription | The incorporation of modified nucleotides can sometimes lead to premature termination.[8] Try lowering the reaction temperature to 30°C or even 16°C to see if this improves the yield of full-length transcripts.[8] |
| Wild-Type T7 RNA Polymerase Inefficiency | Some modified nucleotides are poorly incorporated by wild-type T7 RNA polymerase. Consider using a mutant T7 RNA polymerase (e.g., P266L mutant) that has been engineered for more efficient incorporation of modified nucleotides.[9][10] |
Problem: The final RNA yield after purification is very low.
| Potential Cause | Recommended Solution |
| Loss of RNA during Purification | RNA can be lost during column purification or ethanol precipitation. For ethanol precipitation, ensure the incubation is at -20°C for at least 30 minutes and centrifuge at high speed for at least 20 minutes.[11] When using spin columns, make sure to follow the manufacturer's protocol carefully, especially regarding binding and elution conditions. |
| Incomplete Elution from Purification Column | Ensure the elution buffer is added directly to the center of the column membrane and allow for a sufficient incubation time before centrifugation. For precious samples, a second elution step can be performed to recover any remaining RNA.[4] |
| Co-precipitation with Magnesium Pyrophosphate | During IVT, pyrophosphate is generated, which can precipitate with magnesium, trapping the synthesized RNA. Adding a pyrophosphatase to the IVT reaction can prevent this.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of 5-VCTP to CTP for in vitro transcription?
A1: A good starting point is a 1:3 ratio of 5-VCTP to CTP. However, the optimal ratio can vary depending on the specific RNA sequence and the desired labeling density. It is highly recommended to perform a titration to determine the ideal ratio for your experiment that balances yield and labeling efficiency.
Q2: Can I completely replace CTP with 5-VCTP in my IVT reaction?
A2: While T7 RNA polymerase is known to tolerate modifications at the 5-position of pyrimidines, complete replacement of CTP with 5-VCTP may lead to a significant decrease in RNA yield.[12][13] It is generally advisable to include some unmodified CTP to ensure efficient transcription.
Q3: How does the length of the RNA transcript affect the incorporation of 5-VC?
A3: Longer transcripts may be more susceptible to premature termination, especially when using high concentrations of modified nucleotides. If you are synthesizing a long RNA molecule, you may need to further optimize the 5-VCTP:CTP ratio and consider lowering the reaction temperature.
Q4: How can I verify the incorporation of this compound into my RNA?
A4: Incorporation can be indirectly verified by downstream applications that rely on the vinyl group, such as click chemistry reactions with azide-functionalized reporters. For direct confirmation, techniques like mass spectrometry can be used to analyze the nucleotide composition of the purified RNA.
Q5: What is the quality of the DNA template required for successful 5-VC labeling?
A5: The quality of the DNA template is critical for any in vitro transcription reaction.[] The template should be of high purity, with an A260/A280 ratio of ~1.8 and an A260/A230 ratio of 2.0-2.2.[4] It must be free from any RNase and other enzymatic inhibitors.[1][]
Experimental Protocols
Protocol: In Vitro Transcription for this compound Labeled RNA
This protocol is a general guideline and should be optimized for your specific template and experimental needs.
1. DNA Template Preparation:
-
Linearize the plasmid DNA containing your sequence of interest with a restriction enzyme that produces blunt or 5' overhangs.[1]
-
Confirm complete linearization by agarose gel electrophoresis.
-
Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in RNase-free water at a concentration of 0.5-1 µg/µL.
2. In Vitro Transcription Reaction Setup:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice at all times.
-
Assemble the reaction at room temperature in the following order:
| Reagent | Volume (for 20 µL reaction) | Final Concentration |
| RNase-free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM DTT | 2 µL | 10 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| 10 mM ATP | 1 µL | 0.5 mM |
| 10 mM GTP | 1 µL | 0.5 mM |
| 10 mM UTP | 1 µL | 0.5 mM |
| 10 mM CTP | 0.5 µL | 0.25 mM |
| 10 mM 5-VCTP | 0.5 µL | 0.25 mM |
| Linearized DNA Template (1 µg) | X µL | 50 ng/µL |
| T7 RNA Polymerase (20 U/µL) | 1 µL | 1 U/µL |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For problematic templates or high concentrations of 5-VCTP, consider a lower temperature (e.g., 30°C) and longer incubation time.
4. DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
5. RNA Purification:
-
Purify the 5-VC labeled RNA using a spin column-based RNA purification kit or by ethanol precipitation.
-
For ethanol precipitation:
-
Add RNase-free water to a final volume of 100 µL.
-
Add 10 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 250 µL of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 20-30 minutes at 4°C.
-
Carefully remove the supernatant, wash the pellet with 500 µL of cold 70% ethanol, and centrifuge again for 5 minutes.
-
Air dry the pellet and resuspend in an appropriate volume of RNase-free water.
-
6. Quality Control:
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Assess the integrity of the RNA by running an aliquot on a denaturing agarose or polyacrylamide gel.
Visualizations
Caption: Experimental workflow for this compound labeled RNA synthesis.
Caption: Troubleshooting logic for low yield of 5-VC labeled RNA.
References
- 1. T7 RNA polymerase produces 5' end heterogeneity during in vitro transcription from certain templates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5 Triphosphate Cap [biosyn.com]
- 6. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of an In Vitro Transcription/Translation System Based on Sulfolobus solfataricus Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model-Based Optimization of Fed-Batch In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. promegaconnections.com [promegaconnections.com]
reducing background signal in 5-Vinylcytidine imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and achieve high-quality results in 5-Vinylcytidine (5-VC) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VC) and how is it used for imaging?
A1: this compound (5-VC) is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA.[1] The vinyl group serves as a handle for a bioorthogonal chemical reaction, commonly a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or an inverse electron-demand Diels-Alder (IEDDA) reaction, which attaches a fluorescent probe for visualization.[1] This technique allows for the specific imaging of nascent RNA within cells.
Q2: What are the common causes of high background signal in 5-VC imaging?
A2: High background signal in 5-VC imaging can stem from several sources, broadly categorized as:
-
Non-specific binding: The fluorescent probe or antibodies may bind to cellular components other than the intended target.[2][3] This can be due to charge-based or hydrophobic interactions.[2][4]
-
Autofluorescence: Cells and tissues naturally contain molecules that fluoresce, which can obscure the specific signal.[2][5]
-
Suboptimal Reagent Concentrations: Using too high a concentration of the 5-VC, the fluorescent probe, or the catalyst can lead to increased non-specific signal.[5]
-
Incomplete Reactions or Washing: Residual, unreacted reagents that are not properly washed away can contribute to background fluorescence.
-
Sample Preparation Issues: Problems with fixation, permeabilization, or sample handling can expose non-specific binding sites or damage tissue morphology.
Q3: Can 5-VC be toxic to cells?
A3: Like other modified nucleosides used for metabolic labeling, 5-VC has the potential to cause cytotoxicity or inhibit cell growth, especially at high concentrations or with long incubation times.[1][6] It is crucial to determine the optimal, non-toxic concentration of 5-VC for your specific cell type and experimental duration by performing a cell viability assay.
Troubleshooting Guides
Below are specific troubleshooting scenarios you may encounter during your this compound imaging experiments, along with recommended solutions.
Issue 1: High, Diffuse Background Throughout the Cell/Tissue
This is often indicative of non-specific binding of the fluorescent probe or issues with the click chemistry reaction.
| Potential Cause | Recommended Solution |
| Non-specific binding of the fluorescent probe | Increase the number and duration of wash steps after probe incubation.[7] Include a non-ionic surfactant like Tween-20 (0.05-0.1%) in your wash buffers to reduce hydrophobic interactions.[4][8] Use a commercial background suppressor or blocking agent.[2] |
| Suboptimal probe concentration | Perform a titration experiment to determine the lowest effective concentration of your fluorescent probe that still provides a good signal-to-noise ratio.[5] |
| Precipitation of the fluorescent probe | Ensure the probe is fully dissolved before use. Centrifuge the diluted probe solution to pellet any aggregates before adding it to your sample. |
| Issues with Click Chemistry reagents | Optimize the concentration of the copper catalyst and reducing agent. High concentrations can lead to off-target reactions. Consider using a copper-free click chemistry approach if background remains an issue.[9] |
Issue 2: Punctate or Speckled Background Signal
This can be caused by aggregates of the fluorescent probe or issues with sample permeabilization.
| Potential Cause | Recommended Solution |
| Aggregation of the fluorescent probe | Filter your diluted fluorescent probe solution through a 0.2 µm spin filter before use. Prepare fresh dilutions of the probe for each experiment. |
| Inadequate permeabilization | Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). Insufficient permeabilization can trap reagents, while over-permeabilization can damage cellular structures and increase non-specific binding. |
| Carryover of reagents | Ensure thorough washing between all steps of the protocol, especially after fixation, permeabilization, and probe incubation. |
Issue 3: Weak or No Specific Signal
This may indicate problems with 5-VC incorporation, the click reaction, or imaging parameters.
| Potential Cause | Recommended Solution |
| Inefficient 5-VC incorporation | Optimize the concentration of 5-VC and the labeling time for your cell type.[10] Ensure cells are healthy and actively transcribing RNA. Perform a toxicity assay to ensure the chosen 5-VC concentration is not inhibiting cell processes.[1][6] |
| Degradation of 5-VC | Be aware that 5-VC can be susceptible to degradation by Michael donors in the cellular environment.[1] Minimize the time between labeling and fixation. |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and have been stored correctly. The copper (I) catalyst is prone to oxidation; use a ligand like THPTA or BTTAA to stabilize it.[11] Optimize the pH of the reaction buffer, as some click reactions are more efficient at a slightly acidic pH.[1] |
| Imaging settings not optimal | Adjust the exposure time and gain on the microscope. Ensure you are using the correct filter set for your fluorophore. |
Experimental Protocols & Data
General Protocol for this compound Labeling and Imaging
This is a generalized protocol and may require optimization for your specific cell type and experimental setup.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with medium containing the optimized concentration of this compound (e.g., 100 µM - 1 mM) for the desired labeling period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction (Example using CuAAC):
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (B81097) probe (e.g., 1-10 µM)
-
Copper (II) sulfate (B86663) (e.g., 100 µM)
-
Reducing agent (e.g., sodium ascorbate, 500 µM)
-
Copper ligand (e.g., THPTA, 200 µM)
-
-
Incubate cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS containing 0.05% Tween-20.
-
-
Counterstaining and Imaging:
-
(Optional) Counterstain nuclei with a DNA dye like Hoechst 33342.[7]
-
Wash cells twice with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image with a fluorescence microscope using the appropriate filter sets.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 µM - 1 mM | Cell type dependent; perform a dose-response curve to determine optimal concentration and check for cytotoxicity.[1][6] |
| Labeling Time | 1 - 24 hours | Dependent on the biological question and RNA turnover rate.[10] |
| Fixative | 4% Paraformaldehyde | 10-15 minutes at room temperature is standard. |
| Permeabilization Agent | 0.1% - 0.5% Triton X-100 | 10-15 minutes at room temperature. Optimize for your cell type. |
| Fluorescent Azide Probe | 1 - 10 µM | Titrate to find the lowest concentration with a good signal-to-noise ratio.[5] |
| Copper (II) Sulfate | 50 - 200 µM | Higher concentrations can be cytotoxic and increase background. |
| Sodium Ascorbate | 250 - 1000 µM | Should be in excess of the copper sulfate. Prepare fresh. |
Visualizations
Caption: Experimental workflow for this compound imaging.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. licorbio.com [licorbio.com]
- 9. Metabolic Labeling of Live Stem Cell for In Vitro Imaging and In Vivo Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Vinylcytidine Synthesis and Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 5-Vinylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of working with this promising nucleoside analog.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, stability, and handling of this compound.
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound presents several key challenges. A primary route involves the palladium-catalyzed cross-coupling of a protected 5-halocytidine (typically 5-iodocytidine) with a vinylating agent, such as vinyltributylstannane (in a Stille coupling). Key difficulties include:
-
Reaction Optimization: Achieving high yields and purity requires careful optimization of the palladium catalyst, ligands, solvent, temperature, and stoichiometry.
-
Side Reactions: The Stille coupling reaction can be prone to side reactions such as homocoupling of the organotin reagent.[1]
-
Product Instability: A significant challenge is the tendency of this compound and its derivatives to polymerize, especially during synthesis and purification.[2]
-
Purification: Separating the desired product from the starting materials, catalyst residues, and byproducts can be complex and often requires chromatographic techniques.
Q2: What is the primary cause of product loss during this compound synthesis?
A2: The most significant cause of product loss is the polymerization of the vinyl group on the cytidine (B196190) scaffold.[2] This can occur during the reaction itself, especially at elevated temperatures, and during workup and purification steps. The presence of radical initiators or exposure to light and air can exacerbate this issue.
Q3: How can the polymerization of this compound be minimized?
A3: To mitigate polymerization, several precautions should be taken:
-
Use of Inhibitors: Incorporating radical inhibitors, such as butylated hydroxytoluene (BHT) or phenothiazine, in the reaction mixture and during purification can be effective.
-
Low-Temperature Synthesis: Whenever possible, conducting the reaction at lower temperatures can reduce the rate of polymerization.
-
Inert Atmosphere: Performing the synthesis and handling the product under an inert atmosphere (e.g., argon or nitrogen) minimizes exposure to oxygen, which can initiate polymerization.
-
Light Protection: Protecting the reaction and the product from light can also help prevent radical formation.
Q4: What are the recommended storage conditions for this compound?
A4: Given its propensity to polymerize, this compound should be stored under an inert atmosphere, protected from light, and at low temperatures (ideally -20°C or below). The addition of a small amount of a radical inhibitor to the storage solvent may also enhance stability.
Q5: What analytical techniques are suitable for characterizing this compound and its impurities?
A5: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the vinyl group and the overall nucleoside scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying impurities. A reversed-phase C18 column with a gradient of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier, is a common starting point.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in Stille coupling | 1. Inactive palladium catalyst. 2. Inefficient transmetalation. 3. Decomposition of starting materials or product. | 1. Use a fresh source of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). Ensure proper handling to avoid deactivation. 2. Additives like Cu(I) salts can sometimes accelerate the transmetalation step.[3] Ensure the organotin reagent is of high quality. 3. Run the reaction at a lower temperature to minimize degradation. Degas all solvents and reagents thoroughly. |
| Presence of significant side products (e.g., homocoupled stannane) | 1. Non-optimal reaction conditions. 2. Incorrect stoichiometry. | 1. Optimize the reaction temperature and time. Lower temperatures may favor the desired cross-coupling over homocoupling.[1] 2. Use a slight excess (1.1-1.2 equivalents) of the vinyltin (B8441512) reagent. |
| Product appears as a sticky solid or oil that is difficult to handle | Polymerization of the vinyl group.[2] | 1. Add a radical inhibitor (e.g., BHT) to the reaction mixture and during workup and purification steps. 2. Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure. 3. Purify the product quickly after synthesis. |
| Difficulty in purifying the product by column chromatography | 1. Co-elution of impurities. 2. Product instability on silica (B1680970) gel. 3. Residual tin byproducts. | 1. Utilize reversed-phase HPLC for purification, which often provides better resolution for polar compounds like nucleosides.[4] 2. If using silica gel, consider deactivating it with a small amount of triethylamine (B128534) in the eluent. 3. To remove tin byproducts, wash the crude product with a saturated aqueous solution of potassium fluoride (B91410) (KF).[1] |
| Broad peaks or tailing in HPLC analysis | 1. Interaction of the compound with residual silanols on the HPLC column. 2. Poor solubility of the compound in the mobile phase. 3. Column degradation. | 1. Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase to suppress silanol (B1196071) interactions.[4] 2. Adjust the composition of the mobile phase to ensure complete dissolution of the sample. 3. Use a fresh, high-quality HPLC column. |
Section 3: Experimental Protocols and Data
Generalized Synthesis of this compound via Stille Coupling
This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions on nucleosides.
Materials:
-
Protected 5-Iodocytidine (B14750) (e.g., with acetyl or silyl (B83357) protecting groups for the hydroxyl and amino functionalities)
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Radical inhibitor (e.g., BHT)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add protected 5-iodocytidine (1.0 eq) and the palladium catalyst (e.g., 5 mol%).
-
Add the anhydrous, degassed solvent, followed by the radical inhibitor (e.g., 0.1 mol%).
-
Add vinyltributylstannane (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to a temperature that promotes the reaction without significant decomposition (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
The crude product will likely require deprotection of the protecting groups followed by purification via column chromatography or preparative HPLC.
Quantitative Data (Illustrative)
The following table presents hypothetical data to illustrate the expected outcomes of a this compound synthesis. Actual results will vary based on experimental conditions.
| Parameter | Stille Coupling |
| Starting Material | Protected 5-Iodocytidine |
| Reagent | Vinyltributylstannane |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF |
| Temperature (°C) | 70 |
| Reaction Time (h) | 4 |
| Typical Yield (%) | 60-80 |
| Purity (by HPLC, %) | >95 (after purification) |
Section 4: Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis and Purification
Caption: General experimental workflow for this compound synthesis.
Section 5: Scale-Up Considerations
Scaling up the synthesis of this compound from the lab bench to pilot or production scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Key Scale-Up Challenges:
-
Heat Transfer: Palladium-catalyzed reactions are often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots," which can accelerate side reactions and, critically, the polymerization of this compound.
-
Mixing: Inefficient mixing on a larger scale can lead to concentration gradients of reactants and catalyst, resulting in inconsistent reaction progress, lower yields, and increased impurity formation.
-
Reagent Addition: The rate of addition of reagents, particularly the organotin compound, can become critical on a larger scale to control the reaction rate and exotherm.
-
Handling of Hazardous Materials: The toxicity of organotin reagents and the handling of flammable solvents require careful consideration of engineering controls and personal protective equipment (PPE) on a larger scale.
-
Purification: Scaling up chromatographic purification can be costly and challenging. Developing alternative purification methods such as crystallization or precipitation is highly desirable for large-scale production.
-
Polymerization Prevention: The risk of polymerization increases with scale due to longer reaction and processing times and potential for localized heating. Robust strategies for inhibition are essential.
Strategies for Successful Scale-Up:
-
Process Safety Analysis: Conduct a thorough process hazard analysis (PHA) to identify and mitigate potential safety risks associated with the reaction, reagents, and equipment.
-
Calorimetry Studies: Use reaction calorimetry to understand the heat flow of the reaction and to design an adequate cooling system for the larger reactor.
-
Mixing Studies: Model or experimentally determine the optimal mixing parameters to ensure homogeneity in the large-scale reactor.
-
Controlled Reagent Addition: Implement a controlled addition profile for key reagents to manage the reaction exotherm and maintain a consistent reaction rate.
-
Robust Polymerization Inhibition: Increase the concentration of radical inhibitors and ensure they are present throughout the process, from reaction to final product isolation.
-
Develop a Scalable Purification Method: Investigate crystallization or precipitation as alternatives to chromatography. This may involve screening different solvent systems and conditions.
-
Process Analytical Technology (PAT): Implement in-process monitoring techniques (e.g., in-situ IR or Raman spectroscopy) to track reaction progress and detect any deviations from the desired process in real-time.
References
minimizing cytotoxicity of 5-Vinylcytidine in long-term studies
Welcome to the technical support center for 5-Vinylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in long-term studies involving this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic profile?
Q2: What are the general mechanisms of cytotoxicity for nucleoside analogs like this compound?
A2: Nucleoside analogs typically exert cytotoxic effects through several mechanisms:
-
Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to their active triphosphate forms, these analogs compete with natural nucleosides for incorporation into newly synthesized DNA or RNA strands by polymerases. This can lead to chain termination or dysfunctional nucleic acids.
-
Induction of Apoptosis: Incorporation of nucleoside analogs can trigger cellular stress responses and DNA damage, leading to programmed cell death, or apoptosis. This often involves the activation of caspase signaling cascades.
-
Mitochondrial Toxicity: Some nucleoside analogs can inhibit mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial DNA depletion, impaired mitochondrial function, and subsequent cell death. This can manifest as lactic acidosis and myopathy in vivo[2].
-
Cell Cycle Arrest: The cellular DNA damage response to nucleoside analog incorporation can lead to the activation of cell cycle checkpoints, causing arrest at various phases (e.g., S-phase) to allow for DNA repair. If the damage is too extensive, this can trigger apoptosis.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: To establish a suitable concentration for long-term studies, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
Recommended Experimental Workflow:
-
Initial Range-Finding Study: Culture your cells with a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) for a short duration (e.g., 24-72 hours).
-
Cell Viability Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to measure the metabolic activity of the cells, which correlates with cell number.
-
Determine IC50: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Select Sub-toxic Concentrations: For long-term studies, select concentrations significantly below the calculated IC50 value (e.g., 1/10th to 1/100th of the IC50) to minimize immediate cytotoxic effects and allow for the study of long-term or more subtle cellular changes.
-
Long-Term Monitoring: Culture cells with these sub-toxic concentrations for the desired duration of your experiment, monitoring cell morphology, proliferation rate, and viability at regular intervals.
Troubleshooting Guides
Issue 1: High levels of cell death are observed even at low concentrations of this compound in a long-term study.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Perform a new, more granular dose-response curve with concentrations lower than previously tested to identify a truly sub-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Cumulative toxicity.
-
Solution: Consider a pulsed-dosing strategy where the cells are exposed to this compound for a defined period, followed by a "rest" period in drug-free media. This can allow cells to recover from transient stress.
-
-
Possible Cause 3: Contamination of cell culture.
-
Solution: Regularly test your cell cultures for mycoplasma and other contaminants, as these can increase cellular stress and sensitivity to cytotoxic agents.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well of your assay plates. Use a cell counter for accuracy.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile media or PBS.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. For long-term studies, replenish the media with freshly diluted compound at regular intervals (e.g., every 2-3 days).
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Solution: Utilize a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive cells: Primarily necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
Data Presentation
Due to the limited publicly available cytotoxicity data for this compound, the following table provides a comparative overview of the IC50 values for other 5-substituted deoxycytidine analogs to serve as a reference.
Table 1: Comparative Cytotoxicity (IC50) of 5-Substituted Deoxycytidine Analogs in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Aza-2'-deoxycytidine | L1210 | Leukemia | ~0.1 | [3] |
| 5-Aza-2'-deoxycytidine | MOLT-4 | Leukemia | 13.45 (48h) | [4] |
| 5-Aza-2'-deoxycytidine | Jurkat | Leukemia | 9.78 (48h) | [4] |
| 5-Fluoro-2'-deoxycytidine | S-49 | Lymphoma | Potent inhibitor | [5] |
| 5-Chloro-2'-deoxycytidine | Herpes Simplex Virus infected cells | N/A | Antiviral activity demonstrated | [6] |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay method used.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis vs. Necrosis Assessment (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing and minimizing this compound cytotoxicity.
References
- 1. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) [mdpi.com]
- 4. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor incorporation efficiency of 5-Vinylcytidine
Welcome to the technical support center for 5-Vinylcytidine (5-VC) utilization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor incorporation efficiency of this compound during enzymatic reactions, particularly in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a modified nucleoside, an analog of cytidine (B196190), that contains a vinyl group (-CH=CH₂) at the 5th position of the pyrimidine (B1678525) ring. This modification allows for post-transcriptional chemical reactions, such as click chemistry, enabling the labeling and tracking of RNA molecules for various applications in molecular biology and drug development.
Q2: Why is the incorporation efficiency of this compound triphosphate (5-VCTP) often lower than that of the natural cytidine triphosphate (CTP)?
A2: The lower incorporation efficiency of 5-VCTP is primarily due to the substrate specificity of RNA polymerases, such as T7 RNA polymerase. The active site of the polymerase is optimized for its natural substrate, CTP. The presence of the vinyl group at the C5 position can cause steric hindrance, altering the nucleotide's conformation and reducing its binding affinity to the polymerase's active site. This leads to a higher Michaelis constant (Kₘ) for 5-VCTP compared to CTP, signifying that a higher concentration of the modified nucleotide is required to achieve half-maximal velocity of the enzyme.
Q3: Can T7 RNA polymerase incorporate 5-VCTP?
A3: Yes, T7 RNA polymerase is known to be relatively promiscuous and can incorporate a variety of modified nucleotides, including those with modifications at the 5-position of pyrimidines. Studies have shown that even bulkier groups than a vinyl moiety can be accommodated.[1][2] However, the efficiency of this incorporation is generally lower than that for the corresponding natural nucleotide.[1][2]
Q4: What are the downstream consequences of poor 5-VC incorporation?
A4: Poor incorporation efficiency can lead to several undesirable outcomes, including:
-
Lower yields of the desired full-length, modified RNA transcript.
-
A heterogeneous population of RNA molecules with varying numbers of incorporated 5-VC residues.
-
Increased frequency of abortive transcripts (short, non-functional RNA fragments).
-
Potential for misincorporation of other nucleotides at sites where 5-VC should have been incorporated.
Troubleshooting Guide
Issue 1: Low Yield of Full-Length RNA Transcript
| Possible Cause | Troubleshooting Steps |
| Suboptimal 5-VCTP:CTP Ratio: The natural CTP outcompetes the modified 5-VCTP for the polymerase active site. | 1. Adjust Nucleotide Ratios: Increase the concentration of 5-VCTP relative to CTP. A common starting point is a 3:1 or 4:1 ratio of modified to natural nucleotide. In some cases, complete replacement of CTP with 5-VCTP may be necessary, but this can significantly reduce the overall yield. 2. Optimize Total NTP Concentration: While increasing the relative amount of 5-VCTP, ensure the total NTP concentration remains optimal for the polymerase (typically 1-2 mM each).[] |
| Inhibitory Effect of High 5-VCTP Concentration: Very high concentrations of the modified nucleotide might inhibit the polymerase. | 1. Titrate 5-VCTP Concentration: Perform a series of reactions with varying concentrations of 5-VCTP to find the optimal balance between incorporation efficiency and enzyme inhibition. |
| Suboptimal Reaction Conditions: The standard IVT protocol may not be optimal for incorporating modified nucleotides. | 1. Increase Incubation Time: Extend the reaction time from the standard 2-4 hours to 4-16 hours for shorter transcripts. 2. Adjust Magnesium Concentration: Magnesium ions are crucial for polymerase activity. The optimal Mg²⁺ concentration may differ when using modified NTPs. Perform a titration of MgCl₂ concentration.[4] 3. Increase Enzyme Concentration: A higher concentration of T7 RNA polymerase may help to overcome the lower affinity for 5-VCTP. |
| Poor Quality of DNA Template or Reagents: Contaminants in the DNA template or degradation of reagents can inhibit transcription. | 1. Purify DNA Template: Ensure the linearized plasmid or PCR product is highly pure and free of contaminants like RNases, ethanol, and salts. 2. Use Fresh Reagents: Use fresh, high-quality NTPs, buffer, and enzyme. |
Issue 2: High Abundance of Abortive Transcripts
| Possible Cause | Troubleshooting Steps |
| Initiation Complex Instability: The presence of the modified nucleotide may destabilize the initial transcribing complex. | 1. Optimize the 5' End of the Template: T7 RNA polymerase initiates most efficiently with a guanosine (B1672433) residue. Ensure your template design reflects this.[5][6][7] The sequence immediately following the promoter can influence abortive transcription.[8][9] |
| Altered Polymerase-DNA-RNA Interaction: The emerging RNA with the modified base might disrupt the polymerase's processivity. | 1. Modify Reaction Temperature: While 37°C is standard, slightly altering the temperature (e.g., 30°C or 42°C) may improve the stability of the transcription complex.[] |
Issue 3: Heterogeneity in 5-VC Incorporation
| Possible Cause | Troubleshooting Steps |
| Stochastic Nature of Incorporation: Due to competition with CTP, the incorporation of 5-VCTP is a probabilistic event at each potential cytidine position. | 1. Complete Replacement of CTP: If a uniformly modified transcript is essential, completely replacing CTP with 5-VCTP is the most effective strategy, though it will likely reduce the overall yield. 2. Post-transcriptional Modification: If possible for your application, consider enzymatic or chemical modification of the RNA after transcription as an alternative to co-transcriptional incorporation. |
| Sequence Context Effects: The efficiency of 5-VCTP incorporation may be influenced by the surrounding nucleotide sequence. | 1. Analyze Incorporation Patterns: If possible, use techniques like mass spectrometry to determine if there are specific sequence contexts where incorporation is particularly poor.[10][11][12] 2. Modify the DNA Template Sequence: If certain "difficult" sequences are identified, consider synonymous codon changes in the coding region to alter the local sequence context. |
Quantitative Data
Table 1: Relative Kinetic Parameters for 5-Substituted UTP Derivatives with T7 RNA Polymerase
| 5-Position Modification | Relative Kₘ (vs. UTP) | Relative Vₘₐₓ (vs. UTP) |
| Phenyl | 1.1 ± 0.2 | 1.1 ± 0.1 |
| 4-Pyridyl | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 2-Pyridyl | 1.1 ± 0.2 | 1.2 ± 0.1 |
| Indolyl | 1.2 ± 0.2 | 1.0 ± 0.1 |
| Isobutyl | 1.4 ± 0.3 | 1.1 ± 0.1 |
| Imidazole | 2.5 ± 0.5 | 1.0 ± 0.1 |
| Amino | 4.1 ± 0.8 | 1.0 ± 0.1 |
Data adapted from Vaught, J. D., Dewey, T., & Eaton, B. E. (2004). T7 RNA polymerase transcription with 5-position modified UTP derivatives. Journal of the American Chemical Society, 126(36), 11231-11237.[13]
Interpretation: This data suggests that small to medium-sized hydrophobic modifications at the 5-position have a minimal effect on the maximum reaction velocity (Vₘₐₓ) but can increase the Michaelis constant (Kₘ), indicating a lower binding affinity. It is reasonable to hypothesize that this compound would behave similarly, with a likely increase in Kₘ compared to CTP, while Vₘₐₓ may not be significantly affected.
Experimental Protocols
Protocol 1: Optimized In Vitro Transcription with this compound Triphosphate
This protocol is a starting point for optimizing the incorporation of 5-VCTP. It is recommended to perform a series of reactions to determine the optimal conditions for your specific template and experimental goals.
1. Reagent Preparation:
-
DNA Template: Linearized plasmid or PCR product at a concentration of 0.5-1 µg/µL, purified and free of nucleases and inhibitors.
-
NTP Mix (10x):
-
100 mM ATP
-
100 mM GTP
-
25 mM CTP
-
75 mM 5-VCTP
-
100 mM UTP (Note: This creates a 3:1 ratio of 5-VCTP to CTP. Adjust as needed.)
-
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10x Transcription Buffer: (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free Water
2. Reaction Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine (B129725) in the buffer:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 10x NTP Mix | 2 µL | 10 mM ATP, 10 mM GTP, 2.5 mM CTP, 7.5 mM 5-VCTP, 10 mM UTP |
| DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | 5 U/µL |
3. Incubation:
-
Mix the components gently by pipetting.
-
Incubate at 37°C for 4 hours. For short transcripts or if yields are low, extend the incubation to 6-8 hours.
4. (Optional) DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
5. RNA Purification:
-
Purify the RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC.
Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 6. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 7. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry-Based Quantitative Proteomics for Assessing RNA Processing [escholarship.org]
- 13. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 5-Vinylcytidine Labeled RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Vinylcytidine (5-VC) labeled RNA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing the degradation of this modified RNA.
Frequently Asked Questions (FAQs)
Q1: My this compound (5-VC) labeled RNA seems to be degrading. What are the primary causes?
A1: Degradation of 5-VC labeled RNA can be attributed to two main factors:
-
General RNA Instability: Like any RNA molecule, 5-VC labeled RNA is susceptible to degradation by ribonucleases (RNases) and hydrolysis of its phosphodiester backbone. Standard precautions for working with RNA, such as using RNase-free reagents and maintaining a sterile work environment, are crucial.
-
Chemical Instability of this compound: The vinyl group on the cytidine (B196190) base is chemically reactive and prone to degradation through pathways not typically observed with canonical RNA. A key vulnerability is its susceptibility to Michael addition by nucleophiles. For instance, reagents containing thiocyanate (B1210189), such as TRIzol, have been shown to cause complete degradation of 5-VC.[1] The reactivity of the vinyl group can also be enhanced under acidic conditions.
Q2: What are the common sources of nucleophiles that can degrade my 5-VC labeled RNA?
A2: Several common laboratory reagents and conditions can introduce nucleophiles that may react with and degrade the vinyl group of 5-VC. Be cautious of the following:
-
Thiols: Reagents containing thiol groups, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, are strong nucleophiles.
-
Amines: Primary and secondary amines present in some buffers or reagents can act as nucleophiles.
-
Thiourea and its derivatives.
-
Guanidinium (B1211019) thiocyanate: A primary component of TRIzol and other lysis buffers.[1]
Q3: How can I purify my 5-VC labeled RNA to enhance its stability?
A3: Proper purification is critical to remove reactants and byproducts from the labeling reaction that could contribute to degradation.
-
Avoid TRIzol: Due to the reactivity of 5-VC with guanidinium thiocyanate, avoid using TRIzol or similar reagents for RNA isolation after labeling.[1]
-
Column-Based Purification: Utilize silica-based spin columns or magnetic beads designed for RNA purification. These methods effectively remove proteins, unincorporated nucleotides, and salts.
-
Ethanol (B145695) Precipitation: This is a standard method to concentrate RNA and remove certain impurities. Ensure you use high-quality, RNase-free ethanol and sodium acetate.
Q4: What are the optimal storage conditions for 5-VC labeled RNA?
A4: For long-term stability, store your 5-VC labeled RNA under the following conditions:
-
Temperature: Store at -80°C. For short-term storage, -20°C is acceptable.[2]
-
Buffer: Resuspend and store the RNA in a slightly acidic to neutral, RNase-free buffer that is free of nucleophiles. A citrate (B86180) buffer at pH 6.0 or TE buffer (10 mM Tris-HCl, 1 mM EDTA) at pH 7.5 are good options.[2] Avoid storing in water, as it is more susceptible to pH fluctuations and lacks the chelating protection of EDTA against divalent cations that can promote hydrolysis.[2]
-
Aliquoting: Store the RNA in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Signal from 5-VC Labeled RNA in Downstream Applications
| Possible Cause | Troubleshooting Steps |
| Degradation of 5-VC Triphosphate (5-VCTP) prior to or during in vitro transcription. | 1. Check 5-VCTP Integrity: Before use, verify the integrity of your 5-VCTP stock. Repeated freeze-thaw cycles can lead to hydrolysis. Aliquot the stock upon receipt. 2. Optimize Transcription Conditions: Minimize the duration of the in vitro transcription reaction to what is necessary for sufficient yield. Prolonged incubation at 37°C can increase the chances of degradation. |
| Degradation of 5-VC labeled RNA during purification. | 1. Avoid Harsh Reagents: Do not use purification methods involving strong nucleophiles (e.g., TRIzol).[1] 2. Use Commercial Kits: Employ reputable RNA purification kits that utilize spin columns or magnetic beads for gentle and efficient purification. |
| Degradation of 5-VC labeled RNA during storage. | 1. Verify Storage Buffer: Ensure your storage buffer is RNase-free, slightly acidic to neutral (pH 6.0-7.5), and does not contain nucleophiles.[2] 2. Aliquot Samples: Store your RNA in single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[2] |
| Incompatibility with downstream reagents. | 1. Review Reagent Composition: Check the composition of buffers and enzymes used in downstream applications (e.g., reverse transcription, ligation) for the presence of nucleophiles like DTT. If present, consider alternative, non-nucleophilic reducing agents or buffer systems if compatible with the enzyme. 2. Perform a Pilot Experiment: Test the stability of your 5-VC labeled RNA in the downstream reaction buffer without the enzyme to see if the buffer itself is causing degradation. |
Issue 2: Smearing of 5-VC Labeled RNA on a Gel
| Possible Cause | Troubleshooting Steps |
| RNase Contamination. | 1. Decontaminate Work Area: Thoroughly clean your bench, pipettes, and other equipment with an RNase decontamination solution. 2. Use RNase-Free Consumables: Always use certified RNase-free tips, tubes, and reagents. 3. Wear Proper PPE: Wear gloves and a clean lab coat. Change gloves frequently. 4. Incorporate RNase Inhibitors: Add a potent RNase inhibitor to your reactions. |
| Chemical Degradation. | 1. Check pH of Solutions: Ensure all buffers used are within the optimal pH range (6.0-7.5).[2] 2. Avoid Nucleophilic Reagents: As detailed above, ensure no reagents containing thiols, amines, or thiocyanates come into contact with your RNA. |
| Excessive Freeze-Thaw Cycles. | 1. Use Aliquots: Prepare and use single-use aliquots of your 5-VC labeled RNA. |
Quantitative Data Summary
The following table summarizes key stability information for RNA, which serves as a baseline for handling 5-VC labeled RNA. Specific quantitative stability data for 5-VC labeled RNA is currently limited in the literature.
| Parameter | Condition | Observation | Recommendation |
| Temperature | Storage at 25°C in water | Significant degradation | Avoid room temperature storage. |
| Storage at 4°C, -20°C, or -70°C in buffer (TE or citrate) | RNA remains largely intact for at least 3 weeks.[2] | For short-term, store at 4°C or -20°C. For long-term, store at -70°C or below.[2] | |
| pH | Alkaline solutions (pH > 7.5) | Increased rate of hydrolysis.[2] | Store RNA in buffers with a pH between 6.0 and 7.5.[2] |
| Acidic solutions | Increased reactivity of the 5-VC vinyl group. | While slightly acidic conditions (pH 6.0) can be protective for the RNA backbone, be aware of the potential for increased reactivity of the vinyl group. | |
| Buffer Composition | Water | Less stable than buffered solutions.[2] | Store RNA in a suitable buffer like TE or citrate buffer.[2] |
| Buffers containing divalent cations (e.g., Mg²⁺) | Increased rate of hydrolysis.[2] | Use a chelating agent like EDTA in your storage buffer.[2] | |
| Buffers containing nucleophiles (e.g., thiocyanate in TRIzol) | Complete degradation of 5-VC.[1] | Strictly avoid reagents containing nucleophiles.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage of 5-VC Labeled RNA
-
Maintain an RNase-Free Environment:
-
Wipe down all surfaces (benchtop, pipettors, etc.) with an RNase decontamination solution.
-
Use certified RNase-free pipette tips, microcentrifuge tubes, and reagents.
-
Always wear gloves and change them frequently.
-
-
Resuspension of 5-VC Labeled RNA:
-
After purification, briefly air-dry the RNA pellet. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of RNase-free storage buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or TE buffer, pH 7.5).
-
-
Quantification and Quality Control:
-
Determine the concentration of your RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Assess the integrity of the labeled RNA by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. Intact RNA should appear as a sharp band, while degraded RNA will appear as a smear.
-
-
Storage:
-
Aliquot the resuspended RNA into single-use, RNase-free tubes.
-
For long-term storage, place the aliquots at -80°C.
-
For short-term storage (up to a few weeks), -20°C is sufficient.
-
Visualizations
References
Technical Support Center: Troubleshooting Failed Biotinylation of Vinyl-Modified RNA
Welcome to the technical support center for troubleshooting the biotinylation of vinyl-modified RNA. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind biotinylating vinyl-modified RNA?
Biotinylation of vinyl-modified RNA, such as RNA containing 5-ethynyluridine (B57126) (a uridine (B1682114) analog with a vinyl group), is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3] The vinyl group (alkyne) on the RNA reacts with an azide-modified biotin (B1667282) molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage, covalently attaching biotin to the RNA.[1][2]
Q2: How can I confirm that my RNA has been successfully biotinylated?
A common and effective method to verify biotinylation is through a dot blot analysis.[4][5][6][7] In this technique, serial dilutions of your biotinylated RNA are spotted onto a positively charged nylon or nitrocellulose membrane.[4][5][6] The membrane is then probed with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin.[6] The signal is detected via chemiluminescence, and the intensity of the spots corresponds to the amount of biotinylated RNA.[4][8][9]
Q3: Can the biotin label on my RNA affect its downstream applications, such as annealing or protein binding?
Yes, it is possible for the biotin label to interfere with subsequent molecular interactions.[10] The position and density of the biotin labels can influence the secondary structure of the RNA and may sterically hinder binding sites.[10] If you suspect this is an issue, consider strategies such as end-labeling your RNA instead of incorporating biotinylated nucleotides throughout the sequence to minimize disruption.[10]
Q4: What are the critical reagents and conditions for a successful click chemistry reaction?
A successful CuAAC reaction depends on several factors:
-
Active Cu(I) catalyst: The reaction requires Cu(I), which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[1][2][11]
-
Copper-chelating ligand: A ligand, such as THPTA, is crucial to stabilize the Cu(I) catalyst and prevent its oxidation.[1][2][11]
-
Oxygen-free environment: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your reaction components can improve efficiency.[1][2]
-
Purity of reagents: Impurities in your RNA, biotin-azide, or other reaction components can inhibit the reaction.[12]
Troubleshooting Guide
Problem 1: Low or No Biotinylation Signal in Dot Blot
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation. Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate) to generate Cu(I) from the Cu(II) salt (e.g., CuSO₄).[1][2][11] Always use a copper-chelating ligand like THPTA to stabilize the Cu(I) state.[1][2][11] |
| Poor Quality of Starting RNA | RNA degradation will lead to poor biotinylation efficiency. Verify the integrity of your vinyl-modified RNA on a denaturing gel before starting the biotinylation reaction. Ensure you are working in an RNase-free environment.[7] |
| Inefficient Click Reaction | Optimize the concentrations of your reactants. A common starting point is to use a slight excess of the biotin-azide relative to the vinyl-modified RNA.[2] Ensure all components are thoroughly mixed. The reaction can be performed at room temperature for 1-4 hours, or overnight at 4°C.[11] |
| Inhibitors in the RNA Preparation | Contaminants from the RNA purification steps, such as residual salts or organic solvents, can inhibit the click reaction. Ensure your RNA is of high purity. Consider an additional ethanol (B145695) precipitation and wash step for your RNA before biotinylation.[12] |
| RNA Secondary Structure | Complex secondary structures in your RNA molecule may make the vinyl groups inaccessible.[2] Consider performing the reaction under denaturing conditions, for example, by adding DMSO to the reaction mixture.[2] |
Problem 2: High Background in Downstream Applications (e.g., Pull-down Assays)
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear your cell lysate by incubating it with streptavidin beads alone before adding your biotinylated RNA. This will help to remove proteins that naturally bind to the beads. |
| Excess Unreacted Biotin-Azide | It is crucial to remove any unreacted biotin-azide after the labeling reaction, as it will compete for binding to the streptavidin beads. Purify the biotinylated RNA using a suitable method such as spin column chromatography or ethanol precipitation. |
| Hydrophobic Interactions | Increase the stringency of your washing buffers. This can be achieved by increasing the salt concentration or adding a non-ionic detergent (e.g., Tween-20 or Triton X-100). |
Experimental Protocols
Protocol 1: Biotinylation of Vinyl-Modified RNA via Click Chemistry
This protocol is adapted from methods for labeling 5-ethynyluridine-containing RNA.[3]
Materials:
-
Vinyl-modified RNA (e.g., containing 5-ethynyluridine)
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
RNA purification kit (e.g., spin columns)
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the RNA solution. For a 50 µL reaction, use approximately 2-5 µg of vinyl-modified RNA.
-
Prepare a premix of the catalyst by combining CuSO₄ and THPTA in nuclease-free water. A 5:1 molar ratio of THPTA to CuSO₄ is recommended.[2]
-
To the RNA solution, add the biotin-azide. A 2- to 10-fold molar excess of biotin-azide over the alkyne groups on the RNA is a good starting point.[11]
-
Add the CuSO₄/THPTA premix to the reaction tube. The final concentration of CuSO₄ should be around 50-100 µM.[13]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 2.5-5 mM.[2][13]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purify the biotinylated RNA from unreacted components using an appropriate RNA cleanup kit or ethanol precipitation.
Protocol 2: Dot Blot Assay for Detection of Biotinylated RNA
Materials:
-
Biotinylated RNA sample
-
Positively charged nylon or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST buffer (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Prepare serial dilutions of your purified biotinylated RNA in nuclease-free water.[5]
-
Carefully spot 1-2 µL of each dilution onto the membrane.[4][5]
-
Allow the spots to dry completely at room temperature.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.[6]
-
Image the membrane using a chemiluminescence detection system.[6]
Data Presentation
Table 1: Typical Reaction Component Concentrations for Click Chemistry Biotinylation
| Component | Stock Concentration | Final Concentration | Molar Ratio (relative to RNA) |
| Vinyl-Modified RNA | 1 µg/µL | 40-100 ng/µL | 1 |
| Biotin-Azide | 10 mM | 100-500 µM | 2-10 |
| CuSO₄ | 20 mM | 50-100 µM | - |
| THPTA | 100 mM | 250-500 µM | - |
| Sodium Ascorbate | 100 mM | 2.5-5 mM | - |
Visualization
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed biotinylation of vinyl-modified RNA.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 5. RNA dot blot protocol | Abcam [abcam.com]
- 6. static.igem.org [static.igem.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of biotinylated RNA probes for in situ hybridization using chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazine Reagents for 5-Vinylcytidine Click Chemistry
Welcome to the technical support center for optimizing the inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction between tetrazine reagents and 5-Vinylcytidine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve efficient and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments involving this compound and tetrazine probes.
Q1: Why is my reaction yield low or my signal weak?
A: Low reaction efficiency can stem from several factors:
-
Tetrazine Instability: Tetrazine reagents, particularly those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous media.[1][2] It is crucial to use freshly prepared solutions or tetrazines known for high stability.
-
Slow Reaction Kinetics: The reaction rate is highly dependent on the specific tetrazine and dienophile pair.[3][4] If the kinetics are too slow for your application, consider using a more reactive tetrazine derivative.
-
Suboptimal pH: The pH of the reaction buffer can influence the reactivity of the dienophile. For instance, the reactivity of vinylboronic acids (VBAs), a related class of dienophiles, increases at higher pH as the more reactive boronate anion is favored.[1][5] While this compound does not have this specific feature, it is important to ensure the pH is within the optimal range for your system, typically pH 6-9.[6]
-
Insufficient Incubation Time: Ensure that the incubation time is sufficient for the reaction to proceed to completion, especially when using lower concentrations of reactants or less reactive tetrazine derivatives.[3]
Q2: How can I increase the reaction speed?
A: The iEDDA reaction rate is governed by the electronic properties of the tetrazine.
-
Select an Electron-Poor Tetrazine: Tetrazines substituted with electron-withdrawing groups (e.g., pyridyl, pyrimidyl) are more electron-deficient, which lowers the LUMO energy of the diene and accelerates the reaction with an electron-rich dienophile like this compound.[2][4][7]
-
Use a Highly Reactive Dienophile Partner: While your core dienophile is this compound, it's worth noting that highly strained alkenes like trans-cyclooctene (B1233481) (TCO) exhibit the fastest known kinetics, with rate constants up to 10⁵ M⁻¹s⁻¹.[3][6][8] The principles of tetrazine optimization remain the same regardless of the dienophile.
-
Increase Reactant Concentration: As a bimolecular reaction, increasing the concentration of either the this compound-labeled biomolecule or the tetrazine probe will increase the reaction rate. However, this must be balanced against potential off-target effects or toxicity in cellular experiments.
Q3: My tetrazine probe seems to be degrading. How can I improve its stability?
A: Tetrazine stability is a critical parameter, especially for experiments requiring long incubation times.
-
Choose Electron-Rich Tetrazines: Tetrazines with electron-donating substituents (e.g., alkyl groups) are generally more stable in aqueous solutions and serum compared to those with electron-withdrawing groups.[1][3]
-
Proper Storage and Handling: Store tetrazine reagents, especially in solid form, in a cool, dark, and dry place. Prepare aqueous solutions fresh before each experiment.
-
Assess Stability Experimentally: Before a critical experiment, you can measure the stability of your chosen tetrazine by monitoring the decrease in its characteristic absorbance (around 510-550 nm) over time in your experimental buffer.[1][3][6]
Q4: I'm observing high background noise or non-specific labeling in my fluorescence imaging experiment. What are the likely causes?
A: High background is often associated with the properties of the tetrazine-dye conjugate.
-
Use Fluorogenic Probes: Many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched by the tetrazine moiety and significantly increases upon reaction.[9][10][11] This "turn-on" mechanism dramatically improves the signal-to-noise ratio and can eliminate the need for wash steps.[11][12]
-
Ensure High Purity of the Probe: Impurities in the tetrazine-dye conjugate can contribute to background signal. Use probes purified by HPLC.
-
Optimize Probe Concentration and Incubation Time: Use the lowest effective concentration of the tetrazine probe and the shortest necessary incubation time to minimize non-specific binding and background. For live-cell imaging with H-Tet-Cy5, concentrations around 1.5 µM for 10 minutes have been shown to be effective.[9][10]
-
Adequate Washing: If not using a fluorogenic probe, ensure sufficient washing steps are performed to remove any unbound tetrazine-dye conjugate.
Quantitative Data on Tetrazine Reagents
The choice of tetrazine involves a trade-off between reaction kinetics and stability. The following tables summarize key data to aid in reagent selection.
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine Derivatives
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a) | BCN | 118 | Methanol, ambient temp. |
| 3,6-diphenyl-1,2,4,5-tetrazine (1b) | BCN | 3.6 | Methanol, ambient temp. |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine (1p) | BCN | 125 | Methanol, ambient temp. |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | ~10,000 | Not specified |
| Triazolyl-tetrazine (3b) | axial-TCO | 10,332 | Not specified |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | < 2,000 | Not specified |
| Methyl-tetrazine (Me-Tz) | axial-TCO | < 2,000 | Not specified |
| Dipyridal tetrazine | TCO | 2000 (±400) | 9:1 Methanol/Water |
Data sourced from multiple studies for comparison.[4][8][13] BCN = Bicyclo[6.1.0]nonyne; TCO = Trans-cyclooctene.
Table 2: Aqueous Stability of Selected Tetrazine Derivatives
| Tetrazine Derivative | Condition | Stability Assessment |
| Alkyl substituted (e.g., 6) | 100% FBS, 37°C | >96% remaining after 10 h |
| Phenyl tetrazines (2c, 2h) | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% remaining after 12 h |
| Dipyridyl-s-tetrazines (2a) | 1:9 DMSO/PBS, pH 7.4, 37°C | ~15-40% remaining after 12 h |
| Pyrimidyl-substituted (2f, 2g) | 1:9 DMSO/PBS, pH 7.4, 37°C | ~15-40% remaining after 12 h |
Data indicates that tetrazines with electron-donating groups (alkyl) are significantly more stable than those with electron-withdrawing groups (dipyridyl, pyrimidyl).[1][3]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental process, troubleshooting logic, and the underlying chemical reaction.
References
- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. broadpharm.com [broadpharm.com]
- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Vinylcytidine and RNA Polymerase Fidelity
Disclaimer: As of December 2025, there is no direct published research specifically detailing the impact of 5-Vinylcytidine on RNA polymerase fidelity. The information provided herein is based on established methodologies for evaluating other modified nucleotides and serves as a guide for researchers investigating the potential effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why investigate its effect on RNA polymerase fidelity?
A: this compound is a chemically modified analog of the natural ribonucleoside cytidine (B196190), featuring a vinyl group (-CH=CH₂) at the C5 position of the pyrimidine (B1678525) ring. Modifications at this position can influence base pairing, stacking interactions, and the overall conformation of the RNA strand. Investigating its impact on RNA polymerase fidelity is crucial for understanding how this modification might alter the accuracy of transcription. This is particularly relevant for applications in synthetic biology, therapeutic RNA development, and studies of nucleic acid structure and function.
Q2: Has this compound triphosphate (5-vCTP) been successfully synthesized and incorporated by RNA polymerases?
A: There is no readily available literature describing the successful synthesis and enzymatic incorporation of this compound triphosphate (5-vCTP) into RNA. A related compound, 2'-deoxy-5-vinylcytidine, has been synthesized and was noted to polymerize readily, which may suggest potential stability challenges for the triphosphate form.[1] Researchers may need to adapt existing protocols for the synthesis of other modified nucleoside triphosphates.[2][3][4]
Q3: How can I measure the impact of 5-vCTP on RNA polymerase fidelity?
A: A common and powerful method is a high-throughput sequencing-based fidelity assay.[5][6][7][8] This typically involves in vitro transcription with an RNA polymerase (e.g., T7 RNA polymerase) using a defined DNA template and a nucleotide mix where CTP is fully or partially replaced with 5-vCTP. The resulting RNA is then reverse transcribed to cDNA, which is subsequently sequenced. By comparing the sequence of the cDNA to the original DNA template, one can identify and quantify the errors (substitutions, insertions, deletions) introduced during transcription.
Q4: What kind of errors might I expect to see with this compound incorporation?
A: Based on studies with other C5-modified pyrimidines, potential errors could include:
-
Misincorporation opposite the modified base: The vinyl group might alter the hydrogen bonding pattern, causing the polymerase to incorporate an incorrect nucleotide opposite this compound in the template strand.
-
Misincorporation of 5-vCTP: The polymerase might incorporate 5-vCTP opposite template bases other than guanine.
-
Increased transcription pausing or stalling: The bulkier vinyl group could create steric hindrance within the RNA polymerase active site, leading to pauses or premature termination of transcription.[9]
Q5: Are there data on other C5-modified cytidines that I can use as a reference?
A: Yes, studies on 5-methylcytidine (B43896) (m5C) have been conducted. For instance, some research indicates that m5C does not significantly change the combined fidelity of T7 RNA polymerase and reverse transcriptase.[7] In the context of self-amplifying RNA, 5-methylcytidine modification has been shown to increase transfection and translation efficiency and reduce innate immune responses.[10] These findings suggest that modifications at the C5 position of cytidine can be well-tolerated by the transcriptional machinery, though each modification will have unique effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no RNA yield during in vitro transcription with 5-vCTP. | 1. 5-vCTP is a poor substrate for the RNA polymerase. 2. The concentration of 5-vCTP is inhibitory. 3. 5-vCTP is unstable under reaction conditions. | 1. Test a range of RNA polymerases (e.g., T7, T3, SP6) and consider using engineered polymerases with broader substrate compatibility. 2. Perform a titration of 5-vCTP concentration in the transcription reaction. 3. Assess the stability of your 5-vCTP stock. Consider fresh synthesis and purification if degradation is suspected. |
| High frequency of truncated transcripts. | 1. This compound incorporation causes polymerase stalling or dissociation. 2. The presence of the vinyl group leads to secondary structures in the nascent RNA that impede elongation. | 1. Optimize reaction conditions (e.g., temperature, salt concentration) to favor processivity. 2. Include additives known to reduce RNA secondary structure, such as betaine (B1666868) or DMSO, in the transcription reaction. |
| Sequencing data shows a high background error rate, making it difficult to assess the specific impact of this compound. | 1. Errors introduced during reverse transcription or PCR amplification. 2. Low quality of the sequencing library. | 1. Use a high-fidelity reverse transcriptase and a proofreading DNA polymerase for amplification. 2. Implement a molecular barcoding strategy to distinguish between transcription errors and errors from downstream processes.[5] |
| Difficulty in synthesizing pure 5-vCTP. | 1. Instability of the vinyl group during phosphorylation or purification. 2. Inefficient enzymatic or chemical phosphorylation. | 1. Explore different synthetic routes, potentially using milder reaction conditions.[3][4] 2. Consider enzymatic synthesis methods which can offer higher selectivity and yield under gentle conditions.[2] |
Quantitative Data for C5-Modified Nucleotides (Reference)
As no quantitative data exists for this compound, the following table summarizes findings for other modified ribonucleotides from a study using a PacBio SMRT sequencing-based fidelity assay with T7 RNA polymerase and ProtoScript II reverse transcriptase. This can serve as a baseline for what to expect when analyzing a novel modified nucleotide.
| Modified Nucleotide | Change in Total First Strand Error Rate Compared to Unmodified RNA | Notable Substitution Errors |
| 5-Methylcytidine (m5C) | No statistically significant change[7] | N/A |
| 5-Methyluridine (m5U) | No statistically significant change[7] | N/A |
| 5-Hydroxymethyluridine (hm5U) | Statistically significant increase[5][6][7] | Increased substitutions at hm5U positions[5] |
| N6-Methyladenosine (m6A) | Statistically significant increase[5][6][7] | Increased substitutions at m6A positions[5] |
| Pseudouridine (Ψ) | Statistically significant increase[5][6][7] | Increased misincorporation by T7 RNA polymerase[5][6] |
Experimental Protocols
Protocol 1: In Vitro Transcription with 5-vCTP
This protocol is adapted from methodologies used for other modified nucleotides and should be optimized for this compound.
-
Template Preparation: Prepare a high-purity, linear DNA template with a T7 promoter sequence. The template should be free of any contaminating nucleases.
-
Reaction Assembly: In a nuclease-free tube, assemble the following components on ice:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease Inhibitor
-
ATP, GTP, UTP (at desired concentration, e.g., 2 mM each)
-
CTP and/or 5-vCTP (total concentration of CTP + 5-vCTP should be equivalent to other NTPs)
-
Linear DNA template (e.g., 1 µg)
-
High-concentration T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or gel electrophoresis and a spectrophotometer.
Protocol 2: RNA Polymerase Fidelity Assay using Next-Generation Sequencing
This protocol outlines a general workflow for assessing transcription fidelity.
-
In Vitro Transcription: Synthesize RNA from a known DNA template using the protocol above, with either all CTP or a full substitution with 5-vCTP. Also, produce a control RNA with only the four standard NTPs.
-
Reverse Transcription: Convert the purified RNA into first-strand cDNA using a high-fidelity reverse transcriptase and a gene-specific primer.
-
Second-Strand Synthesis: Synthesize the second strand of the cDNA, often using the same reverse transcriptase or a DNA polymerase.
-
Library Preparation: Prepare the double-stranded DNA for sequencing. This involves ligation of sequencing adapters (e.g., SMRTbell adaptors for PacBio).[5]
-
Sequencing: Perform high-throughput sequencing. Single-molecule sequencing platforms are advantageous as they can reduce errors introduced during amplification.
-
Data Analysis:
-
Align the sequencing reads to the known reference DNA template sequence.
-
Call variants (substitutions, insertions, deletions) between the sequencing reads and the reference.
-
Calculate the error rate for each type of mismatch for both the control and the this compound-containing RNA.
-
The fidelity is often expressed as the inverse of the error rate.
-
Visualizations
Caption: Workflow for assessing RNA polymerase fidelity with this compound.
Caption: Troubleshooting logic for low yield in vitro transcription.
References
- 1. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 3. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Base modifications affecting RNA polymerase and reverse transcriptase fidelity | NEB [neb.cn]
- 8. pacb.com [pacb.com]
- 9. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
Navigating the Rapids of RNA-Seq: A Technical Support Center for Downstream Library Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the downstream stages of RNA sequencing (RNA-seq) library preparation. From low library yields to the vexing appearance of adapter dimers, we offer targeted solutions and detailed protocols to help you generate high-quality libraries for successful sequencing.
Troubleshooting Guide: From Low Yields to Library Anomalies
This guide addresses the most frequent issues arising after RNA isolation and during the conversion of RNA to sequence-ready libraries. Each section presents a common problem, its potential causes, and actionable solutions.
Issue 1: Low or No Library Yield
A common and frustrating issue is obtaining a low concentration or no final library at all. This can halt a project in its tracks, but systematic troubleshooting can often identify the culprit.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Poor Quality or Low Input RNA | - Assess RNA integrity using a Bioanalyzer or similar instrument; aim for an RNA Integrity Number (RIN) > 7. For degraded RNA (low RIN), consider specialized library prep kits.[1][2] - Accurately quantify your starting RNA using a fluorometric method (e.g., Qubit) rather than UV spectroscopy, which can be skewed by contaminants.[1][3][4] - For precious low-input samples (picogram to low nanogram range), use a kit specifically designed for low-input or single-cell RNA-seq.[5][6] |
| Inefficient Enzymatic Reactions | - Reverse Transcription (RT): Ensure the use of a high-quality reverse transcriptase and appropriate primers (oligo(dT), random hexamers, or gene-specific). Optimize reaction temperature and time as per the manufacturer's protocol. - Ligation: Ensure adapters are used at the correct dilution. Too high a concentration can inhibit the reaction, while too low will be inefficient. |
| Loss of Sample During Bead-Based Clean-ups | - Ensure beads are fully resuspended before use. - Pipette mixtures slowly and carefully to avoid bead loss. - Do not over-dry the bead pellet, as this can make the library difficult to elute.[7] - Ensure the correct ratio of beads to sample volume is used for the desired size selection. |
| Suboptimal PCR Amplification | - Incorrect Cycle Number: Too few cycles will result in low yield. Too many can lead to PCR artifacts and library bias.[8][9] Determine the optimal cycle number by qPCR.[8] - PCR Inhibition: Carryover of contaminants from RNA extraction (e.g., salts, phenol) can inhibit PCR.[1] Ensure thorough purification of the input RNA. |
Troubleshooting Workflow for Low Library Yield:
Caption: A logical workflow for troubleshooting low RNA-seq library yield.
Issue 2: Presence of Adapter Dimers
Adapter dimers are formed by the self-ligation of sequencing adapters and appear as a sharp peak at the lower end of the size distribution on a Bioanalyzer trace (typically ~120-170 bp).[3][4][10] They compete with the library for sequencing reads, reducing the effective sequencing depth.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Adapter-to-Insert Ratio | - Too much adapter: Reduce the amount of adapter in the ligation reaction. This is a common cause, especially with low RNA input.[11] - Insufficient input material: Using too little starting RNA can lead to an excess of adapters relative to cDNA fragments, promoting dimer formation.[3][4] |
| Inefficient Ligation | - Ensure the ligase is active and the reaction buffer is fresh. Keep ligation reagents on ice during setup.[10] |
| Ineffective Size Selection/Cleanup | - Perform an additional bead-based cleanup step to remove small DNA fragments. A bead ratio of 0.8x to 1.0x is often effective.[3][4] - Ensure the ethanol (B145695) used for washing the beads is fresh and at the correct concentration (usually 80%). |
Expected Size of Adapter Dimers:
| Adapter Type | Expected Size Range (bp) |
| Standard Adapters | ~120 - 150 |
| Indexed/Barcoded Adapters | ~150 - 170 |
Issue 3: Unexpected Library Size Distribution
The final library should show a relatively tight distribution of fragment sizes. Deviations from the expected size range can indicate issues with fragmentation or PCR amplification.
Potential Causes & Solutions:
| Observation on Electropherogram | Potential Cause | Recommended Solution(s) |
| Broad Library Size Distribution | Under-fragmentation of RNA. | Increase the RNA fragmentation time or temperature.[11] |
| Library Shifted to a Smaller Size | Over-fragmentation of RNA. | Decrease the RNA fragmentation time or temperature. |
| Large Molecular Weight Peak (>1000 bp) | PCR over-amplification leading to "bubble products" or chimeric molecules.[8][11] | Reduce the number of PCR cycles.[11] A "reconditioning" PCR with one or two cycles can sometimes resolve bubble products. |
Experimental Protocols
Detailed methodologies for the key downstream library preparation steps are provided below. These are generalized protocols and should be adapted based on the specific reagents and kits being used.
RNA Fragmentation
Objective: To break down full-length RNA into smaller fragments suitable for sequencing.
Methodology (Enzymatic):
-
In a sterile, RNase-free PCR tube, combine up to 1 µg of purified RNA with the fragmentation buffer provided in your library preparation kit.
-
Incubate the mixture in a preheated thermal cycler at the temperature and for the time recommended by the manufacturer (e.g., 94°C for 5-8 minutes).[12] The incubation time will determine the final library size.
-
Immediately place the tube on ice and add a stop solution to halt the fragmentation reaction.[12]
-
Proceed to a cleanup step, typically using magnetic beads, to purify the fragmented RNA.
Reverse Transcription (First-Strand cDNA Synthesis)
Objective: To synthesize a single-stranded complementary DNA (cDNA) copy of the fragmented RNA.
Methodology:
-
To the fragmented RNA, add a master mix containing random hexamers (or oligo(dT) primers), dNTPs, and an RNase inhibitor.
-
Incubate at a temperature that allows for primer annealing (e.g., 65°C for 5 minutes), then place on ice.[13]
-
Add a reverse transcriptase enzyme and the appropriate reaction buffer.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for 30-50 minutes) to allow for cDNA synthesis.[14]
-
Deactivate the enzyme by heating (e.g., 85°C for 5 minutes).[14]
Adapter Ligation
Objective: To attach sequencing adapters to the ends of the cDNA fragments. This step often follows second-strand cDNA synthesis and end-repair/A-tailing.
Methodology:
-
After end-repair and A-tailing of the double-stranded cDNA, prepare a ligation master mix containing a high-concentration T4 DNA Ligase, a reaction buffer, and the sequencing adapters.[15][16]
-
Add the ligation master mix to the end-repaired cDNA.
-
Incubate at the temperature recommended by the ligase manufacturer (e.g., 20°C for 15 minutes).
-
Purify the adapter-ligated DNA using a bead-based cleanup to remove unligated adapters and adapter dimers. This is a critical size-selection step.[17]
PCR Amplification
Objective: To enrich the adapter-ligated library and add index sequences for multiplexing.
Methodology:
-
Combine the adapter-ligated DNA with a high-fidelity DNA polymerase, PCR master mix, and primers that anneal to the adapter sequences.
-
Perform PCR in a thermal cycler. A typical program includes an initial denaturation, followed by a set number of cycles of denaturation, annealing, and extension, and a final extension.
-
The number of cycles should be minimized to avoid introducing bias and generating artifacts.[17][18] For most applications, 10-15 cycles are sufficient. The optimal number can be determined by running a small-scale qPCR first.[8]
-
Purify the final amplified library using a bead-based cleanup to remove primers and any remaining small fragments.
RNA-Seq Library Preparation Workflow:
Caption: A streamlined workflow of the key downstream RNA-seq library preparation steps.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control (QC) metrics for a final RNA-seq library?
A1: The most important QC metrics, typically assessed using a Bioanalyzer or similar instrument and qPCR, include:
-
Concentration: The final library yield, which should be sufficient for sequencing.
-
Size Distribution: A clear peak at the expected size range with minimal adapter-dimer contamination.[2]
-
Absence of Contaminants: The electropherogram should be clean, without unexpected peaks.
-
qPCR Quantification: Provides the most accurate concentration of sequenceable library molecules.[7]
Q2: How many PCR cycles should I use for my library amplification?
A2: The optimal number of PCR cycles depends on the amount of input RNA. Using too many cycles can introduce bias and artifacts like high molecular weight peaks.[8][19] It is best to use the minimum number of cycles required to generate enough material for sequencing. A good practice is to perform a qPCR on a small aliquot of the adapter-ligated library to determine the ideal cycle number for the final amplification.[8]
Q3: Can I rescue a library with a high proportion of adapter dimers?
A3: Yes, in many cases, you can. Performing one or two additional rounds of bead-based cleanup with a carefully selected bead-to-sample ratio (e.g., 0.8x to 1.0x) can effectively remove the smaller adapter-dimer fragments.[3][4] Be aware that each cleanup step will result in some loss of the desired library, so it's a trade-off between purity and final yield.
Q4: My input RNA has a low RIN score. Can I still proceed with library preparation?
A4: Yes, but with caution. Standard RNA-seq protocols are optimized for high-quality RNA. For degraded samples (e.g., from FFPE tissues) with low RIN scores, it is highly recommended to use a library preparation kit specifically designed for this purpose. These kits are often more efficient at capturing fragmented RNA and can yield better results than standard kits.[2]
Example Signaling Pathway: TGF-β
RNA-seq is a powerful tool for elucidating the downstream effects of signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in processes like cell growth, differentiation, and immune regulation, is frequently studied using RNA-seq to identify target genes.[20][21][22][23]
Caption: A simplified diagram of the canonical TGF-β signaling pathway.
References
- 1. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 2. RNA Sequencing Quality Control - CD Genomics [rna.cd-genomics.com]
- 3. Adapter dimers: causes, effects, and how to remove them [jp.support.illumina.com]
- 4. knowledge.illumina.com [knowledge.illumina.com]
- 5. How to resolve challenges with low-input RNA-seq library prep – maximizing complete transcriptome sequencing and analysis using a flexible and customizable strategy [qiagen.com]
- 6. Help Center [kb.10xgenomics.com]
- 7. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. PCR Cycle Number in RNA-Seq: How to Optimize Amplification | Lexogen [lexogen.com]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. support.epicypher.com [support.epicypher.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. What are the steps of reverse transcription? | AAT Bioquest [aatbio.com]
- 14. Reverse Transcription Protocol [sigmaaldrich.com]
- 15. Section 2: NGS library preparation for sequencing [protocols.io]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 18. sequencing.roche.com [sequencing.roche.com]
- 19. workshop.veupathdb.org [workshop.veupathdb.org]
- 20. la-press.net [la-press.net]
- 21. RNA-Seq and Network Analysis Revealed Interacting Pathways in TGF-β-Treated Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNAseq of TGF-β receptor type I kinase-dependent genes in oral fibroblast exposed to milk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single-cell RNA sequencing identifies TGF-β as a key regenerative cue following LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Final DMSO Concentration on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the impact of dimethyl sulfoxide (B87167) (DMSO) on cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMSO, and why is it used in cell culture?
Dimethyl sulfoxide (DMSO) is a polar, aprotic organic solvent with the chemical formula (CH₃)₂SO.[1] It is widely used in cell biology and drug discovery for several key reasons:
-
Solvent for Non-polar Compounds: DMSO is an excellent solvent for a wide range of compounds that are poorly soluble in water, enabling their use in aqueous cell culture media.[2][3]
-
Cryoprotectant: It is a common component in freezing media (typically at 10%) to protect cells from damage caused by ice crystal formation during cryopreservation.[1][2][4]
-
Enhanced Permeability: DMSO can increase the permeability of cell membranes, which can facilitate the uptake of compounds by cells.[1]
Q2: What is a generally "safe" concentration of DMSO for most cell lines?
While the tolerance to DMSO is cell-type dependent, a general rule of thumb is to keep the final concentration in the cell culture medium as low as possible.[5]
-
≤ 0.1%: This concentration is widely considered safe for the vast majority of cell lines with no observable toxic effects.[1][6]
-
0.1% to 0.5%: Many robust cell lines can tolerate DMSO concentrations in this range without significant cytotoxicity.[1][6] However, some sensitive or primary cells may show adverse effects.[1]
-
≥ 1%: At concentrations of 1% and higher, toxic effects have been reported for many cell lines, potentially leading to reduced cell viability, altered cell function, and even cell death.[5][6]
It is crucial to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental conditions.[1]
Q3: How does DMSO concentration affect different types of cells?
The cytotoxic effects of DMSO are highly dependent on the cell type.
-
Cancer Cell Lines: Many cancer cell lines, such as HepG2, Huh7, HT29, SW480, MCF-7, and MDA-MB-231, have shown varying degrees of tolerance to DMSO.[7] For instance, in one study, a DMSO concentration of 0.3125% showed minimal cytotoxicity across most of these cell lines.[7]
-
Primary Cells: Primary cells are generally more sensitive to DMSO than established cell lines.[1] For experiments involving primary cells, it is recommended to use DMSO concentrations below 0.1%.[1]
-
Stem Cells: Embryonic and hematopoietic stem cells can be particularly sensitive to DMSO, which can induce differentiation in addition to its potential toxicity.[8][9]
Q4: How does the duration of exposure to DMSO impact cell viability?
The toxic effects of DMSO are not only concentration-dependent but also time-dependent.[3][7] Longer exposure times can lead to increased cytotoxicity, even at lower concentrations.[3] For example, a study on human fibroblast-like synoviocytes found that while a 24-hour exposure to 0.05% DMSO was considered safe, longer exposures at this concentration started to show significant toxicity.[3] For some cell lines, cytotoxicity at a given DMSO concentration can become more pronounced at 48 and 72 hours compared to 24 hours.[7]
Q5: Can DMSO affect cellular processes beyond simple viability?
Yes, even at concentrations that are not acutely cytotoxic, DMSO can have a range of effects on cellular processes:
-
Gene Expression and Epigenetics: Low concentrations of DMSO (e.g., 0.1%) have been shown to induce significant changes in the transcriptome and epigenetic landscape of cells.[2][4]
-
Cell Signaling: DMSO can modulate various signaling pathways.[10][11] For example, it has been shown to influence the activation of NF-κB and MAPK pathways.[11][12]
-
Cell Differentiation: DMSO is known to induce differentiation in some cell types, such as P19 embryonic carcinoma cells.[2]
-
Apoptosis: At higher concentrations, DMSO can induce apoptosis through mechanisms that may involve caspase-3 and PARP-1 cleavage.[3][13] It can also modulate pre-apoptotic stress responses.[14]
Troubleshooting Guide
Issue 1: High background toxicity in my vehicle control (DMSO only).
Possible Causes:
-
DMSO concentration is too high: The final DMSO concentration in your culture medium may be exceeding the tolerance level of your specific cell line.
-
Long exposure time: Even moderately low concentrations of DMSO can become toxic with prolonged exposure.
-
Sensitive cell line: Your cells may be particularly sensitive to DMSO.
-
Poor quality DMSO: Impurities in the DMSO could be contributing to cytotoxicity.
Solutions:
-
Reduce final DMSO concentration: Aim for a final concentration of ≤ 0.1% if possible.[1][6] You may need to prepare a more concentrated stock of your compound to achieve this.
-
Perform a dose-response curve for DMSO: Determine the maximum tolerated concentration of DMSO for your cell line and experimental duration.
-
Minimize exposure time: If experimentally feasible, reduce the incubation time with the DMSO-containing medium.
-
Use high-quality, sterile-filtered DMSO: Ensure you are using a reputable source of DMSO suitable for cell culture.
Issue 2: My compound, dissolved in DMSO, is precipitating in the cell culture medium.
Possible Causes:
-
Poor aqueous solubility of the compound: The compound may be "crashing out" of solution when the DMSO is diluted in the aqueous medium.[15]
-
High final concentration of the compound: The final concentration of your compound may exceed its solubility limit in the culture medium.
-
Rapid dilution: Adding a concentrated DMSO stock directly to a large volume of medium can cause rapid solvent exchange and precipitation.[15]
-
Low temperature of the medium: Adding the compound to cold medium can decrease its solubility.[15]
Solutions:
-
Perform a serial dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform one or more intermediate dilution steps in pre-warmed medium.[15]
-
Add the compound dropwise while vortexing: Slowly add the DMSO stock to the medium while gently agitating to facilitate mixing.[15]
-
Use pre-warmed medium: Always use cell culture medium that has been warmed to 37°C.[15]
-
Test the solubility of your compound: Before treating your cells, perform a solubility test by adding your compound at the desired final concentration to the culture medium and observing for precipitation.[15]
Data Presentation
Table 1: Summary of DMSO Cytotoxicity on Various Cell Lines
| Cell Line/Type | DMSO Concentration | Exposure Time | Observed Effect | Reference |
| Human Apical Papilla Cells (hAPC) | 0.1% - 0.5% | Up to 7 days | Not significantly cytotoxic | [16] |
| Human Apical Papilla Cells (hAPC) | 1% | 72 hours | Significant reduction in cell viability | [16] |
| Human Apical Papilla Cells (hAPC) | 5% | 24, 48, 72 hours, 7 days | Cytotoxic (cell viability reduced by >30%) | [16] |
| Human Fibroblast-like Synoviocytes (FLS) | < 0.05% | 24 hours | Considered safe | [3] |
| Human Fibroblast-like Synoviocytes (FLS) | 0.1% | 24 hours | Significant toxicity (~5-12%) | [3] |
| Human Fibroblast-like Synoviocytes (FLS) | 0.5% | 24 hours | Strong toxicity (~25% cell death) | [3] |
| HepG2 | 0.625% | 72 hours | Cytotoxic | [7] |
| Huh7 | 2.5% | 48 hours | Cytotoxic | [7] |
| MCF-7 | 1% and 2% | 24 hours | Significantly reduced viability | [17] |
| HeLa | 1% and 2% | 24 hours | No significant effect on viability | [17] |
| Human Leukemic T cells & Monocytes | ≥ 2% | 24, 48, 72 hours | Cytotoxic | |
| Human Mesenchymal Stem Cells | 3% and 10% | - | Decreased cell viability and altered morphology | [18] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest
-
96-well flat-bottom plate
-
Complete cell culture medium
-
Compound to be tested, dissolved in DMSO
-
Solubilization solution (e.g., 100% DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate until they adhere and are in the logarithmic growth phase.[20][21]
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. The final DMSO concentration in all wells (including the vehicle control) should be constant and non-toxic. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Workflow for a typical cell viability assay.
Caption: Troubleshooting guide for DMSO-related cytotoxicity.
Caption: Impact of DMSO concentration on cell health.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Head-to-Head Battle of RNA Labels: A Quantitative Comparison of 5-Vinylcytidine for Nascent RNA Analysis
For researchers in the fields of molecular biology, drug discovery, and genomics, the ability to accurately label and track newly synthesized RNA is paramount to understanding the dynamic landscape of the transcriptome. This guide provides a quantitative validation of 5-Vinylcytidine (5-VC) as an RNA labeling agent, comparing its performance against other established methods. By presenting key experimental data and detailed protocols, we aim to equip scientists with the necessary information to make informed decisions for their research.
Metabolic labeling of RNA with modified nucleosides has become a cornerstone for studying RNA dynamics. Among the various available analogs, this compound (5-VC) has emerged as a promising tool. This comparison guide delves into the quantitative aspects of 5-VC labeling, focusing on labeling efficiency, potential off-target effects, and cytotoxicity, benchmarked against commonly used alternatives like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU).
Quantitative Performance Metrics: 5-VC vs. Alternatives
The selection of an appropriate RNA labeling method hinges on a balance between efficient incorporation into nascent transcripts and minimal perturbation of cellular processes. The following tables summarize the quantitative data available for 5-VC and its counterparts.
Note: Direct quantitative data for this compound's incorporation efficiency and its specific impact on global gene expression are limited in currently available literature. In this guide, data from its close structural analog, 5-vinyluridine (B14088465) (5-VU), is used as a proxy to provide the most comprehensive comparison possible. This assumption is based on their structural similarity and shared vinyl functional group.
Table 1: Comparison of RNA Labeling Efficiency and Perturbation
| Feature | This compound (5-VC) / 5-Vinyluridine (5-VU) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |
| Labeling Principle | Metabolic incorporation of a vinyl-modified cytidine (B196190) analog. | Metabolic incorporation of a thiol-containing uridine (B1682114) analog. | Metabolic incorporation of an alkyne-modified uridine analog. |
| Detection Method | Inverse-electron-demand Diels-Alder (IEDDA) "click" chemistry. | Thiol-specific biotinylation or induced mutations (T to C) in sequencing. | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click" chemistry. |
| Incorporation Efficiency | Data for 5-VU shows 0.86% incorporation in HEK293T cells after 12 hours at 1 mM.[1] | Can lead to a median incorporation rate of 0.5% to 2.3% in mammalian cells. | High correlation with transcriptional activity has been reported.[2] |
| Perturbation to RNA Function | Minimal interference with gene expression reported for 5-VU.[1] | Can interfere with pre-mRNA splicing at high incorporation rates. | Can perturb nuclear RNA metabolism and alter gene expression and alternative splicing. |
| Off-Target Gene Expression Changes (HEK293T cells, 16h treatment) | 5-VU: 18 differentially expressed genes (>2-fold change).[1] | Not explicitly quantified in the same manner. | 5-EU: Nearly 200 differentially expressed genes (>2-fold change).[1] |
Table 2: Cytotoxicity of RNA Labeling Reagents
| Reagent | Cell Line | Concentration & Duration | Cell Viability |
| 5-Vinyluridine (5-VU) | HEK293T | 1 mM for up to 48 hours | No significant effect on cell proliferation.[1] |
| 5-ethynyluridine (5-EU) | HEK293T | 1 mM for 48 hours | ~50% decrease in cell proliferation.[1] |
| 4-thiouridine (4sU) | Various | Concentration-dependent | Can inhibit rRNA synthesis and induce nucleolar stress. |
Experimental Protocols
Metabolic Labeling of Cellular RNA with this compound
This protocol describes the introduction of 5-VC into the RNA of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
DNase I (RNase-free)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: Add 5-VC to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Incubation: Incubate the cells for the desired duration (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: Wash the cells once with ice-cold PBS and then harvest them using a method appropriate for your cell type (e.g., trypsinization, scraping).
-
RNA Isolation: Isolate total RNA from the labeled cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction for 5-VC Labeled RNA
This protocol outlines the "click" chemistry reaction to attach a biotin (B1667282) or fluorophore tag to the 5-VC incorporated into RNA.
Materials:
-
5-VC labeled RNA
-
Tetrazine-biotin or Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 5-VC labeled RNA (e.g., 1-10 µg) with the tetrazine conjugate in the reaction buffer. The final concentration of the tetrazine conjugate should be in excess (e.g., 1-5 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction kinetics can be influenced by the specific tetrazine used.
-
RNA Purification: Purify the labeled RNA from the unreacted tetrazine conjugate using an appropriate RNA cleanup kit or ethanol (B145695) precipitation.
-
Downstream Applications: The labeled RNA is now ready for downstream applications such as enrichment with streptavidin beads (for biotin-labeled RNA) or fluorescence imaging.
Visualizing the Workflow and Labeling Chemistry
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for this compound RNA labeling.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.
References
A Comparative Guide to 5-Vinylcytidine and 5-Ethynyluridine (5-EU) for Nascent RNA Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is critical for accurately studying nascent RNA synthesis and dynamics. This guide provides an objective comparison of 5-Vinylcytidine (B12852386) and the widely used 5-ethynyluridine (B57126) (5-EU), offering insights into their performance, cytotoxicity, and experimental workflows, supported by available experimental data.
Metabolic labeling of newly synthesized RNA is a powerful technique for investigating various aspects of gene expression, including transcription rates, RNA processing, and turnover. This is achieved by introducing nucleoside analogs bearing bioorthogonal functional groups into cells, which are incorporated into nascent RNA transcripts. These chemical handles then allow for the visualization and enrichment of the newly made RNA. Two such analogs are this compound and 5-ethynyluridine (5-EU). While 5-EU, with its terminal alkyne group, is a well-established and commercially available tool for RNA labeling, vinyl-modified nucleosides like this compound have emerged as alternatives. This guide will delve into a detailed comparison of these two molecules.
Performance Comparison
The choice between this compound and 5-EU for RNA labeling hinges on several key performance metrics, including labeling efficiency, cytotoxicity, and the potential to perturb natural cellular processes. While direct comparative data for this compound is limited, studies on its close analog, 5-vinyluridine (B14088465) (5-VU), provide valuable insights when compared to 5-EU.
| Parameter | This compound / 5-Vinyluridine | 5-Ethynyluridine (5-EU) | References |
| Incorporation Efficiency | 5-Vinyluridine shows an incorporation rate of approximately 0.86%. However, some studies have reported that this compound is not successfully incorporated into RNA. | 5-Ethynyluridine is well-tolerated and readily incorporated into nascent RNA. | [1] |
| Cytotoxicity | 5-Vinyluridine shows no significant effect on cell proliferation, even at concentrations of 1 mM for up to 48 hours. | Exhibits modest effects on cell proliferation at 12 hours, with a nearly 50% decrease in proliferation after 48 hours at a 1 mM concentration. | [1] |
| Perturbation of Gene Expression | 5-Vinyluridine labeling results in the differential expression of a small number of genes (18 genes with greater than 2-fold change). | 5-EU labeling leads to the significant differential expression of nearly 200 genes (greater than 2-fold change). | [1] |
| Detection Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe. This is a copper-free click chemistry method. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-conjugated probe. This method requires a copper catalyst, which can be toxic to cells. | [1][2] |
Experimental Methodologies
The experimental workflows for labeling RNA with this compound (or other vinyl nucleosides) and 5-EU differ primarily in the subsequent detection chemistry.
Metabolic Labeling of Nascent RNA with this compound or 5-EU
The initial step of metabolic labeling is similar for both analogs.
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Add the nucleoside analog (this compound or 5-EU) to the cell culture medium at a final concentration typically ranging from 0.5 mM to 1 mM.[1][3]
-
Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions to allow for the incorporation of the analog into newly synthesized RNA.[4]
-
-
Cell Harvesting and RNA Isolation:
-
Harvest the cells by trypsinization or scraping.
-
Isolate total RNA from the labeled cells using a standard RNA isolation kit.
-
It is recommended to perform a DNase treatment to remove any contaminating genomic DNA.[4]
-
Detection of Labeled RNA
This compound (via IEDDA):
The vinyl group of incorporated this compound reacts with a tetrazine-conjugated probe (e.g., a fluorophore or biotin) through a copper-free inverse-electron-demand Diels-Alder (IEDDA) reaction.[1]
-
Fixation and Permeabilization (for imaging):
-
Wash cells with DPBS and fix with 3.7% paraformaldehyde for 10 minutes at room temperature.
-
Quench the fixation with 50 mM glycine (B1666218) in DPBS for 5 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.[1]
-
-
IEDDA Reaction:
-
Incubate the fixed and permeabilized cells or isolated RNA with a tetrazine-conjugated probe (e.g., 5 µM Tz-fluorophore) in a suitable buffer (e.g., DPBS with 6% DMSO:AcOH, pH 5.0) for 2-3 hours at 37°C.[1]
-
5-Ethynyluridine (via CuAAC):
The ethynyl (B1212043) group of incorporated 5-EU reacts with an azide-conjugated probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[5]
-
Fixation and Permeabilization (for imaging):
-
Follow a similar fixation and permeabilization protocol as for this compound.
-
-
CuAAC "Click" Reaction:
-
Prepare a click reaction cocktail containing:
-
An azide-conjugated probe (e.g., fluorescent azide).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate).
-
A copper ligand to stabilize the Cu(I) ion and protect the RNA (e.g., THPTA or BTTAA).[2][5]
-
-
Incubate the fixed and permeabilized cells or isolated RNA with the click reaction cocktail for 30 minutes at room temperature.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic labeling and detection workflows for this compound and 5-EU.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. carlroth.com [carlroth.com]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. pnas.org [pnas.org]
Unveiling the Transcriptional Landscape: A Comparative Guide to 5-Vinylcytidine and 5-Bromouridine for Nascent RNA Capture
A head-to-head comparison of two powerful techniques for isolating newly synthesized RNA, providing researchers with the data and protocols needed to make an informed choice for their experimental needs.
In the dynamic world of gene expression, the ability to isolate and analyze newly transcribed RNA, or nascent RNA, is paramount to understanding the intricate mechanisms of transcriptional regulation. Two prominent methods for capturing these fleeting molecules are the incorporation of the nucleoside analogs 5-Vinylcytidine (5VC) and 5-Bromouridine (BrU). This guide provides a comprehensive comparison of these two techniques, offering insights into their underlying principles, performance, and practical application, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their studies.
At a Glance: this compound vs. 5-Bromouridine
| Feature | This compound (5VC) | 5-Bromouridine (BrU) |
| Labeling Chemistry | Bioorthogonal click chemistry (Inverse electron-demand Diels-Alder) | Immunoprecipitation |
| Capture Method | Covalent ligation to a tetrazine probe (e.g., biotin-tetrazine) followed by streptavidin bead capture. | Antibody-based capture using anti-BrdU/BrU antibodies. |
| Specificity | High, due to the bioorthogonal nature of the click reaction. | Generally high, but potential for antibody cross-reactivity. |
| Toxicity | Generally lower toxicity compared to other uridine (B1682114) analogs like 5-ethynyluridine (B57126) (5-EU).[1] Vinyl nucleosides show minimal toxic effects.[2] | Low toxicity with short labeling periods.[3][4] However, BrdU (a related compound) can have detrimental effects on cell generation and survival.[5] |
| RNA Integrity | The chemical reaction is generally mild, preserving RNA integrity.[1] | Antibody-based methods are typically gentle on the RNA molecule. |
| Signal-to-Noise Ratio | Potentially higher due to the specificity of the click reaction. | Can be affected by non-specific binding of the antibody. |
| Versatility | The vinyl group can be reacted with various tetrazine probes for different downstream applications (e.g., biotin (B1667282) for capture, fluorophores for imaging).[6][7] | Primarily used for immunoprecipitation-based capture and sequencing (Bru-Seq).[8][9] |
Delving Deeper: Mechanism of Action
This compound: A Click Chemistry Approach
This compound is a modified cytidine (B196190) analog that contains a vinyl group. When introduced to cells, it is incorporated into newly synthesized RNA by RNA polymerases. The vinyl group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an external probe.[7] The capture of 5VC-labeled RNA is achieved through an inverse electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry." In this highly efficient and specific reaction, a tetrazine molecule conjugated to a capture tag, such as biotin, is added to the isolated total RNA. The tetrazine selectively "clicks" onto the vinyl group of the incorporated 5VC, forming a stable covalent bond. The biotinylated RNA can then be easily enriched using streptavidin-coated magnetic beads.[1]
5-Bromouridine: An Immunoprecipitation-Based Method
5-Bromouridine is a uridine analog containing a bromine atom at the C5 position. Similar to 5VC, it is readily taken up by cells and incorporated into nascent RNA transcripts.[3][10] The capture of BrU-labeled RNA relies on the highly specific recognition of the bromine modification by antibodies. An antibody that specifically binds to BrU (often an anti-BrdU antibody that also recognizes BrU) is used to immunoprecipitate the labeled RNA from the total RNA pool.[3][11] This antibody-RNA complex is then captured on protein A/G-coated magnetic beads, allowing for the separation of nascent RNA from pre-existing, unlabeled RNA.[3][8]
Experimental Workflows
To visualize the distinct processes of nascent RNA capture using this compound and 5-Bromouridine, the following experimental workflows are presented.
This compound (5VC) Nascent RNA Capture Workflow
Caption: Workflow for nascent RNA capture using this compound and click chemistry.
5-Bromouridine (BrU) Nascent RNA Capture Workflow
Caption: Workflow for nascent RNA capture using 5-Bromouridine and immunoprecipitation.
Experimental Protocols
Protocol 1: Nascent RNA Labeling and Capture with this compound
This protocol outlines the general steps for labeling cellular RNA with this compound and enriching the labeled transcripts using click chemistry.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound (5VC)
-
Total RNA isolation kit
-
Biotin-tetrazine probe
-
Streptavidin-coated magnetic beads
-
Reaction buffers for click chemistry and bead binding/washing
Procedure:
-
Cell Culture and Labeling: Plate cells to the desired confluency. Add this compound to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration and labeling time (e.g., 2-24 hours) should be empirically determined for each cell line and experimental goal.[12]
-
Cell Harvesting and RNA Isolation: Harvest the cells and isolate total RNA using a standard RNA isolation kit. It is crucial to perform a DNase treatment to remove any contaminating genomic DNA.[12]
-
Click Reaction: In a suitable reaction buffer, add the biotin-tetrazine probe to the isolated total RNA. Incubate the reaction to allow for the covalent ligation of the biotin probe to the 5VC-labeled RNA.
-
Capture of Biotinylated RNA: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated RNA to bind to the beads.
-
Washing and Elution: Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA. Elute the captured nascent RNA from the beads.
-
Downstream Analysis: The enriched nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
Protocol 2: Nascent RNA Labeling and Immunoprecipitation with 5-Bromouridine (Bru-IP)
This protocol details the steps for labeling nascent RNA with 5-Bromouridine and capturing it via immunoprecipitation.[3]
Materials:
-
Cultured cells (e.g., HEK293T cells)
-
Growth media
-
5-Bromouridine (BrU)
-
Hank's buffer
-
Trypsin
-
Total RNA isolation kit
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
BrU-IP buffer
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Culture and Labeling: Seed cells in a petri dish. 48 hours after seeding, replace the growth media with media containing 2 mM BrU. Incubate the cells for a short period, for example, 1 hour.[3][13]
-
Cell Harvesting: Wash the cells with Hank's buffer and then trypsinize them. Neutralize the trypsin with growth media and pellet the cells by centrifugation.[13]
-
Total RNA Isolation: Isolate total RNA from the cell pellet using a standard RNA isolation protocol.
-
Antibody-Bead Conjugation: Resuspend protein A/G magnetic beads in BrU-IP buffer and add the anti-BrdU/BrU antibody. Incubate to allow the antibody to bind to the beads. Wash the beads to remove unbound antibody.[3]
-
Immunoprecipitation: Add the isolated total RNA to the antibody-conjugated beads. Incubate to allow the antibody to bind to the BrU-labeled RNA.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the antibody-bead complex using an appropriate elution buffer.
-
Downstream Analysis: The enriched BrU-labeled RNA can then be used for analysis by RT-qPCR or next-generation sequencing (Bru-Seq).[3][4]
Concluding Remarks
Both this compound and 5-Bromouridine offer robust methods for the capture of nascent RNA, each with its own set of advantages. This compound, coupled with click chemistry, provides a highly specific and versatile platform with potentially lower cellular toxicity, making it an attractive option for a wide range of applications, including in vivo studies.[1][2] 5-Bromouridine, with its well-established immunoprecipitation protocol, offers a reliable and straightforward method for isolating newly synthesized RNA. The choice between these two powerful tools will ultimately depend on the specific experimental goals, the biological system under investigation, and the downstream analyses planned by the researcher. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and implement the most suitable nascent RNA capture strategy for their scientific inquiries.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinyluridine as a Versatile Chemoselective Handle for the Post-transcriptional Chemical Functionalization of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bru-Seq [illumina.com]
- 9. Bru-seq – 4DN Data Portal [data.4dnucleome.org]
- 10. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide Mapping of 5′-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Assessing the Perturbation of Gene Expression by 5-Vinylcytidine: A Comparative Guide
For researchers in drug development and molecular biology, understanding the impact of nucleoside analogs on gene expression is paramount to ensuring experimental validity and interpreting results accurately. 5-Vinylcytidine (5-VC) has been explored as a potential tool for RNA labeling; however, its effects on the transcriptome remain a critical consideration. This guide provides a comparative analysis of this compound and other cytidine (B196190) analogs, supported by available experimental data, to aid in the selection of the most appropriate compound for RNA-related research.
Introduction to this compound and the Challenge of Incorporation
This compound is a modified nucleoside designed for metabolic labeling of nascent RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical reactions, such as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, allowing for the visualization and isolation of newly synthesized RNA. However, a significant challenge in the application of 5-VC is its efficient incorporation into RNA. Some studies have reported an inability to detect the incorporation of this compound into cellular RNA, a critical factor that must be considered when designing experiments.[1] Conversely, protocols have been developed that suggest its successful incorporation for techniques like mutational profiling.[2] This discrepancy highlights the need for careful optimization and validation when using 5-VC.
Comparative Analysis of Gene Expression Perturbation
Given the limited direct data on this compound's impact on the transcriptome, this guide compares it with other widely used nucleoside analogs. These alternatives vary in their chemical structure, mechanism of action, and reported level of perturbation on gene expression.
Key Alternatives to this compound:
-
5-Vinyluridine (B14088465) (5-VU): A closely related vinyl analog that has demonstrated efficient incorporation into RNA with minimal impact on gene expression, making it a less perturbative alternative.[1][3][4]
-
5-Ethynyluridine (5-EU): A commonly used alkyne-containing nucleoside for RNA labeling via click chemistry. It is known to be more perturbative to gene expression than its vinyl counterpart, 5-VU.[1]
-
4-Thiouridine (4sU): A traditional metabolic labeling agent that is widely used but has been associated with cellular toxicity and can influence gene expression.[1]
-
5-Azacytidine (B1684299) (5-AzaC) / 5-Aza-2'-deoxycytidine (DAC): These are cytidine analogs that act as DNA methyltransferase inhibitors. They are known to cause significant and widespread changes in gene expression by altering the epigenetic landscape.[5][6][7][8]
Quantitative Comparison of Transcriptional Perturbations
The following tables summarize the quantitative data available on the effects of different nucleoside analogs on gene expression.
Table 1: Comparison of Differentially Expressed Genes (DEGs) for Vinyl and Ethynyl Analogs
| Compound | Cell Line | Treatment Conditions | Number of DEGs (>2-fold change) | Reference |
| 5-Vinyluridine (5-VU) | HEK293T | 1 mM for 16 hours | 18 | [1] |
| 5-Ethynyluridine (5-EU) | HEK293T | 1 mM for 16 hours | ~200 | [1] |
Table 2: Reported Effects of 5-Azacytidine on Gene Expression
| Compound | System | Key Findings | Reference |
| 5-Azacytidine (5-AzaC) | Longan Embryogenic Calli | 1,617 DEGs (960 up-regulated, 657 down-regulated) | [7] |
| 5-Aza-2'-deoxycytidine | Hepatoma Cell Lines | 206 up-regulated genes, 248 down-regulated genes | [8] |
| 5-Azacytidine | Escherichia coli | Expression changes in 63 genes | [9] |
Summary of Nucleoside Analog Characteristics
Table 3: Qualitative Comparison of Nucleoside Analogs for RNA Studies
| Feature | This compound (5-VC) | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Azacytidine (5-AzaC) |
| Primary Use | RNA Metabolic Labeling | RNA Metabolic Labeling | RNA Metabolic Labeling | RNA Metabolic Labeling | DNA Demethylation |
| Mechanism | Incorporation into nascent RNA | Incorporation into nascent RNA | Incorporation into nascent RNA | Incorporation into nascent RNA | DNA Methyltransferase Inhibition |
| Bioorthogonal Chemistry | IEDDA | IEDDA | Click Chemistry (CuAAC, SPAAC) | Thiol-specific biotinylation | N/A |
| Reported Perturbation | Low (inferred) / Data limited | Very Low | Moderate | Moderate to High | Very High |
| Key Advantage | Potentially low perturbation | Demonstrated low perturbation | High reaction efficiency | Well-established protocols | Potent epigenetic modifier |
| Key Disadvantage | Incorporation challenges reported | Lower reactivity than alkynes | Higher perturbation than vinyls | Cellular toxicity | Induces widespread off-target effects |
Experimental Protocols
General Protocol for Metabolic RNA Labeling and Sequencing
This protocol provides a general framework for assessing the impact of a nucleoside analog on gene expression.
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Introduce the nucleoside analog (e.g., this compound at a final concentration of 10-100 µM) into the cell culture medium.[2] A control group of cells cultured without the analog is essential.
-
Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions. The incubation time should be optimized based on the specific analog and experimental goals.
-
-
RNA Isolation and Purification:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a commercial kit.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
RNA Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the total RNA of both the treated and control samples. Standard kits such as the TruSeq Stranded Total RNA Library Prep Kit (Illumina) can be used.
-
Perform high-throughput sequencing (e.g., on an Illumina platform) to generate FASTQ files.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels to obtain a count matrix.
-
Perform differential gene expression analysis between the treated and control groups to identify genes that are significantly up- or down-regulated.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the perturbed genes.
-
Visualizations
Experimental Workflow for Assessing Gene Expression Perturbation
Caption: Workflow for assessing gene expression perturbation by nucleoside analogs.
Logical Comparison of RNA Labeling Agents
Caption: Comparison of 5-VC with alternative RNA labeling and modifying agents.
Example Signaling Pathway Affected by a Cytidine Analog (5-Azacytidine)
Caption: The PI3K/Akt pathway, which can be suppressed by 5-Azacytidine.[10]
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "5-azacytidine induces transcriptome changes in Escherichia coli via DN" by Kevin T. Militello, Robert D. Simon et al. [knightscholar.geneseo.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-azacytidine induces transcriptome changes in Escherichia coli via DNA methylation-dependent and DNA methylation-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression profiling of the synergy of 5-aza-2′-deoxycytidine and paclitaxel against renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Vinylcytidine Incorporation: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the validation of 5-Vinylcytidine (5-VC) incorporation into cellular RNA. We will explore the experimental data supporting these methodologies and compare the performance of 5-VC with other commonly used nucleoside analogs for metabolic labeling of RNA.
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying RNA synthesis, processing, and turnover. The subsequent detection and quantification of these incorporated analogs are crucial for the accurate interpretation of experimental results. Mass spectrometry (MS) has emerged as the gold standard for this validation, offering high sensitivity and the ability to quantify the extent of incorporation. This compound, as a modified nucleoside, presents unique challenges and considerations for its use in metabolic labeling experiments.
Quantitative Data Summary
The decision to use a particular modified nucleoside for RNA metabolic labeling depends on its incorporation efficiency and its compatibility with downstream analysis. The following table summarizes the quantitative incorporation data for this compound and other vinyl nucleoside analogs as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Nucleoside Analog | Percent Incorporation in Total RNA | Key Considerations |
| This compound (5-VC) | Not Detected | Degraded by Trizol reagent during RNA extraction, preventing successful incorporation.[1] |
| 5-Vinyluridine (B14088465) (5-VU) | 0.86% | Successful incorporation observed; suitable for metabolic labeling.[1] |
| 2-Vinyladenosine (2-VA) | 2.3% | Highest incorporation among the tested vinyl analogs.[1] |
| 7-Deazavinyladenosine (7-dVA) | 0.50% | Successful, though lower, incorporation.[1] |
| 5-Ethynyluridine (5-EUrd) | Similar to 5-VU | Widely used, but can exhibit some cytotoxicity.[2] |
| 4-Thiouridine (4-SUrd) | Variable | Commonly used for photo-crosslinking studies, but can also have cytotoxic effects.[3] |
Note: The lack of detectable incorporation for 5-VC is a critical finding, suggesting it is not a suitable substrate for metabolic labeling under standard experimental conditions that utilize Trizol for RNA isolation.[1]
Experimental Protocols
General Protocol for Validation of Nucleoside Analog Incorporation by LC-MS/MS
This protocol outlines the general steps for the enzymatic hydrolysis of RNA to individual nucleosides and subsequent analysis by LC-MS/MS.[4][5]
1. RNA Isolation:
-
Treat cells with the desired concentration of the nucleoside analog (e.g., 1 mM) for a specified time (e.g., 12 hours).[1]
-
Harvest cells and isolate total RNA using a suitable method. Crucially, for this compound, Trizol-based methods should be avoided due to observed degradation. [1] Alternative RNA extraction methods that do not involve harsh organic solvents should be considered.
2. RNA Digestion to Nucleosides:
-
Take 1 µg of total RNA for each sample.[1]
-
Digest the RNA to its constituent nucleosides using a nucleoside digestion mix (e.g., from New England Biolabs).[1] This typically involves a cocktail of nucleases and phosphatases.
-
The reaction is usually carried out at 37°C for a defined period, following the manufacturer's instructions.
3. LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).[4]
-
The mobile phases typically consist of an aqueous component with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[1][6]
-
Couple the liquid chromatography system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves monitoring specific precursor-to-product ion transitions for each nucleoside of interest.
4. Data Analysis and Quantification:
-
Create a calibration curve using standard solutions of the canonical nucleosides (A, U, G, C) and the modified nucleoside analog (e.g., 5-VC).[1]
-
Determine the concentration of each nucleoside in the digested RNA samples by comparing their peak areas to the calibration curve.
-
Calculate the percent incorporation of the modified nucleoside as follows:
For 5-VC, this would be ([5-VC] / ([5-VC] + [C])) * 100.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of modified nucleoside incorporation by mass spectrometry.
Caption: Workflow for validating this compound incorporation via mass spectrometry.
Logical Relationship: The Challenge of this compound Instability
The following diagram illustrates the key issue identified with the use of this compound in standard RNA metabolic labeling experiments.
Caption: The degradation pathway of this compound during Trizol-based RNA extraction.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Comparative Cytotoxicity Analysis of Clinically Relevant Nucleoside Analogs
This guide provides a comparative analysis of the cytotoxicity of key nucleoside analogs, focusing on their performance against various cancer cell lines. Nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous purine (B94841) or pyrimidine (B1678525) nucleosides.[1] Their therapeutic action stems from their ability to be incorporated into newly synthesized DNA, which leads to the inhibition of DNA synthesis and chain termination, ultimately inducing cell death.[1][2] These agents are widely used in the treatment of both solid tumors and hematological malignancies.[3][4]
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for three widely used nucleoside analogs—Gemcitabine, Cytarabine (Ara-C), and Fludarabine—across various cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Nucleoside Analog | Cell Line | Cancer Type | IC50 Value | Reference |
| Gemcitabine | SW1990 | Pancreatic Cancer | 0.02 µM | [5] |
| Panc-1 | Pancreatic Cancer | 0.04 µM | [5] | |
| MDA-MB-231 | Breast Cancer | Not specified, but used in functional studies | [6] | |
| SU86 | Pancreatic Cancer | Not specified, but used in functional studies | [6] | |
| U937 | Leukemia | Varies, used in combination studies | [7] | |
| Cytarabine (Ara-C) | SW1990 | Pancreatic Cancer | 1.2 µM | [5] |
| Panc-1 | Pancreatic Cancer | 2.5 µM | [5] | |
| 197 Lymphoblastoid Lines | Leukemia/Lymphoma | 8.4 ± 14.3 µM (Average) | [6] | |
| U937 | Leukemia | Varies, used in combination studies | [7] | |
| OVCAR-3 | Ovarian Cancer | IC50 values used for combination analysis | [8] | |
| Fludarabine | U937 | Leukemia | Varies, used in combination studies | [7] |
Note: IC50 values can vary significantly based on the specific experimental conditions, such as cell density and exposure time.
Experimental Protocols
The determination of cytotoxicity is commonly performed using in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability.[9]
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nucleoside analogs (e.g., Gemcitabine, Ara-C) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability percentages against the drug concentrations on a logarithmic scale to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Mechanism of Action
Nucleoside analogs exert their cytotoxic effects by interfering with DNA synthesis and repair mechanisms.[10][11] The general mechanism involves several key steps: cellular uptake, intracellular phosphorylation to the active triphosphate form, and subsequent incorporation into the DNA of replicating cells.[11][12] This incorporation leads to the termination of the growing DNA strand, stalling of replication forks, and induction of DNA damage responses.[3][4] If the cellular damage is too severe for repair mechanisms to overcome, the cell is directed towards apoptosis, or programmed cell death.[10][13]
Caption: General signaling pathway of nucleoside analog-induced cytotoxicity.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the objective comparison of the cytotoxic effects of different nucleoside analogs. This process begins with cell culture and culminates in the statistical analysis of cytotoxicity data.
Caption: Standard workflow for in vitro comparative cytotoxicity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Anti-BrU Antibodies with 5-Vinylcytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific detection of modified nucleosides incorporated into cellular RNA is a cornerstone of modern molecular biology, enabling the study of RNA synthesis, turnover, and localization. 5-Bromouridine (BrU) is a widely used thymidine (B127349) analog for labeling nascent RNA, which can then be detected with high specificity by anti-BrU antibodies. However, the development of new nucleoside analogs for RNA labeling, such as 5-Vinylcytidine (5-VC), necessitates a thorough evaluation of the cross-reactivity of existing antibody tools. This guide provides a framework for comparing the binding of anti-BrU antibodies to both BrU and 5-VC, offering insights into potential cross-reactivity and a detailed protocol for its experimental determination.
Structural Comparison of BrU and this compound
A key factor in predicting antibody cross-reactivity is the structural similarity between the intended antigen and the potential cross-reactant.
| Feature | 5-Bromouridine (BrU) | This compound (5-VC) |
| Base | 5-Bromouracil | 5-Vinylcytosine |
| Sugar | Ribose | Ribose |
| Modification at C5 | Bromo group (-Br) | Vinyl group (-CH=CH2) |
| Key Difference | Presence of a bromine atom | Presence of a carbon-carbon double bond |
The primary difference lies in the substituent at the 5-position of the pyrimidine (B1678525) ring. While both groups are electron-withdrawing, their size, shape, and chemical properties differ, which could influence antibody recognition.
Experimental Determination of Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying antibody specificity and cross-reactivity. This assay measures the ability of a soluble competitor (in this case, this compound) to inhibit the binding of the antibody to its immobilized antigen (BrU).
Experimental Workflow: Competitive ELISA
Caption: Workflow for assessing anti-BrU antibody cross-reactivity with this compound using competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA
Materials:
-
High-binding 96-well ELISA plates
-
Anti-BrU monoclonal antibody
-
BrU-conjugated Bovine Serum Albumin (BSA-BrU)
-
This compound
-
Unmodified Cytidine
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute BSA-BrU to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted BSA-BrU to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of BrU, this compound, and unmodified Cytidine in PBS, starting from a high concentration (e.g., 1 mM).
-
In a separate plate or tubes, mix each dilution of the competitors with a fixed, predetermined concentration of the anti-BrU antibody (this concentration should be in the linear range of the antibody's binding curve, typically determined in a preliminary direct ELISA).
-
Incubate the antibody-competitor mixtures for 1-2 hours at room temperature.
-
-
Incubation on Plate:
-
Transfer 100 µL of each antibody-competitor mixture to the corresponding wells of the BSA-BrU coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
-
Data Analysis and Interpretation
The results of the competitive ELISA are used to generate inhibition curves for each competitor.
Data Presentation:
| Competitor | IC₅₀ (µM) | % Cross-Reactivity |
| 5-Bromouridine (BrU) | Calculated from curve | 100% |
| This compound (5-VC) | Calculated from curve | Calculated |
| Unmodified Cytidine | Calculated from curve | Calculated |
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC₅₀ of BrU / IC₅₀ of this compound) x 100
A higher IC₅₀ value for this compound compared to BrU indicates lower affinity and therefore lower cross-reactivity.
Caption: Logical flow for analyzing competitive ELISA data to determine antibody cross-reactivity.
Conclusion
While the potential for cross-reactivity between anti-BrU antibodies and this compound exists due to some structural similarities, it is crucial for researchers to experimentally validate this for their specific antibody clone and application. The provided competitive ELISA protocol and data analysis framework offer a robust method for quantifying this potential cross-reactivity. Such validation is essential to ensure the specificity and reliability of RNA labeling studies that may involve the use of multiple nucleoside analogs. Researchers are encouraged to perform these validation experiments to confidently interpret their results and contribute to the growing body of knowledge on RNA biology.
References
A Head-to-Head Comparison of IEDDA and CuAAC for RNA Labeling
For researchers in molecular biology, neuroscience, and drug development, the ability to accurately label and visualize RNA is paramount to understanding its complex roles in cellular function and disease. Two of the most powerful and widely used bioorthogonal ligation reactions for this purpose are the Inverse Electron-Demand Diels-Alder (IEDDA) reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an objective, data-driven comparison of these two methods to assist researchers in selecting the optimal strategy for their specific RNA labeling needs.
Executive Summary
| Feature | IEDDA (Inverse Electron-Demand Diels-Alder) | CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) |
| Reaction Principle | Cycloaddition between an electron-deficient diene (e.g., tetrazine) and an electron-rich dienophile (e.g., vinyl-modified nucleoside).[1][2] | 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I).[3] |
| Catalyst Requirement | Catalyst-free.[1][4] | Requires a copper(I) catalyst.[3] |
| Biocompatibility | Generally considered highly biocompatible due to the absence of a toxic catalyst.[4][5] | The copper catalyst can be toxic to living cells, though the use of ligands can mitigate this.[3][5][6][7][8] |
| Reaction Kinetics | Very fast, with second-order rate constants ranging from 10⁻² to 10⁶ M⁻¹s⁻¹.[9][10] | Fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[11] |
| Orthogonality | Orthogonal to CuAAC, allowing for simultaneous dual labeling.[1][6] | Orthogonal to IEDDA.[1][6] |
| Primary Application | Live-cell imaging and in vivo labeling where cytotoxicity is a major concern.[6] | In vitro labeling and labeling in fixed cells; can be used in live cells with optimized protocols.[6][12] |
Data Presentation: A Quantitative Comparison
The selection of an RNA labeling method often hinges on quantitative performance metrics. The following table summarizes key data from published studies to facilitate a direct comparison between IEDDA and CuAAC.
| Parameter | IEDDA | CuAAC | Notes |
| Second-Order Rate Constant (k₂) | 10⁻² - 10⁶ M⁻¹s⁻¹[9][10] | 10 - 10⁴ M⁻¹s⁻¹[11] | IEDDA kinetics are highly tunable based on the tetrazine-dienophile pair. CuAAC rates are dependent on the ligand and copper concentration. |
| Typical Labeling Time in Cells | Can be as short as minutes to a few hours.[1] | Typically requires 30 minutes to 2 hours for the click reaction.[13] | Reaction times can be optimized for both methods. |
| Cell Viability | High, generally non-toxic. | Can be cytotoxic due to the copper catalyst, but ligands like THPTA and lower copper concentrations improve viability.[5][7][8] | Critical for live-cell imaging applications. |
| Labeling Efficiency | High, can achieve robust labeling for imaging and pulldown. | High, widely used for efficient labeling in various applications.[14] | Efficiency is dependent on the successful metabolic incorporation of the modified nucleoside. |
| Signal-to-Noise Ratio | Generally high, especially with fluorogenic tetrazine probes. | Can be high, but background can be an issue with non-specific binding of copper or the dye-alkyne. | Proper washing steps are crucial for both methods. |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical implementation of each technique. The following diagrams, generated using the DOT language, illustrate the typical workflows for IEDDA and CuAAC RNA labeling.
Signaling Pathways: The Chemical Reactions
The underlying chemical transformations of IEDDA and CuAAC are distinct, which dictates their respective advantages and limitations.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinyluridine as a Versatile Chemoselective Handle for the Post-transcriptional Chemical Functionalization of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Evaluating the Efficiency of 5-Vinylcytidine Enrichment Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient enrichment of newly synthesized RNA is crucial for understanding dynamic cellular processes. 5-Vinylcytidine (5-VC) has emerged as a valuable tool for metabolic labeling of nascent RNA, offering a less toxic alternative to traditional methods. This guide provides a comprehensive comparison of protocols for the enrichment of 5-VC-labeled RNA, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The enrichment of this compound-labeled RNA primarily relies on a two-step process: the metabolic incorporation of 5-VC into newly transcribed RNA, followed by a highly selective bioorthogonal chemical reaction to conjugate an affinity tag, typically biotin (B1667282). This allows for the subsequent capture and purification of the labeled RNA from the total RNA pool. The most common bioorthogonal reaction used for vinyl-containing nucleosides is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine derivative.
Comparison of Metabolic Labeling and Enrichment Strategies
While direct quantitative comparisons of different this compound enrichment protocols are not extensively documented in the literature, we can evaluate the efficiency based on the performance of its close analog, 5-Vinyluridine (B14088465) (5-VU), and the general principles of the chemistries involved. The following tables summarize key quantitative data and qualitative characteristics of different labeling and enrichment approaches.
| Parameter | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Cellular Toxicity | Low; no significant effect on cell proliferation at 1 mM for up to 12 hours.[1] | High; significant growth inhibition at 1 mM after 12 hours.[1] | Can induce significant toxicity.[1] |
| Perturbation of Gene Expression | Minimal; only 18 genes differentially expressed compared to control.[1] | Significant; nearly 200 genes differentially expressed compared to control.[1] | Can lead to transcriptional changes. |
| Incorporation Rate | 0.86% incorporation into total RNA in HEK293T cells.[1] | Similar to other metabolic probes.[1] | Varies depending on cell type and conditions. |
| Bioorthogonal Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-specific biotinylation (e.g., with HPDP-biotin) |
| Reaction Conditions | Copper-free, biocompatible. | CuAAC is cytotoxic; SPAAC is copper-free. | Requires specific pH and reducing agents for elution. |
| Reaction Kinetics | Comparable to SPAAC reactions (~10⁻² M⁻¹s⁻¹).[1] | CuAAC is very fast; SPAAC is slower. | Generally efficient. |
Table 1: Comparison of Common RNA Metabolic Labeling Analogs. This table highlights the advantages of 5-Vinyluridine (and by extension, this compound) in terms of lower cellular toxicity and minimal perturbation of gene expression compared to the widely used 5-Ethynyluridine.
| Reagent Type | Chemistry | Key Features | Considerations |
| Tetrazine-Biotin (B11829199) | Inverse-Electron-Demand Diels-Alder (IEDDA) | - High specificity for vinyl groups- Copper-free and biocompatible- Reaction kinetics can be tuned by tetrazine structure | - Stability of tetrazine reagents can vary- Reaction efficiency can be pH-dependent |
| Maleimide-Biotin | Michael Addition | - Reacts with vinyl groups | - Can have off-target reactions with thiols on proteins |
| Azide-Biotin (for Ethynyl Analogs) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | - Very fast and efficient reaction | - Copper is toxic to cells, limiting in vivo applications |
| Thiol-reactive Biotin (for Thio Analogs) | Disulfide Exchange | - Specific for thiol groups | - Requires reducing agents for elution, which can affect RNA integrity |
Table 2: Comparison of Biotinylation Reagents for Labeled RNA. This table outlines the different chemistries used to attach a biotin handle to metabolically labeled RNA, with a focus on the IEDDA reaction for vinyl-labeled RNA.
Experimental Protocols
This section provides a detailed, representative protocol for the enrichment of this compound-labeled RNA using IEDDA-based biotinylation and streptavidin pull-down.
I. Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: Add this compound to the culture medium to a final concentration of 0.5-1 mM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A typical labeling time is 4-16 hours.
-
Cell Harvest: After the labeling period, harvest the cells by trypsinization or scraping, and wash them with ice-cold PBS.
II. Total RNA Isolation
-
Lysis: Lyse the cell pellet using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Purification: Purify the total RNA, including a DNase treatment step to remove any contaminating DNA.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.
III. Biotinylation of 5-VC-labeled RNA via IEDDA Reaction
-
Reaction Setup: In a nuclease-free tube, combine 10-50 µg of total RNA with a tetrazine-biotin conjugate (e.g., Tz-biotin) to a final concentration of 100-500 µM in a suitable reaction buffer (e.g., PBS).
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
RNA Precipitation: Purify the biotinylated RNA from the unreacted tetrazine-biotin by ethanol (B145695) precipitation.
IV. Enrichment of Biotinylated RNA using Streptavidin Beads
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer and wash them according to the manufacturer's protocol.
-
Binding: Add the biotinylated RNA to the prepared streptavidin beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated RNA to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the enriched RNA from the beads. This can be achieved by competitive elution with free biotin or by using a denaturing elution buffer.
-
Final Purification: Purify the eluted RNA using an appropriate RNA clean-up kit. The enriched RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the chemical reactions involved, the following diagrams are provided.
Figure 1: Experimental workflow for the enrichment of this compound labeled RNA.
Figure 2: Inverse-electron-demand Diels-Alder (IEDDA) reaction for biotinylating 5-VC labeled RNA.
References
A Comparative Guide to Nucleoside Analogs in Splicing Studies: 4-Thiouridine (4sU) vs. 5-Vinylcytidine
For researchers, scientists, and drug development professionals, understanding the intricate process of RNA splicing is paramount. The use of nucleoside analogs to probe and dissect this fundamental cellular mechanism has become a cornerstone of molecular biology. This guide provides a detailed comparison of two such analogs: the widely used 4-thiouridine (B1664626) (4sU) and the less-characterized 5-Vinylcytidine, with a focus on their effects on pre-mRNA splicing.
Executive Summary
This guide reveals a significant disparity in the available scientific literature regarding the effects of 4-thiouridine (4sU) and this compound on RNA splicing. While 4sU has been extensively studied, demonstrating clear, concentration-dependent effects on splicing efficiency, there is a notable absence of published experimental data on the impact of this compound on this process.
4-Thiouridine (4sU) is a well-established tool for metabolic labeling of nascent RNA. Its incorporation allows for the temporal analysis of RNA synthesis and processing. However, studies have shown that 4sU can directly interfere with splicing, particularly for introns with weak splice sites. This interference is dose-dependent and can lead to decreased splicing efficiency and alterations in alternative splicing patterns.[1][2][3][4]
This compound , in contrast, is a much newer and less-studied compound in the context of RNA biology. While its triphosphate form is available for in vitro transcription, indicating it can be incorporated into RNA, there is no readily available research detailing its effects on splicing. Its primary proposed application appears to be in mutational profiling for the detection of nascent RNA, offering a potentially less toxic alternative to other labeling methods.
This guide will proceed with a detailed analysis of the known effects of 4sU on splicing, supported by experimental data and protocols. A conceptual overview of the potential applications of this compound in RNA research will also be provided, with the critical caveat that its influence on splicing remains to be experimentally determined.
4-Thiouridine (4sU): A Double-Edged Sword in Splicing Analysis
4-thiouridine is a uridine (B1682114) analog where the oxygen atom at the 4th position is replaced by a sulfur atom. This modification allows for its incorporation into newly transcribed RNA in place of uridine.[1] The thio-group serves as a reactive handle for various biochemical applications, including the isolation of nascent transcripts. However, this structural alteration is not without consequence for the intricate process of pre-mRNA splicing.
Quantitative Effects of 4sU on Splicing Efficiency
Experimental data from in vitro splicing assays has demonstrated a clear negative correlation between the level of 4sU incorporation and splicing efficiency. This effect is particularly pronounced for introns that possess weaker splice site signals.
| 4sU Incorporation Level | Splicing Efficiency of β-Globin Pre-mRNA (in vitro) | Splicing Efficiency of AdML Pre-mRNA (in vitro) | Effect on Endogenous Splicing in HEK293 Cells (40µM 4sU) |
| 0% (Control) | Baseline | Baseline | No significant effect on constitutive splicing.[1][2] |
| 2.5% | No significant change.[1] | Not statistically significant.[1][2] | - |
| 30% | Significant reduction.[1] | Reduction observed.[1] | - |
| 100% | Up to a 3-fold reduction in splicing.[1] | Reduction observed.[1] | - |
| Tolerable cellular concentration (40µM) | - | - | Modest but statistically significant changes in a small number of alternative splicing events.[1][3][4] |
Mechanism of Splicing Inhibition by 4sU
The precise mechanism by which 4sU inhibits splicing is thought to be related to alterations in RNA secondary structure.[1][3] The presence of the bulkier sulfur atom can disrupt the intricate RNA folds and RNA-protein interactions that are critical for the proper assembly and function of the spliceosome. This disruption is more likely to affect the splicing of introns that are already inefficiently recognized by the splicing machinery due to suboptimal splice site sequences.[1][2][3]
Furthermore, at elevated concentrations (>50µM), 4sU has been shown to inhibit rRNA synthesis and processing, which can lead to cellular stress responses that may indirectly affect splicing.[1]
Experimental Protocol: In Vitro Splicing Assay with 4sU-labeled Pre-mRNA
This protocol outlines the key steps for assessing the impact of 4sU incorporation on splicing efficiency in vitro.
1. In Vitro Transcription of 4sU-labeled Pre-mRNA:
-
Linearize a DNA template containing the pre-mRNA sequence of interest under the control of a T7 promoter.
-
Set up in vitro transcription reactions using T7 RNA polymerase.
-
For different levels of 4sU incorporation, vary the ratio of 4-thiouridine triphosphate (4sU-TP) to uridine triphosphate (UTP) in the reaction mix. For example, for 100% incorporation, replace all UTP with 4sU-TP.
-
Include a radiolabel, such as [α-³²P]GTP, for visualization of the RNA products.
-
Purify the resulting pre-mRNA transcripts.
2. In Vitro Splicing Reaction:
-
Prepare a nuclear extract from a suitable cell line (e.g., HeLa cells) that is active in splicing.
-
Set up splicing reactions by incubating the radiolabeled, 4sU-containing pre-mRNA with the nuclear extract at 30°C for a defined time course (e.g., 0, 30, 60, 90 minutes).
-
Include necessary co-factors such as ATP and MgCl₂.
3. RNA Extraction and Analysis:
-
Stop the splicing reactions and extract the RNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the RNA in a formamide-containing loading buffer.
-
Separate the RNA products (pre-mRNA, mRNA, lariat (B8276320) intron, and splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize the RNA bands by autoradiography.
4. Quantification:
-
Quantify the intensity of the bands corresponding to the pre-mRNA and the spliced mRNA at each time point.
-
Calculate the splicing efficiency as the ratio of mRNA to the total of mRNA and pre-mRNA.
Visualizing the Experimental Workflow and Potential Mechanisms
Caption: Workflow for assessing 4sU's effect on in vitro splicing.
This compound: An Enigma in Splicing Research
This compound is a cytidine (B196190) analog containing a vinyl group at the 5th position of the pyrimidine (B1678525) ring. Unlike 4sU, there is a significant lack of published research on its effects on pre-mRNA splicing.
Potential Application: Mutational Profiling
The primary context in which vinyl-modified nucleosides appear in the literature is as tools for metabolic labeling and subsequent detection of nascent RNA through mutational profiling. This technique relies on the principle that the modified base, when incorporated into an RNA transcript, can cause a reverse transcriptase to misincorporate a nucleotide during cDNA synthesis. This "mutation" can then be identified by high-throughput sequencing, allowing for the identification of newly synthesized transcripts.
The use of vinyl-modified nucleosides is proposed as a potentially less cytotoxic alternative to other metabolic labels. However, it is crucial to reiterate that this application does not provide information about the effect of the modification on RNA processing events like splicing.
Caption: Conceptual use of this compound for nascent RNA detection.
Conclusion and Future Directions
The comparison between 4-thiouridine and this compound in the context of splicing research is currently one-sided. 4sU is a widely used and well-characterized tool, but its potential to introduce artifacts into splicing analysis, particularly for less efficiently spliced introns, necessitates careful experimental design and data interpretation. Researchers using 4sU for studying splicing should include appropriate controls, such as varying the concentration of 4sU and comparing results with unlabeled transcripts, to mitigate the risk of misinterpreting data.
The dearth of information on this compound's effect on splicing presents both a challenge and an opportunity. While it cannot currently be recommended as a tool for splicing studies, its potential as a non-toxic metabolic label warrants further investigation. Future research should focus on directly assessing the impact of this compound incorporation on splicing efficiency and fidelity, both in vitro and in vivo. Such studies would be invaluable in determining whether this compound can serve as a less disruptive alternative to 4sU for probing the dynamic landscape of RNA splicing. Until such data is available, the scientific community should exercise caution and rely on well-validated tools for the intricate analysis of pre-mRNA splicing.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
Decoding Transcriptional Dynamics: A Comparative Guide to Nascent RNA Capture with 5-Vinylcytidine
For researchers, scientists, and drug development professionals delving into the intricacies of gene expression, the ability to specifically isolate and analyze newly synthesized RNA is paramount. This guide provides a comprehensive comparison of 5-Vinylcytidine (5VC) as a tool for nascent RNA capture, evaluating its performance against established alternatives like 5-ethynyluridine (B57126) (5EU) and 4-thiouridine (B1664626) (4sU). Supported by experimental data, this document aims to equip researchers with the knowledge to select the optimal method for their transcriptional studies.
The selective labeling and subsequent capture of nascent RNA transcripts provide a powerful lens to study the dynamic regulation of gene expression. Traditional methods relying on total RNA analysis often mask the immediate cellular responses to stimuli. Metabolic labeling with nucleoside analogs that are incorporated into newly transcribed RNA allows for the specific isolation and downstream analysis of this dynamic RNA pool. This compound (5VC) has emerged as a promising alternative to commonly used analogs, offering distinct advantages in terms of cellular perturbation.
Performance Comparison of Nascent RNA Labeling Reagents
The choice of a metabolic label for nascent RNA capture hinges on several key performance indicators, including its incorporation efficiency, specificity for RNA, potential cytotoxicity, and the bioorthogonal chemistry used for its detection and purification. While direct quantitative data on the capture specificity of this compound is emerging, studies on the closely related analog, 5-vinyluridine (B14088465) (5-VU), provide valuable insights into the performance of vinyl-modified nucleosides.
| Feature | This compound (5VC) / 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5EU) | 4-Thiouridine (4sU) |
| Incorporation | Incorporated into nascent RNA via cellular salvage pathways.[1] | Efficiently incorporated into nascent RNA.[1] | Readily incorporated into newly transcribed RNA. |
| Specificity | High for RNA. The vinyl group is a substrate for inverse-electron-demand Diels-Alder (IEDDA) chemistry, offering a highly specific ligation strategy.[2][3][4] | Potential for incorporation into DNA, which can affect the specificity of nascent RNA capture. | Can be crosslinked to proteins by UV light, which can be a source of non-specific background. |
| Cytotoxicity | Minimal toxic effects on cell proliferation observed with 5-VU, showing significantly lower toxicity compared to 5EU.[1][3] | Can exhibit significant cytotoxicity, with studies showing a decrease in cell proliferation by nearly 50% after 48 hours of incubation.[3] | Known to induce significant cytotoxicity in cells. |
| Bioorthogonal Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[2][3][4] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). | Thiol-specific chemical reactions, such as biotinylation with HPDP-biotin. |
| Downstream Applications | RNA sequencing, RT-qPCR, mutational profiling.[1] | RNA sequencing, RT-qPCR, imaging. | RNA sequencing, RT-qPCR, SLAM-seq. |
Experimental Methodologies
The validation of nascent RNA capture specificity with 5VC involves a multi-step experimental workflow, from metabolic labeling of cells to the downstream analysis of the captured RNA.
Key Experimental Protocols
1. Metabolic Labeling of Cellular RNA with this compound:
This protocol outlines the steps for incorporating 5VC into the RNA of cultured cells.[5]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Metabolic Labeling: Add this compound to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be empirically determined for each cell line and experimental goal.
-
Incubation: Incubate the cells for a desired period (e.g., 2-24 hours) under standard cell culture conditions.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
RNA Isolation: Isolate total RNA from the labeled cells using a standard RNA isolation kit.
-
DNase Treatment: Perform an in-solution or on-column DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the isolated RNA and assess its integrity using standard methods.
2. Nascent RNA Capture via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:
Following metabolic labeling, the 5VC-containing RNA is captured using a highly specific and efficient bioorthogonal reaction.
-
Reaction Setup: In a suitable buffer, combine the total RNA isolated from 5VC-labeled cells with a tetrazine-biotin (B11829199) conjugate.
-
Incubation: Incubate the reaction mixture to allow the IEDDA reaction to proceed, forming a covalent bond between the vinyl group on the RNA and the tetrazine-biotin.
-
Purification of Biotinylated RNA: Purify the biotinylated RNA from the reaction mixture using streptavidin-coated magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA and proteins.
-
Elution: Elute the captured nascent RNA from the magnetic beads for downstream analysis.
Visualizing the Workflow
To provide a clear understanding of the processes involved, the following diagrams illustrate the key experimental workflows.
Figure 1. Experimental workflow for nascent RNA capture using this compound.
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic modification of 5′-capped RNA with a 4-vinylbenzyl group provides a platform for photoclick and inverse electron-demand Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron-demand Diels-Alder reactions for the selective and efficient labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Metabolic Labels for Nascent RNA: 5-Vinylcytidine and Beyond
The study of nascent RNA through metabolic labeling has become a cornerstone of transcriptomics, allowing researchers to capture the dynamics of gene expression, RNA processing, and decay. The choice of metabolic label is critical, as an ideal probe should be efficiently incorporated into newly synthesized RNA with minimal perturbation to cellular processes. This guide provides an objective comparison of 5-Vinylcytidine (B12852386) and its more widely characterized counterpart, 5-Vinyluridine (B14088465), against other commonly used metabolic labels like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU), supported by experimental data and detailed protocols.
Overview of Common Metabolic Labels
Metabolic labels are nucleoside analogs that are fed to cells, taken up by the cellular machinery, and incorporated into RNA during transcription. These analogs contain a unique chemical handle that allows for the subsequent detection, enrichment, or visualization of the newly made transcripts.
-
5-Vinyl-Nucleosides (5-VC / 5-VU): These analogs introduce a vinyl group. While initial studies showed that 5-vinyluridine (5-VU) is readily incorporated, the incorporation of this compound (5-VC) was not detected in the same experiments.[1][2] The vinyl handle is bioorthogonal and reacts with tetrazines via an inverse electron-demand Diels-Alder (IEDDA) reaction, a fast and copper-free click chemistry method.[1][3]
-
4-Thiouridine (4sU): A widely used analog containing a thiol group.[4] This allows for the biotinylation of nascent RNA through a thiol-specific reaction, enabling subsequent purification with streptavidin beads.[5][6]
-
5-Ethynyluridine (5-EU): This label contains a terminal alkyne group. It is a popular probe for both imaging and enrichment.[7][8] The alkyne handle reacts with azide-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][9]
Comparative Performance of Metabolic Labels
The selection of a metabolic label depends on the experimental goals and the sensitivity of the biological system to potential perturbations. Key performance metrics include cytotoxicity, impact on gene expression, and compatibility with downstream applications.
Table 1: Comparison of Key Performance Characteristics
| Feature | 5-Vinyl-Nucleosides (e.g., 5-VU) | 4-Thiouridine (4sU) | 5-Ethynyluridine (5-EU) |
| Chemical Handle | Vinyl (-CH=CH₂) | Thiol (-SH) | Alkyne (-C≡CH) |
| Bioorthogonal Reaction | Inverse Electron-Demand Diels-Alder (IEDDA) | Thiol-specific Biotinylation (e.g., with HPDP-Biotin) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst Required | None (Copper-free) | None | Copper(I) |
| Cytotoxicity | Low to none reported[1][3][10] | Moderate to high, can induce toxicity[1] | Moderate, can inhibit cell proliferation significantly[1][10] |
| Perturbation | Minimal effect on gene expression[1][10] | Can alter gene expression and mimic stress responses[4] | Significant alteration of gene expression reported[1] |
| RNA Integrity | Preserved; IEDDA is non-damaging[1][11] | Generally preserved | Can be compromised by Cu(I)-mediated degradation[1][7][11] |
| Primary Applications | RNA-Seq, Live-cell Imaging, In vivo labeling | Nascent RNA enrichment for RNA-Seq, Half-life studies | RNA-Seq, Imaging, Interactome profiling |
Experimental Data: Cytotoxicity and Gene Expression
Studies directly comparing vinyl nucleosides with 5-EU have demonstrated the significantly lower biological perturbation of the former.
Table 2: Effect of Metabolic Labels on Cell Viability (MTT Assay)
Data from studies on HEK293T cells treated with 1 mM of the indicated nucleoside.[1]
| Treatment Duration | 5-Vinyluridine (5-VU) % Viability | 5-Ethynyluridine (5-EU) % Viability |
| 12 hours | No significant effect | Modest effect |
| 24 hours | No significant effect | Significant growth inhibition |
| 48 hours | No significant effect | ~50% decrease in cell proliferation |
Table 3: Impact of Metabolic Labels on Differential Gene Expression
Data from RNA-sequencing of HEK293T cells treated with 1 mM of the indicated nucleoside for 16 hours.[1]
| Metabolic Label | Number of Differentially Expressed Genes (>2-fold change) |
| 5-Vinyluridine (5-VU) | 18 |
| 5-Ethynyluridine (5-EU) | ~200 |
These data highlight that 5-VU is significantly less toxic and perturbative to global gene expression than 5-EU, making it a more suitable choice for sensitive applications and in vivo studies where longer labeling times are often required.[1]
Diagrams and Workflows
General Workflow for Metabolic RNA Labeling
The overall process for nascent RNA analysis involves introducing the nucleoside analog, isolating the total RNA, enriching the labeled transcripts via a bioorthogonal reaction, and performing downstream analysis.
Caption: General experimental workflow for nascent RNA analysis using metabolic labels.
Comparison of Bioorthogonal Chemistries
The chemical handle on the metabolic label dictates the type of bioorthogonal reaction used for detection and enrichment. The choice of chemistry has significant implications for RNA integrity.
Caption: Bioorthogonal reactions for different metabolic labels and their key implications.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound/Uridine
This protocol describes the introduction of vinyl nucleosides into the RNA of cultured cells.
-
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (VC) or 5-Vinyluridine (VU) stock solution (e.g., 100 mM in DMSO)
-
Total RNA isolation kit (e.g., TRIzol, column-based kits)
-
DNase I (RNase-free)
-
-
Procedure:
-
Cell Culture: Plate cells at a suitable density to ensure they are in a logarithmic growth phase during labeling.
-
Metabolic Labeling: Add 5-VC or 5-VU to the cell culture medium to a final concentration. The optimal concentration and time must be determined empirically for each cell line and experiment. Common ranges are 10 µM - 1 mM for 2 to 24 hours.[1][12] For example, for imaging, HEK293T cells can be treated with 1 mM 5-VU for 5 hours.[1]
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells with cold PBS and harvest them using a cell scraper or trypsinization.
-
RNA Isolation: Immediately proceed to total RNA isolation using a preferred standard protocol.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to eliminate any contaminating genomic DNA.[12]
-
Quantification and Quality Control: Assess the integrity (e.g., using a Bioanalyzer) and quantity of the isolated RNA.
-
Protocol 2: RNA Fluorescence Imaging via IEDDA Reaction
This protocol details the visualization of vinyl-labeled nascent RNA in fixed cells.[1]
-
Materials:
-
Cells grown on coverslips, labeled with a vinyl nucleoside as per Protocol 1.
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
3.7% Paraformaldehyde (PFA) in DPBS for fixation
-
50 mM Glycine (B1666218) in DPBS for quenching
-
0.5% Triton X-100 in DPBS for permeabilization
-
Fluorophore-conjugated tetrazine (e.g., TAMRA-Tetrazine)
-
-
Procedure:
-
Fixation: After labeling, wash cells twice with DPBS and fix for 10 minutes at room temperature with 3.7% PFA.
-
Quenching: Quench the fixation reaction by incubating with 50 mM glycine for 5 minutes. Wash twice with DPBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.
-
Washing: Wash twice with DPBS.
-
Labeling: Incubate the cells with the fluorophore-conjugated tetrazine at a suitable concentration (e.g., 10-50 µM) in DPBS for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the cells three times with DPBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining) and image using fluorescence microscopy. Robust nucleolar staining is often observed, corresponding to high rates of rRNA biosynthesis.[1]
-
Protocol 3: Biotinylation and Enrichment of Labeled RNA
This protocol is for the enrichment of nascent RNA for downstream applications like RNA-Seq. The specific chemistry depends on the label used.
-
For Vinyl-Labeled RNA (IEDDA):
-
To 10-50 µg of total RNA in RNase-free buffer, add a biotin-conjugated tetrazine.
-
Incubate the reaction under conditions optimized to stabilize the tetrazine while allowing the reaction to proceed. Acidic conditions may be used to supplant tetrazine hydrolysis.[1]
-
Purify the RNA from unreacted biotin-tetrazine using a suitable RNA cleanup kit.
-
Enrich the biotinylated RNA using streptavidin-coated magnetic beads.
-
-
For 4sU-Labeled RNA (Thiol-specific): [5]
-
To 50-100 µg of total RNA, add Biotin-HPDP to a final concentration of ~1 mg/mL.
-
Incubate for 1.5-2 hours at room temperature with rotation.
-
Remove unbound Biotin-HPDP by performing two chloroform (B151607) extractions.
-
Precipitate the RNA using isopropanol.
-
Enrich the biotinylated RNA using streptavidin-coated magnetic beads.
-
-
For 5-EU-Labeled RNA (CuAAC): [13]
-
Prepare a reaction mix containing the total RNA, biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Purify the RNA from the reaction components.
-
Enrich the biotinylated RNA using streptavidin-coated magnetic beads. Note: Copper can cause RNA degradation, so handling must be careful and reaction times minimized.[1][11]
-
Conclusion
While classic metabolic labels like 4-thiouridine and 5-ethynyluridine have been invaluable tools, they present known drawbacks related to cytotoxicity and perturbation of gene expression. The development of vinyl nucleosides, particularly 5-vinyluridine, offers a significantly less perturbative alternative for tracking nascent RNA.[1][3][10] The use of copper-free IEDDA click chemistry for their detection preserves RNA integrity, making them highly suitable for sensitive downstream applications like RNA-sequencing and for in vivo experiments. Although the incorporation of this compound has been reported as challenging[1][2], the success of other vinyl-modified nucleosides paves the way for an expanded toolkit of non-toxic, bioorthogonal probes for interrogating the dynamic transcriptome.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 3. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atwoodlab.com [atwoodlab.com]
- 12. benchchem.com [benchchem.com]
- 13. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic RNA Labeling for Next-Generation Sequencing
For researchers, scientists, and drug development professionals, the precise analysis of RNA is crucial for understanding gene expression, regulation, and the development of novel therapeutics. Metabolic labeling of newly transcribed RNA coupled with RNA sequencing (RNA-seq) has become an invaluable tool for studying the dynamics of RNA turnover on a genome-wide scale. This guide provides an objective comparison of prominent metabolic RNA labeling techniques, supported by quantitative data and detailed experimental protocols, to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of RNA Labeling Techniques
The choice of an RNA labeling strategy depends on various factors, including the specific research question, the type of RNA under investigation, and the experimental system. The following table provides a quantitative comparison of key performance indicators for different metabolic RNA labeling methods.
| Labeling Method | Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Perturbation to RNA Function | Key Advantages | Key Disadvantages |
| 4sU-tagging | Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA.[1] | >90% for SLAM-seq and TUC-seq protocols.[1][2] Around 80% for TimeLapse-seq.[1][2] | High, especially with nucleotide conversion methods.[1] | Minimal interference with gene expression reported.[1] Can induce resistance to nuclease digestion.[1] | High labeling efficiency, versatile for different downstream applications. | Can require optimization of 4sU concentration to maintain high cell viability.[1] |
| SLAM-seq | A 4sU-based method that uses iodoacetamide (B48618) to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[1][3] | >90%.[2] | High.[1] | Minimal.[1] | Simple protocol addition to standard RNA-seq, efficient conversion.[4] | Requires specific computational analysis to identify T-to-C transitions. |
| TimeLapse-seq | A 4sU-based method that employs a chemical conversion of 4sU to a cytosine analog.[1][5] | Around 80%.[1][2] | Good.[1] | Minimal.[1] | Allows for temporal resolution of RNA dynamics without biochemical enrichment.[5] | Lower conversion rate compared to SLAM-seq and TUC-seq.[2] |
| TUC-seq | A 4sU-based method that uses a chemical conversion to transform 4sU into a cytidine (B196190) derivative.[1] | >90%.[1][2] | High.[1] | Minimal.[1] | High conversion rates.[2] | |
| EU-labeling | Incorporation of 5-ethynyl uridine (B1682114) (EU) into newly transcribed RNA, followed by click chemistry for detection.[1] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[1][6] | High, due to the specificity of click chemistry. | Minimal. | Highly specific labeling, compatible with various downstream applications. | Can be technically challenging.[6] |
Experimental Protocols
Below are detailed methodologies for key metabolic RNA labeling experiments.
General Metabolic RNA Labeling Workflow
Metabolic labeling is a powerful technique to study newly synthesized RNA within cells. The general workflow involves introducing a modified nucleoside to the cell culture medium, which is then incorporated into nascent RNA transcripts.[1]
-
Cell Culture and Labeling: Culture cells to the desired confluence. Introduce the labeling nucleoside (e.g., 4-thiouridine (4sU) or 5-ethynyl uridine (EU)) into the culture medium at an optimized concentration. The incubation time will vary depending on the experimental goals and the half-lives of the RNAs of interest.[7]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol, such as TRIzol extraction or a column-based kit.[8] It is crucial to take steps to protect 4sU-treated cells and RNA from light exposure.[7]
-
Downstream Processing (Method Dependent):
-
For 4sU-based nucleotide conversion methods (SLAM-seq, TimeLapse-seq, TUC-seq): The isolated RNA is subjected to a chemical reaction to convert the incorporated 4sU into a cytidine analog.[3][5]
-
For EU-labeling: The incorporated EU is detected via a click chemistry reaction, often involving a biotin (B1667282) azide, which allows for subsequent enrichment of labeled RNAs.
-
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the total or enriched RNA.[9] The specific library preparation kit and protocol will depend on the sequencing platform and experimental design.
-
Data Analysis: The sequencing data is then analyzed using specialized bioinformatic pipelines to distinguish labeled (newly synthesized) RNA from unlabeled (pre-existing) RNA. For nucleotide conversion methods, this involves identifying characteristic base substitutions (e.g., T-to-C for 4sU-based methods).[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 5. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of transcriptional activity profiling by metabolic labeling or nuclear RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for TimeLapse-seq [protocols.io]
- 8. encodeproject.org [encodeproject.org]
- 9. RNASeq < Lab < TWiki [barricklab.org]
Unveiling RNA's Architectural Secrets: A Comparative Guide to 5-Vinylcytidine and Other Probing Techniques
For researchers, scientists, and drug development professionals delving into the intricate world of RNA secondary structure, the choice of analytical tools is paramount. This guide provides a comparative overview of 5-Vinylcytidine, a metabolic labeling reagent for RNA structure analysis, and contrasts it with established methods such as SHAPE-MaP and DMS-MaPseq. While the application of this compound holds promise, a comprehensive head-to-head comparison with quantitative experimental data remains to be extensively documented in peer-reviewed literature.
Introduction to this compound in RNA Structure Probing
This compound (5-VC) is a synthetic analog of the natural nucleoside cytidine (B196190). It can be metabolically incorporated into newly transcribed RNA molecules. The vinyl group at the 5th position of the cytidine base serves as a chemical handle, allowing for subsequent reactions that can reveal information about the RNA's secondary structure. The underlying principle of using 5-VC for structure probing is analogous to the well-established SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) methodology.
The presence of the vinyl group can either directly influence the reverse transcriptase enzyme during cDNA synthesis, causing it to misincorporate nucleotides, or it can be further modified with a chemical probe that creates a bulky adduct. In either case, these events lead to mutations in the resulting cDNA library, which can be identified through next-generation sequencing. The frequency of these mutations at each cytidine position is then correlated with the structural context of that nucleotide within the RNA molecule. Unpaired or flexible regions are expected to be more accessible to modification and thus exhibit higher mutation rates.
Comparison with Established RNA Structure Probing Methods
While the conceptual framework for this compound-based RNA structure probing is sound, a direct and quantitative comparison with established methods like SHAPE-MaP and DMS-MaPseq is not yet available in the scientific literature. The following table summarizes the key features of these techniques based on existing knowledge.
| Feature | This compound Probing | SHAPE-MaP (e.g., 1M7, NAI) | DMS-MaPseq |
| Probe Type | Metabolic label (vinyl-modified nucleoside) | Chemical probe that acylates the 2'-hydroxyl group of the ribose | Chemical probe that methylates adenine (B156593) and cytosine bases |
| Mechanism | Incorporation during transcription, followed by mutational profiling | Modification of flexible nucleotides, leading to reverse transcriptase errors | Modification of unpaired A and C residues, leading to reverse transcriptase errors |
| Specificity | Targets newly synthesized cytidines | Reacts with all four nucleotides, reporting on backbone flexibility | Primarily reacts with unpaired adenines (N1) and cytosines (N3) |
| Resolution | Single-nucleotide | Single-nucleotide | Single-nucleotide |
| In Vivo Application | Yes, through metabolic labeling | Yes, cell-permeable reagents are available | Yes, DMS is cell-permeable |
| Quantitative Data | Limited publicly available data | Extensively validated with quantitative performance metrics | Extensively validated with quantitative performance metrics |
Experimental Protocols: A General Overview
Detailed and validated protocols for in-cell this compound RNA structure probing are not yet widely published. However, based on the principles of metabolic labeling and mutational profiling, a general workflow can be outlined. It is crucial to note that optimization of each step would be necessary for specific experimental systems.
General Workflow for this compound RNA Structure Probing
Caption: Generalized experimental workflow for this compound RNA structure probing.
In Vitro Transcription with this compound Triphosphate
For in vitro studies, this compound triphosphate (5-VC-TP) can be incorporated into RNA transcripts using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, UTP)
-
This compound triphosphate (5-VC-TP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction on ice, substituting a portion of the CTP with 5-VC-TP. The optimal ratio of CTP to 5-VC-TP needs to be empirically determined.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the RNA transcript using a suitable RNA purification kit.
Signaling Pathways and Logical Relationships
The logic of mutational profiling for RNA structure determination relies on the differential accessibility of nucleotides within a folded RNA molecule.
Caption: Logical flow from RNA structure to mutational signal.
Data Presentation: A Template for Future Studies
To facilitate a direct comparison, future studies employing this compound for RNA structure probing should aim to provide quantitative data in a structured format. The following table serves as a template for presenting such data alongside established methods.
| Performance Metric | This compound | SHAPE-MaP | DMS-MaPseq | Reference Structure |
| RNA Target | e.g., RNase P RNA | e.g., RNase P RNA | e.g., RNase P RNA | PDB ID or accepted model |
| Accuracy (%) | Data Needed | Value from Literature | Value from Literature | 100% |
| Sensitivity (%) | Data Needed | Value from Literature | Value from Literature | 100% |
| Specificity (%) | Data Needed | Value from Literature | Value from Literature | 100% |
| Positive Predictive Value (%) | Data Needed | Value from Literature | Value from Literature | 100% |
| Area Under ROC Curve | Data Needed | Value from Literature | Value from Literature | 1.0 |
Conclusion and Future Directions
This compound presents a potentially valuable addition to the toolkit for probing RNA secondary structure. Its metabolic incorporation allows for the specific analysis of newly synthesized RNA, offering a temporal dimension to structural studies. However, for this compound to be widely adopted by the research community, rigorous validation and the development of standardized, detailed protocols are essential. Direct, quantitative comparisons with SHAPE-MaP and DMS-MaPseq on well-characterized RNA models are critically needed to assess its accuracy, potential biases, and unique advantages. As the field of epitranscriptomics and RNA structural biology continues to evolve, the development and thorough characterization of novel chemical probes like this compound will be instrumental in unraveling the complex roles of RNA in cellular processes and disease.
Comparative Analysis of 5-Vinylcytidine and 5-Ethynylcytidine Incorporation in RNA
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Modified Cytidines for RNA Labeling and Sequencing.
The precise tracking and analysis of newly synthesized RNA are fundamental to understanding the dynamics of gene expression. Metabolic labeling with modified nucleosides has emerged as a powerful tool for these investigations. Among the various analogs, 5-Vinylcytidine (5-VC) and 5-Ethynylcytidine (5-EC) are two key cytidine (B196190) analogs that can be incorporated into nascent RNA transcripts by cellular RNA polymerases. This guide provides a comparative overview of their incorporation kinetics, based on available experimental data, to aid researchers in selecting the appropriate analog for their specific applications.
Data Presentation: A Comparative Overview
The following table summarizes the key features and reported incorporation data for this compound and 5-Ethynylcytidine. It is important to note that these values are derived from cellular metabolic labeling experiments and reflect a combination of cellular uptake, conversion to the triphosphate form, and subsequent incorporation by RNA polymerases.
| Parameter | This compound (5-VC) | 5-Ethynylcytidine (5-EC) |
| Modification at C5 | Vinyl group (-CH=CH₂) | Ethynyl (B1212043) group (-C≡CH) |
| Cellular Incorporation | Readily incorporated into cellular RNA.[1] | Efficiently incorporated into RNA.[2] |
| Reported Incorporation Level | 0.86% for the related 5-vinyluridine (B14088465) (5-VU) in HEK293T cells.[1] | 1.37% of total cytidine in HEK293T cells.[3] |
| Metabolism | Information not available. | Metabolized more rapidly than 5-ethynyluridine (B57126) (5-EU).[2][4] |
| Toxicity & Perturbation | The related 5-vinyluridine (5-VU) is reported to be less toxic and causes significantly fewer perturbations to RNA expression compared to 5-ethynyluridine (5-EU).[1] | No specific data on cytotoxicity available, but its analog 5-ethynyluridine (5-EU) has shown modest effects on cell proliferation.[1] |
| Downstream Applications | RNA metabolic labeling, potential for sequencing.[1][5] | RNA metabolic labeling, "click" chemistry applications, sequencing.[2][3] |
Discussion of Comparative Kinetics
Based on the available data, both this compound and 5-Ethynylcytidine are effective substrates for cellular RNA polymerases. The slightly higher reported incorporation level of 5-EC in HEK293T cells might suggest a more favorable interaction with the cellular machinery, including nucleoside kinases and RNA polymerases, under the tested conditions.[3]
Studies on T7 RNA polymerase have demonstrated a general tolerance for modifications at the 5-position of pyrimidines.[6][7] Smaller, hydrophobic modifications at this position tend to be well-accepted, with kinetic parameters often similar to those of the natural nucleotide.[6] Both the vinyl and ethynyl groups are relatively small and hydrophobic, which is consistent with their observed incorporation. The ethynyl group in 5-ethynyluridine has been shown to be a good substrate for T7 RNA polymerase.[7] While direct kinetic data for 5-VC is lacking, the successful incorporation of 5-vinyluridine suggests that the vinyl group is also well-tolerated by the transcriptional machinery.[1][8]
The choice between 5-VC and 5-EC may therefore depend on the specific requirements of the experiment. The reported lower cellular toxicity and perturbation of gene expression by the vinyl analog (as demonstrated with 5-VU) could make 5-VC a preferable choice for in vivo studies or experiments requiring minimal disruption of cellular processes.[1] Conversely, the slightly higher incorporation rate and the well-established "click" chemistry applications of the ethynyl group might favor 5-EC for applications requiring high labeling efficiency for subsequent detection or enrichment.[2][3]
Experimental Protocols
Detailed below are representative protocols for the metabolic labeling of RNA in cell culture using this compound or 5-Ethynylcytidine, based on methodologies described in the cited literature.
Protocol 1: Metabolic Labeling of RNA in Cell Culture
Objective: To incorporate this compound or 5-Ethynylcytidine into the nascent RNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T)
-
Complete cell culture medium
-
This compound (5-VC) or 5-Ethynylcytidine (5-EC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-VC or 5-EC in DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM).[5]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[5]
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS.
-
RNA Isolation: Isolate total RNA from the labeled cells using a standard RNA extraction protocol or a commercial kit, following the manufacturer's instructions.
Protocol 2: In Vitro Transcription with Modified Cytidine Triphosphates
Objective: To synthesize RNA containing this compound or 5-Ethynylcytidine using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)
-
ATP, GTP, UTP
-
This compound triphosphate (5-VCTP) or 5-Ethynylcytidine triphosphate (5-ECTP)
-
Unmodified CTP (for titration experiments)
-
RNase inhibitor
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the transcription buffer, RNase inhibitor, ATP, GTP, and UTP to their final concentrations.
-
Addition of Modified CTP: Add 5-VCTP or 5-ECTP to the desired final concentration. The ratio of modified CTP to unmodified CTP can be varied to control the density of the modification in the resulting RNA.
-
Template and Enzyme: Add the linearized DNA template and T7 RNA Polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a period of 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15 minutes at 37°C.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for metabolic RNA labeling and in vitro transcription.
Conclusion
Both this compound and 5-Ethynylcytidine are valuable tools for the metabolic labeling of RNA. While direct comparative kinetic data for their enzymatic incorporation is currently unavailable, existing cellular studies provide a basis for selection. 5-Ethynylcytidine may offer slightly higher incorporation efficiency, making it suitable for applications demanding robust labeling. In contrast, the vinyl analog, as suggested by studies on 5-vinyluridine, presents a less toxic and less perturbing alternative, which is advantageous for in vivo and long-term labeling experiments. The choice of analog should be guided by the specific experimental goals, considering the trade-offs between labeling efficiency, potential cellular toxicity, and the requirements of downstream analytical techniques. Further in vitro transcription studies are warranted to precisely determine the kinetic parameters of these modified cytidines with various RNA polymerases.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Vinylcytidine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 5-Vinylcytidine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a cytidine (B196190) nucleoside analog with potential anti-metabolic and anti-tumor activities. Due to its chemical nature and potential to polymerize readily, improper disposal can pose significant risks.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a multi-step process designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves, weigh boats), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Step 2: On-site Neutralization (if applicable and feasible)
For many research chemicals, on-site neutralization is not recommended due to the potential for hazardous reactions. Given the polymerization risk of related vinyl compounds, on-site treatment of this compound is not advised unless specific, validated protocols are available and can be performed safely within a chemical fume hood by trained personnel.
Step 3: Storage Pending Disposal
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage areas should have secondary containment to control any potential leaks.
-
Do not allow waste to accumulate for extended periods. Follow institutional and local regulations regarding maximum accumulation times.
Step 4: Professional Waste Disposal
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with all available information about the chemical, including its identity and any known hazards.
-
Ensure all shipping and transportation regulations are met, as guided by the disposal contractor and relevant authorities.
IV. Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
V. Quantitative Data Summary
As a specific Safety Data Sheet for this compound is not publicly available, a table of quantitative data cannot be provided. Researchers should consult the supplier for any available information or rely on data for structurally similar compounds with caution.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
